molecular formula C10H8N2O2 B2467607 1-phenyl-1H-imidazole-5-carboxylic acid CAS No. 135417-65-1

1-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2467607
CAS No.: 135417-65-1
M. Wt: 188.186
InChI Key: FSVMTMFHLLEQAS-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-5-carboxylic acid is an organic compound with the molecular formula C 10 H 8 N 2 O 2 and serves as a key chemical intermediate in medicinal chemistry and drug discovery . The compound features a carboxylic acid functional group attached to an imidazole ring, which is substituted at the 1-position with a phenyl group. This structure makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. While analytical data for this specific compound is limited in the public literature, its structural analogs demonstrate significant research value. For instance, the closely related compound 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid is a key precursor in the synthesis of [11C]Metomidate, a radiopharmaceutical used as a tracer for Positron Emission Tomography (PET) imaging of adrenocortical tumors . Other structural analogs, such as 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, have been designed and explored as potent non-purine inhibitors of xanthine oxidase, a key enzyme target in the treatment of hyperuricemia and gout . Furthermore, patents disclose that imidazole-based derivatives are investigated for a range of therapeutic applications, including as agents for treating diabetes and cardiovascular diseases . Researchers can leverage the reactivity of the carboxylic acid and the imidazole core of this compound to develop novel compounds for various pharmacological and chemical studies. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMTMFHLLEQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135417-65-1
Record name 1-phenyl-1H-imidazole-5-carboxylic acid
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Foundational & Exploratory

1-phenyl-1H-imidazole-5-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-phenyl-1H-imidazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound (CAS No. 135417-65-1). As a key heterocyclic building block, this molecule holds significant potential for researchers, medicinal chemists, and drug development professionals. The imidazole core is a privileged scaffold in numerous biologically active compounds, and the presence of both a phenyl group and a carboxylic acid moiety offers versatile handles for synthetic modification.[1][2] This document synthesizes available data with expert-driven insights into its practical application, from synthetic strategy and analytical verification to its potential in creating novel chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The strategic placement of a phenyl group at the N-1 position and a carboxylic acid at the C-5 position creates a molecule with a unique combination of aromaticity, acidity, and lipophilicity. These features are critical in modulating pharmacokinetic and pharmacodynamic properties in drug design.

Core Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are associated with the target compound.

PropertyValueSource(s)
CAS Number 135417-65-1[3][4][5]
Molecular Formula C₁₀H₈N₂O₂[3][5][6]
Molecular Weight 188.18 g/mol [3][6]
IUPAC Name This compound[5]
SMILES C1=CC=C(C=C1)N2C=NC=C2C(=O)O[3]
InChIKey FSVMTMFHLLEQAS-UHFFFAOYSA-N[5]
Predicted Physicochemical Properties for Drug Discovery

Computational models provide valuable insights into the "drug-likeness" of a molecule. The following properties are predicted for this compound, suggesting its suitability as a fragment or lead scaffold in drug discovery programs.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Topological Polar Surface Area (TPSA) 55.12 ŲInfluences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable.[3]
LogP (Octanol-Water Partition Coeff.) 1.5705Measures lipophilicity, affecting solubility, absorption, and distribution.[3]
Hydrogen Bond Donors 1The carboxylic acid OH group can engage in crucial interactions with biological targets.[3]
Hydrogen Bond Acceptors 3The two imidazole nitrogens and the carbonyl oxygen act as H-bond acceptors.[3]
Rotatable Bonds 2Indicates molecular flexibility, with fewer rotatable bonds (<10) generally leading to better oral bioavailability.[3]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and robust pathway can be designed based on established imidazole synthesis methodologies. The proposed route involves the construction of the imidazole ring from acyclic precursors, a common and versatile strategy in heterocyclic chemistry.

Proposed Synthetic Workflow

The following workflow outlines a logical multi-step synthesis. The key transformation is the cyclization reaction to form the imidazole core, followed by functional group manipulation.

G A Aniline C Intermediate Schiff Base A->C Condensation w/ Ethyl Glyoxalate B Ethyl Isocyanoacetate D Ethyl 1-phenyl-1H-imidazole-5-carboxylate B->D [3+2] Cycloaddition C->D Reaction with Base (e.g., DBU) E This compound D->E Saponification (e.g., NaOH, H₂O/EtOH) G Parent [C₁₀H₈N₂O₂]⁺˙ m/z = 188 Frag1 [C₁₀H₇N₂O]⁺ m/z = 171 Parent->Frag1 - OH (17) Frag2 [C₉H₇N₂]⁺ m/z = 143 Parent->Frag2 - COOH (45) Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 - C₃H₂N₂ G cluster_mol cluster_key Reactivity Sites mol A Carboxylic Acid (Amidation, Esterification, Reduction) B Imidazole N3 (Protonation, Alkylation) C Phenyl Ring (Electrophilic Substitution)

Sources

physicochemical characteristics of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-phenyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

This compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) is a heterocyclic compound featuring a core imidazole ring substituted with a phenyl group at the N1 position and a carboxylic acid at the C5 position.[1][2] The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[3][4][5] Understanding the physicochemical properties of derivatives like this compound is paramount for predicting their behavior in biological systems, guiding formulation development, and optimizing their potential as therapeutic agents. This guide provides a detailed examination of its key physicochemical characteristics, supported by experimental methodologies and field-proven insights.

Core Physicochemical Profile

A summary of the key computed and experimental physicochemical parameters for this compound is presented below. These values are fundamental to predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 135417-65-1[1]
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Predicted logP 1.57[1]
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a drug candidate, the pKa influences solubility, membrane permeability, and binding to its biological target. This compound possesses both an acidic functional group (carboxylic acid) and a basic imidazole ring, making it an amphoteric substance. The carboxylic acid group is expected to have a pKa in the acidic range, while the imidazole ring nitrogen will have a pKa in the basic range. For the related compound 2-phenyl-1H-imidazole-5-carboxylic acid, a predicted pKa of 2.43 has been reported for the carboxylic acid function.[6]

The equilibrium between the ionized and non-ionized forms is crucial for its biological activity.

Caption: Ionization states of the molecule across different pH ranges.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[7]

Causality: The electronic structure of the chromophore (the phenyl-imidazole system) is altered upon protonation or deprotonation of the carboxylic acid and imidazole groups. This alteration leads to a shift in the wavelength of maximum absorbance (λmax), allowing for the determination of the pKa.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH but constant total compound concentration.

  • Spectral Acquisition:

    • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Determine the λmax for the fully protonated (acidic) and fully deprotonated (basic) forms.[7]

  • Data Analysis:

    • Measure the absorbance of each sample at the identified λmax values.

    • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[8]

    • Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data at various pH values.[7]

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of a compound's concentration in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[9] It is a key indicator of lipophilicity, which governs a molecule's ability to cross biological membranes. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9][10] The predicted logP of 1.57 suggests that this compound is moderately lipophilic.[1]

Caption: The concept of octanol-water partitioning (logP).

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP.[8][9]

Causality: This method directly measures the equilibrium distribution of the solute between two immiscible liquid phases, providing a direct measurement of the partition coefficient.

Methodology:

  • Phase Preparation: Saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing them to separate.[11]

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning:

    • Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the phases to separate completely. This can be aided by centrifugation.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[11]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability.[12] Poorly soluble compounds often exhibit low and variable oral absorption, posing significant challenges during development.[12] For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[12][13] Two types of solubility are commonly measured:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening assay used in early discovery.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is the gold standard measurement, crucial for later-stage development.[12][14]

Solubility_Workflow Start Start: Solid Compound + Buffer Incubate Incubate with Agitation (e.g., 24h at 25°C) to reach equilibrium Start->Incubate Separate Separate Solid from Solution (Centrifugation / Filtration) Incubate->Separate Analyze Analyze Supernatant (HPLC-UV or LC-MS) Separate->Analyze Result Result: Thermodynamic Solubility (S) Analyze->Result

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of the compound.[15][16]

Causality: By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, this method ensures that the resulting solution is truly saturated, providing the most accurate and relevant solubility value for formulation and biopharmaceutical assessment.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13] A modified approach involves heating to accelerate dissolution followed by cooling and seeding to promote equilibration of the stable solid form.[15]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is critical and is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

References

  • Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • DeTuri, V. F., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • BYJU'S. (n.d.). How to calculate pKa.
  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.
  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
  • Kubik, Ł., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Wang, R., et al. (2001). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
  • ChemBK. (2024). 2-phenyl-1H-imidazole-5-carboxylic acid.
  • Bhat, M., & Poojary, B. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate.
  • Pandey, J., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Semantic Scholar.
  • ChemSynthesis. (2025). methyl 2-phenyl-1H-imidazole-5-carboxylate.
  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • PubChemLite. (n.d.). This compound (C10H8N2O2).
  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
  • PASL. (n.d.). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.

Sources

An In-depth Technical Guide to 1-phenyl-1H-imidazole-5-carboxylic acid (CAS: 135417-65-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-phenyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon its structural motifs and the broader activities of related imidazole derivatives, this document will delve into its physicochemical properties, plausible synthetic routes, and potential biological significance, offering field-proven insights for researchers.

Core Molecular Characteristics

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both a phenyl group and a carboxylic acid moiety imparts a unique combination of steric and electronic properties, making it a valuable scaffold for chemical library synthesis and as a potential pharmacophore.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its solubility, membrane permeability, and potential for formulation.

PropertyValueSource
CAS Number 135417-65-1[1]
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [1]
Appearance Off-white to brown solid
Purity ≥97% (typical)[1]
Storage 2-8°C
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Predicted LogP 1.5705[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

G cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Hydrolysis A Starting Materials (e.g., Aniline, Ethyl Glyoxylate, Ammonia) B Cyclocondensation Reaction (e.g., Radziszewski imidazole synthesis) A->B C Ethyl 1-phenyl-1H-imidazole-5-carboxylate B->C D Ethyl 1-phenyl-1H-imidazole-5-carboxylate E Base-catalyzed Hydrolysis (e.g., NaOH, EtOH/H₂O, Reflux) D->E G Acidification (e.g., HCl) E->G F This compound G->F

Caption: Proposed two-part synthesis of this compound.

Experimental Protocol: A Plausible Approach

Part 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate

This step would likely follow a variation of a multicomponent reaction for imidazole synthesis. One common method is the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the target ester, this could be adapted to use aniline, ethyl glyoxylate, and a source of ammonia.

Part 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure. A general protocol based on the hydrolysis of a similar imidazole ester is as follows[2]:

  • Dissolve ethyl 1-phenyl-1H-imidazole-5-carboxylate in a suitable solvent mixture, such as ethanol and water.

  • Add an excess of a strong base, for example, a 10% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or below (e.g., 10°C).

  • Carefully acidify the mixture with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 6-7. This will precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound.

This self-validating protocol includes monitoring by TLC to ensure reaction completion and a final purification step (precipitation and washing) to isolate the target compound.

Spectroscopic Characterization: Expected Signatures

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.6 ppm.

  • Imidazole Protons: Two singlets or doublets in the aromatic region, likely between δ 7.5 and 8.5 ppm.

  • Carboxylic Acid Proton: A broad singlet far downfield, typically above δ 10 ppm, which is exchangeable with D₂O.[3]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 160-175 ppm.

  • Imidazole Carbons: Signals in the aromatic region, typically between δ 115 and 145 ppm.

  • Phenyl Carbons: Signals in the aromatic region, between δ 120 and 140 ppm.[4]

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic): Peaks typically above 3000 cm⁻¹.[5]

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 188.

  • Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 143, and loss of water (-H₂O, 18 Da) are common fragmentation pathways for carboxylic acids.[6][7]

Biological Significance and Potential Applications

The imidazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Derivatives of imidazole and the closely related benzimidazole exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[8][9]

Potential as an Enzyme Inhibitor: Targeting 11β-Hydroxylase

A structurally similar compound, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is a known metabolite of the anesthetic etomidate and an inhibitor of the enzyme 11β-hydroxylase.[10][11] This enzyme is critical in the biosynthesis of cortisol and aldosterone.[10] Its overexpression is associated with certain adrenocortical carcinomas.[10]

G A This compound (or related derivatives) B 11β-Hydroxylase A->B Inhibition D Inhibition of Steroidogenesis A->D C Cortisol & Aldosterone Synthesis B->C Catalyzes

Caption: Potential mechanism of action via 11β-hydroxylase inhibition.

The inhibitory activity of etomidate and its acidic metabolite suggests that this compound could also be investigated as a potential inhibitor of 11β-hydroxylase. This opens avenues for its exploration in the context of endocrine disorders and certain types of cancer. In vitro assays using purified 11β-hydroxylase or cell-based models of steroidogenesis would be the logical first steps in validating this hypothesis.

Broader Pharmacological Potential and Cytotoxicity

The imidazole scaffold is known to be a versatile starting point for the development of various therapeutic agents. For instance, some imidazole derivatives have shown promise as anticancer agents by targeting topoisomerase I or inhibiting HIV-1 integrase.[12][13]

However, as with any biologically active compound, cytotoxicity is a critical consideration. Studies on other imidazole derivatives have indicated that they can induce dose-dependent cellular toxicity, potentially through mechanisms involving oxidative stress and impairment of mitochondrial membrane potential.[14] Therefore, any drug development program involving this compound would need to include comprehensive cytotoxicity profiling against a panel of cell lines to establish a therapeutic window.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward, albeit not explicitly documented, synthesis and the known biological activities of related compounds make it a compelling candidate for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthesis protocol and obtaining and publishing complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution MS).

  • Biological Screening: Conducting comprehensive in vitro screening to assess its activity against a range of biological targets, with a particular focus on enzymes such as 11β-hydroxylase.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activity.

  • Cytotoxicity and ADME Profiling: A thorough evaluation of its toxicity, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, to assess its drug-like potential.

By systematically addressing these areas, the scientific community can fully unlock the potential of this compound as a valuable tool in the ongoing quest for novel therapeutics.

References

  • PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.
  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD.
  • Nikitina, P. A., et al. (2021). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 57(2), 243-250.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
  • Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Supporting Information For: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Bromides Promoted by D-Glucosamine Hydrochloride.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • ResearchGate. (n.d.). 1H and 13C-NMR chemical shifts for compound 5.
  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
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Introduction: The Chemical Diversity of a Single Molecular Formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of C10H8N2O2

In the realm of organic chemistry, a single molecular formula can represent a multitude of distinct compounds, known as isomers.[1][2] These molecules share the same number and types of atoms but differ in their spatial arrangement, leading to unique physical, chemical, and biological properties.[2][3] The molecular formula C10H8N2O2 is a prime example of this isomeric diversity, encompassing several classes of compounds with varied applications and characteristics. This guide provides a comprehensive technical overview of the prominent isomers of C10H8N2O2, with a primary focus on the historically and industrially significant dinitronaphthalene family. We will also explore other notable isomers, such as methyl-nitroquinolines and 1,3-Bis(isocyanatomethyl)benzene, to present a broader perspective on the chemical space defined by this formula.

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of these compounds. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Part 1: The Dinitronaphthalene Isomers: A Legacy of Industrial Chemistry

The dinitronaphthalene (DNN) isomers are a class of nitrated aromatic hydrocarbons that have been subjects of scientific inquiry since the 19th century.[4] Their development is closely tied to the rise of the synthetic dye and explosives industries.[4] The core structure consists of a naphthalene bicyclic system with two nitro group substituents. The position of these nitro groups gives rise to ten possible constitutional isomers, with 1,5- and 1,8-dinitronaphthalene being the most common products of direct nitration.[4][5]

Physicochemical Properties of Major Dinitronaphthalene Isomers

The physical properties of dinitronaphthalene isomers, such as melting point and solubility, vary significantly, which is a critical factor in their separation and purification. While comprehensive data for all ten isomers is sparse, the properties of the most frequently encountered ones are summarized below.

IsomerMolecular Weight ( g/mol )Melting Point (°C)Appearance
1,5-Dinitronaphthalene 218.17216-219Yellowish needles or prisms
1,8-Dinitronaphthalene 218.17172-173Yellow needles
1,3-Dinitronaphthalene 218.17144-148Yellow needles
2,4-Dinitro-1-naphthol *234.16138Yellow solid

Note: 2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a derivative and not a strict isomer of dinitronaphthalene, but its synthesis is closely related and often discussed in the same context.[4]

Synthesis of Dinitronaphthalene Isomers

The primary method for synthesizing dinitronaphthalenes is through the electrophilic aromatic substitution of naphthalene or, more commonly, 1-nitronaphthalene.[5]

Core Reaction Principle: The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. The initial nitration of naphthalene predominantly yields 1-nitronaphthalene due to the greater stability of the intermediate carbocation at the alpha-position.[5] Subsequent nitration of 1-nitronaphthalene leads to a mixture of dinitronaphthalene isomers, mainly the 1,5- and 1,8-isomers.[4][5]

Controlling the regioselectivity of the second nitration is a significant challenge. The distribution of isomers is highly dependent on reaction conditions such as temperature, reaction time, and the composition of the nitrating agent.[4][5]

Experimental Protocol: Synthesis of 1,5- and 1,8-Dinitronaphthalene Mixture

This protocol outlines the direct nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, primarily 1,5-DNN and 1,8-DNN.

Materials:

  • Naphthalene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Distilled Water

  • Dichloroethane (for separation)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid. This process is highly exothermic and should be done with caution.

  • Nitration Reaction: Gradually add finely powdered naphthalene to the chilled nitrating mixture while maintaining a low temperature and stirring continuously.

  • Reaction Progression: After the addition of naphthalene is complete, allow the reaction to stir for several hours (e.g., 6-12 hours), carefully monitoring the temperature.[5]

  • Isolation of the Isomer Mixture: Pour the reaction mixture onto a large volume of crushed ice. This will cause the crude dinitronaphthalene isomers to precipitate out of the solution.[4]

  • Collection and Washing: Collect the solid precipitate by filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product completely.

Workflow for Dinitronaphthalene Synthesis and Separation

G cluster_synthesis Synthesis Stage cluster_purification Purification & Separation A Prepare Nitrating Mixture (H2SO4 + HNO3) B Add Naphthalene A->B C Reaction Stirring (Controlled Temperature) B->C D Precipitation on Ice C->D E Filtration & Washing D->E F Drying of Crude Mixture E->F G Fractional Crystallization (e.g., from Dichloroethane) F->G H Isolated 1,5-DNN G->H I Isolated 1,8-DNN G->I

Caption: Workflow for the synthesis and separation of dinitronaphthalene isomers.

Advanced Synthesis Strategies and Separation

The inherent lack of selectivity in direct nitration has driven research into alternative methods to favor the formation of specific isomers.

  • Zeolite Catalysis: The use of zeolite catalysts can influence the regioselectivity of the nitration reaction.[5] Zeolites can enhance the yield of the desired 1,5-dinitronaphthalene isomer.[7]

  • Alternative Routes: For isomers that are difficult to obtain through direct nitration, such as 1,3-dinitronaphthalene, alternative synthetic pathways are employed. These can include the diazotization of corresponding naphthylamines.[5]

Separation of Isomers: The separation of the resulting isomer mixture is typically achieved through fractional crystallization. This technique exploits the differences in solubility between the isomers in a specific solvent. For example, 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from dichloroethane.[4]

Applications of Dinitronaphthalenes

The primary application of dinitronaphthalenes is as chemical intermediates.

  • Dye Synthesis: Historically, they were important precursors in the synthesis of various dyes.[4][8]

  • Polymer Production: 1,5-Dinitronaphthalene is a key starting material for the production of 1,5-diaminonaphthalene. This diamine is then used to manufacture 1,5-diisocyanato-naphthalene, a monomer used in the production of high-performance polyurethanes.[6][7]

Part 2: Other Notable Isomers of C10H8N2O2

While dinitronaphthalenes are the most studied isomers of C10H8N2O2, other structural arrangements exist with this molecular formula.

Isomer NameCAS NumberKey FeaturesPredicted XlogP
6-Methyl-5-nitroquinoline 74100-80-6A quinoline ring system with methyl and nitro substituents.[9]2.4
4-Methyl-8-nitroquinoline 60925-63-5Another substituted quinoline isomer.[10]2.6
6-Methyl-8-nitroquinoline 14357-61-0A positional isomer of the above.[11]1.8
1,3-Bis(isocyanatomethyl)benzene 3634-83-1Also known as m-Xylylene diisocyanate (m-XDI). Contains a benzene ring and two isocyanate functional groups.[12]N/A

These isomers have distinct chemical properties and applications. The methyl-nitroquinolines are heterocyclic compounds that may be of interest in medicinal chemistry research. 1,3-Bis(isocyanatomethyl)benzene is an important monomer in the polymer industry for the synthesis of polyurethanes with specific properties.

Part 3: Relevance in Drug Development

The direct application of dinitronaphthalene isomers as therapeutic agents is limited due to concerns about potential toxicity and mutagenicity associated with nitroaromatic compounds. However, the chemical scaffolds represented by C10H8N2O2 isomers are relevant to drug development in several ways:

  • Chemical Probes and Intermediates: These compounds can serve as starting materials or intermediates for the synthesis of more complex molecules with potential biological activity. The nitro groups can be readily reduced to amino groups, which are prevalent in many pharmaceuticals.

  • Structure-Activity Relationship (SAR) Studies: Understanding the toxicology and biological effects of compounds like dinitronaphthalenes can provide valuable insights for SAR studies. For instance, comparing the activity of nitro-containing compounds with their amino analogues can help elucidate the role of the nitro group in a molecule's biological profile.

  • Novel Scaffolds: While classic nitroaromatics have toxicity concerns, the broader family of C10H8N2O2 isomers, such as the methyl-nitroquinolines, represent scaffolds that can be explored for various therapeutic targets. The quinoline core, for example, is a well-known privileged structure in medicinal chemistry.

The journey of a compound from a simple chemical formula to a viable drug candidate is long and complex, involving rigorous screening for efficacy and toxicity.[13][14] While the isomers of C10H8N2O2 may not be frontline drug candidates themselves, their study contributes to the fundamental chemical knowledge that underpins modern pharmaceutical innovation.

Conclusion

The molecular formula C10H8N2O2 elegantly demonstrates the principle of isomerism, representing a diverse array of compounds with distinct structures and properties. The dinitronaphthalene isomers, born out of the 19th-century chemical industry, remain relevant as important industrial intermediates. Other isomers, like the substituted quinolines and diisocyanates, highlight the broad structural possibilities. For researchers and professionals in drug development, understanding the synthesis, properties, and potential toxicities of such fundamental chemical structures is crucial for the rational design of new, safer, and more effective therapeutic agents.

References

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  • 6-methyl-5-nitroquinoline (C10H8N2O2). PubChemLite.
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The Architectural Versatility of Imidazole Carboxylic Acid Derivatives in Modulating Biological Processes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Scaffolding of Imidazole in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in natural products, such as the amino acid histidine and purines, underscores its fundamental role in biological systems.[1] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, confer upon its derivatives a remarkable promiscuity for biological targets.[3] When functionalized with a carboxylic acid moiety, the resulting scaffold gains an additional anionic center, enhancing its potential for specific interactions with the active sites of enzymes and receptors. This guide provides an in-depth exploration of the diverse biological activities of imidazole carboxylic acid derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutics. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a curated view of their therapeutic potential across a spectrum of diseases.

I. The Spectrum of Biological Activity: A Multi-Targeted Approach

Imidazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery. Their therapeutic potential spans from combating infectious diseases to tackling the complexities of cancer and inflammation.

Antifungal Activity: Disrupting the Fungal Cell Membrane

A primary and well-established therapeutic application of imidazole derivatives is in the realm of antifungal agents.[4][5] The mechanism of action of many imidazole-containing antifungals, including those with carboxylic acid functionalities, centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[6][7]

Mechanism of Action: Imidazole antifungals are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[6] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[7] The imidazole nitrogen atom coordinates to the heme iron atom in the enzyme's active site, preventing the binding and demethylation of lanosterol.[7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane. The consequence is a dysfunctional cell membrane with altered fluidity and permeability, ultimately leading to the inhibition of fungal growth and cell death.[4][5]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Structural Component ToxicSterols Toxic 14α-methylated Sterols ToxicSterols->Membrane Incorporation & Disruption Inhibition Imidazole Carboxylic Acid Derivatives Inhibition->Enzyme Enzyme->Ergosterol Normal Pathway Enzyme->ToxicSterols Blocked Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of imidazole carboxylic acid derivatives is a rapidly evolving field of research. These compounds have been shown to exert their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[8][9]

Mechanisms of Action:

  • Kinase Inhibition: Many imidazole derivatives are designed as inhibitors of protein kinases, which are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[10] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[11][12]

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 Inhibitor Imidazole Carboxylic Acid Derivatives Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration p38->Migration ERK ERK PKC->ERK Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation TopoII_Inhibition TopoII Topoisomerase IIα DecatenatedDNA Decatenated DNA TopoII->DecatenatedDNA Decatenates Apoptosis Apoptosis TopoII->Apoptosis Leads to DNA Catenated DNA DNA->TopoII Binds Inhibitor N-fused Imidazole Derivatives Inhibitor->TopoII Inhibits

Caption: Inhibition of Topoisomerase IIα by N-fused imidazole derivatives.

Anti-inflammatory Activity: Modulating Pro-inflammatory Pathways

Imidazole carboxylic acid derivatives have also emerged as promising anti-inflammatory agents. [13][14]Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that drive the inflammatory response.

Mechanism of Action: A significant target for the anti-inflammatory effects of these compounds is the p38 MAP kinase pathway . [15]This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Imidazole-based inhibitors can effectively block the activity of p38 MAP kinase, thereby attenuating the downstream inflammatory cascade. [16]

p38_MAPK_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors Inhibitor Imidazole Carboxylic Acid Derivatives Inhibitor->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TranscriptionFactors->Cytokines Upregulation

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Antibacterial and Antiviral Activities

The versatility of the imidazole carboxylic acid scaffold extends to antibacterial and antiviral applications. [17][18]As antibacterial agents, they can interfere with various bacterial processes, including DNA replication and cell wall synthesis. [19]Certain imidazole derivatives have also shown promise as antiviral agents, for instance, by inhibiting the interaction between HIV-1 integrase and LEDGF/p75. [20][18]

II. Quantitative Assessment of Biological Activity

The systematic evaluation of biological activity is paramount in drug discovery. The following tables provide a consolidated overview of the reported in vitro activities of representative imidazole carboxylic acid derivatives.

Table 1: Anticancer Activity of Imidazole Carboxylic Acid Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
15d HepG2 (Hepatocellular Carcinoma)MTT Assay24.10[10]
15d PC3 (Prostate Cancer)MTT Assay40.90[10]
15d MCF-7 (Breast Cancer)MTT Assay33.40[10]
Compound 39 MCF-7 (Breast Cancer)Not Specified4.2[21]
Compound 40 MCF-7 (Breast Cancer)Not Specified8.29[21]
Compound 5e BT474 (Breast Cancer)SRB Assay39.19 (24h)[14]
Compound 5c BT474 (Breast Cancer)SRB Assay35.98 (24h)[14]
Compound 5d BT474 (Breast Cancer)SRB Assay35.56 (24h)[14]

Table 2: Antifungal Activity of Imidazole Carboxylic Acid Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
SAM3 Candida albicans ATCC 10231125[8]
AM5 Candida albicans ATCC 10231125[8]
SAM5 Candida albicans ATCC 10231125[8]
YW01 Candida albicans8[9]
YW01 Candida tropicalis4[9]
YW01 Candida parapsilosis32[9]
HL1 Staphylococcus aureus625[3]
HL2 Staphylococcus aureus625[3]

Table 3: Anti-inflammatory Activity of Imidazole Carboxylic Acid Derivatives

Compound IDAnimal ModelAssay% InhibitionReference
Compound 2a RatCarrageenan-induced paw edema100 (at 100 mg/kg)[6]
Compound 2b RatCarrageenan-induced paw edema100 (at 100 mg/kg)[6]
Compound 5 RatCarrageenan-induced paw edema> Indomethacin[22]
Compound 2 RatCarrageenan-induced paw edema> Indomethacin[22]
AA6 In vitrop38 MAP Kinase InhibitionIC50 = 403.57 nM[23]

III. Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of imidazole carboxylic acid derivatives. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the generated data.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [21][24] Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Serial Dilutions of Compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate % Viability and IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole carboxylic acid derivative against a yeast pathogen (e.g., Candida albicans).

Principle: This method involves exposing a standardized inoculum of the yeast to serial dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the yeast after a specified incubation period. [4][20] Protocol:

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the imidazole carboxylic acid derivative in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. A spectrophotometric reading at 530 nm can also be used for a more quantitative assessment.

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

Objective: To determine the IC50 value of an imidazole carboxylic acid derivative against the kinase activity of VEGFR-2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. [17][25] Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Prepare a solution of recombinant human VEGFR-2 kinase domain in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., a poly(Glu,Tyr) peptide) and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compound in the reaction buffer (with a constant percentage of DMSO).

  • Kinase Reaction:

    • In a white 96-well plate, add the test compound dilutions.

    • Add the VEGFR-2 enzyme to all wells except the blank control.

    • Initiate the reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ or Kinase-Glo®.

    • Add the detection reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

IV. Synthesis of Imidazole Carboxylic Acid Derivatives

The synthesis of imidazole carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the construction of the imidazole ring followed by functional group manipulations to introduce the carboxylic acid moiety.

Representative Synthesis of a 2,4,5-trisubstituted Imidazole-1-yl Acetic Acid Derivative (A p38 MAP Kinase Inhibitor Analog):

A general synthetic strategy for imidazole-based p38 MAP kinase inhibitors often involves the coupling of a pre-formed imidazole core with a side chain containing the carboxylic acid or a precursor. [4]

  • Step 1: Synthesis of the Imidazole Core: A common method is the Radziszewski synthesis or its variations, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

  • Step 2: N-Alkylation: The imidazole core is then N-alkylated with an appropriate halo-acetic acid ester (e.g., ethyl bromoacetate) under basic conditions.

  • Step 3: Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

V. Concluding Remarks and Future Perspectives

The imidazole carboxylic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, including antifungal, anticancer, and anti-inflammatory effects. The mechanistic diversity of these compounds, from enzyme inhibition to the modulation of complex signaling pathways, underscores their potential for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new imidazole carboxylic acid derivatives. As our understanding of the molecular drivers of disease continues to expand, the rational design and synthesis of novel imidazole-based compounds will undoubtedly remain a fruitful area of research, with the promise of delivering next-generation therapies for a multitude of human ailments.

References

  • Sudershan, E., et al. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Organic Process Research & Development, 10(4), 733-738. [Link]
  • Chifiriuc, M. C., et al. (2019). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 24(15), 2788. [Link]
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  • Baviskar, A. T., et al. (2011). N-fused imidazoles as novel anticancer agents that inhibit catalytic activity of topoisomerase IIα and induce apoptosis in G1/S phase. Journal of medicinal chemistry, 54(14), 5013-5030. [Link]
  • Baviskar, A. T., et al. (2011). N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase. Journal of Medicinal Chemistry, 54(14), 5013-5030. [Link]
  • Wilken, R., & Veena, M. S. (2011). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 68(19), 3217-3233. [Link]
  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-20. [Link]
  • Melincovici, C. S., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. International journal of molecular sciences, 19(6), 1673. [Link]
  • Shalmali, N., et al. (2018). Imidazole and its derivatives: a review on their synthetic routes and biological activities. Medicinal Chemistry Research, 27(1), 1-32. [Link]
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Link]
  • ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. [Link]
  • Al-Suhaimi, E. A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(38), 34873-34889. [Link]
  • Wang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]
  • Kumar, S., et al. (2016). Imidazoles as potential anticancer agents. BMC cancer, 16(1), 1-18. [Link]
  • Singh, U. P., & Kumar, S. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS omega, 8(20), 17926-17937. [Link]
  • Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6799. [Link]
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  • Eldehna, W. M., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]
  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC)
  • Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6799. [Link]
  • Márquez-Flores, Y. K., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 25(17), 3907. [Link]
  • ResearchGate. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of 1-phenyl-1H-imidazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the core mechanism of action of 1-phenyl-1H-imidazole-5-carboxylic acid and its closely related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causal relationships in experimental design, and offers practical protocols for investigating this class of compounds.

Part 1: Unveiling the Primary Target: Inhibition of 11β-Hydroxylase

The principal mechanism of action for this compound and its analogues, such as the well-studied metomidate, is the potent and selective inhibition of 11β-hydroxylase (CYP11B1).[1] This enzyme is a critical component of the steroid biosynthesis pathway, specifically catalyzing the final step in the production of cortisol and corticosterone.

The Significance of 11β-Hydroxylase in Steroidogenesis

11β-hydroxylase is a mitochondrial cytochrome P450 enzyme predominantly found in the adrenal cortex.[1] Its primary function is the hydroxylation of 11-deoxycortisol to cortisol in the zona fasciculata and 11-deoxycorticosterone to corticosterone in the zona glomerulosa of the adrenal gland. Cortisol is a vital glucocorticoid that regulates a wide array of physiological processes, including metabolism, immune response, and stress. Aldosterone, for which corticosterone is a precursor, is the main mineralocorticoid responsible for regulating blood pressure and electrolyte balance.

Given its pivotal role, the inhibition of 11β-hydroxylase has significant physiological consequences, leading to a decrease in the production of cortisol and aldosterone. This inhibitory action is the basis for the therapeutic and diagnostic applications of compounds based on the this compound scaffold.

Molecular Interaction and Inhibition Kinetics

The inhibitory potency of these compounds can be quantified by their half-maximal inhibitory concentration (IC50). For instance, in in vitro studies, the binding of [11C]MTO (a radiolabeled methyl ester of a closely related compound) to pig adrenal cortex was inhibited by etomidate with an IC50 of 0.4 μM.[1]

Part 2: The Physiological and Pathophysiological Implications

The inhibition of 11β-hydroxylase by this compound and its derivatives has led to their exploration in several clinical contexts, primarily related to conditions of adrenal steroid overproduction and for diagnostic imaging.

Application in Adrenocortical Tumors

Adrenocortical carcinomas and some benign adenomas can overexpress 11β-hydroxylase, leading to excessive hormone secretion.[1] The potent inhibitory effect of metomidate, a derivative of this compound, has been leveraged for the diagnostic imaging of such tumors using Positron Emission Tomography (PET).[1] The radiolabeled version, [11C]metomidate, allows for the visualization of adrenocortical tissue with high specificity.[1]

Broader Pharmacological Potential of the Imidazole Scaffold

It is important to note that the imidazole nucleus is a versatile pharmacophore present in a wide range of biologically active compounds.[2][3][4] Derivatives of imidazole have been reported to exhibit a broad spectrum of activities, including:

  • Anticancer: Targeting enzymes like fatty acid synthase (FASN) and human topoisomerase I.[5][6][7]

  • Antimicrobial: Showing efficacy against various bacterial and fungal strains.[2]

  • Anti-inflammatory: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[8]

While the primary and most well-documented mechanism for this compound and its immediate derivatives remains 11β-hydroxylase inhibition, the broader family of imidazole-containing compounds represents a rich source for drug discovery across multiple therapeutic areas.

Part 3: Experimental Protocols and Methodologies

To facilitate further research into the mechanism of action of this compound and similar compounds, this section provides a detailed, step-by-step protocol for a key assay, as well as a visual representation of the experimental workflow.

Experimental Protocol: In Vitro 11β-Hydroxylase Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of a test compound against 11β-hydroxylase.

Objective: To determine the IC50 value of this compound for human 11β-hydroxylase.

Materials:

  • Recombinant human 11β-hydroxylase (CYP11B1)

  • 11-Deoxycortisol (substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test compound (this compound)

  • Control inhibitor (e.g., etomidate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol)

  • LC-MS/MS system for product quantification

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound to cover a range of concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, NADPH regenerating system, and the desired concentration of the test compound or control inhibitor.

  • Enzyme Addition: Add the recombinant human 11β-hydroxylase to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution, which will precipitate the protein.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or well for analysis.

  • Product Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of cortisol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Data Presentation

All quantitative data from such assays should be summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeIC50 (µM)Assay Conditions
This compoundHuman CYP11B1TBDRecombinant enzyme, LC-MS/MS detection
Etomidate (Control)Pig Adrenal Cortex0.4Tissue slice binding assay with [11C]MTO[1]

TBD: To be determined by the experimental protocol described above.

Part 4: Visualizing the Mechanism and Workflow

Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures.

Signaling Pathway: The Role of 11β-Hydroxylase in Steroidogenesis

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 11β-Hydroxylase (CYP11B1) Deoxycorticosterone->CYP11B1 Substrate Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol->CYP11B1 Substrate Cortisol Cortisol CYP11B1->Corticosterone Product CYP11B1->Cortisol Product Inhibitor 1-phenyl-1H-imidazole- 5-carboxylic acid Inhibitor->CYP11B1

Caption: Inhibition of 11β-Hydroxylase in the Adrenal Steroidogenesis Pathway.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep 1. Compound Dilution Reaction_Mix 2. Prepare Reaction Mix (Buffer, NADPH system) Compound_Prep->Reaction_Mix Add_Enzyme 3. Add Enzyme (CYP11B1) + Pre-incubate Reaction_Mix->Add_Enzyme Add_Substrate 4. Add Substrate (11-Deoxycortisol) Add_Enzyme->Add_Substrate Incubate 5. Incubate (37°C) Add_Substrate->Incubate Quench 6. Quench Reaction Incubate->Quench Centrifuge 7. Centrifuge Quench->Centrifuge LCMS 8. LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis 9. Calculate % Inhibition & Determine IC50 LCMS->Data_Analysis

Caption: Workflow for Determining the IC50 of an 11β-Hydroxylase Inhibitor.

References

  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD: Molecular Imaging and Contrast Agent Database.
  • Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Chemistry, 2021, 1-22.
  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057-3072.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057-3072.
  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Phenyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Heterocyclic Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the imidazole scaffold is a recurring motif, valued for its versatile biological activities and synthetic accessibility.[1] 1-Phenyl-1H-imidazole-5-carboxylic acid (C₁₀H₈N₂O₂), a derivative of this important class, represents a key building block and potential pharmaceutical intermediate. Its precise structural confirmation and purity assessment are not merely academic exercises; they are foundational requirements for any subsequent research, from medicinal chemistry campaigns to preclinical development.

This guide provides an in-depth exploration of the core spectroscopic techniques required to unambiguously characterize this compound. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The protocols and interpretations presented herein are designed to create a self-validating analytical workflow, ensuring the highest degree of scientific integrity for researchers in the field.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound is a composite of three key functional regions: a phenyl group, an imidazole ring, and a carboxylic acid moiety. Each component contributes distinct and predictable signals to the overall spectroscopic profile. Understanding this architecture is the first step in interpreting the analytical data.

Caption: Molecular components of this compound.

The electron distribution across the π-conjugated system of the phenyl and imidazole rings, combined with the deshielding effects of the nitrogen heteroatoms and the acidic proton of the carboxyl group, dictates the specific resonances we expect to observe in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, we anticipate signals in three distinct regions.

  • Causality Behind the Shifts: The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Protons on the aromatic rings are deshielded by the ring current effect. The specific positions of the imidazole protons are influenced by the anisotropic effects of the adjacent nitrogen atoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale & Notes
Carboxylic Acid (-COOH)~12.0 - 13.0Broad SingletHighly deshielded acidic proton. Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange.[2]
Imidazole H-2/H-4~7.5 - 8.5SingletsProtons on the imidazole ring. Their exact shifts are influenced by the phenyl and carboxyl substituents. Similar 1-phenylimidazole structures show singlets in this region.[3]
Phenyl Ring (C₆H₅)~7.2 - 7.6MultipletProtons on the N-phenyl substituent. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet.[3]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

  • Causality Behind the Shifts: The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to being double-bonded to one oxygen and single-bonded to another.[2] Carbons within the aromatic and heteroaromatic rings appear in a characteristic range, with those directly bonded to nitrogen being further downfield.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Notes
Carboxylic Acid (C =O)~165 - 185The carbonyl carbon is significantly deshielded and typically appears at the downfield end of the spectrum.[2]
Imidazole & Phenyl Carbons~115 - 140Aromatic and heteroaromatic carbons. The spectrum will show distinct signals for each unique carbon, including the ipso-carbon of the phenyl ring attached to N-1.[3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying the presence of specific functional groups.

  • Causality Behind the Vibrations: The strength and polarity of a bond determine its vibrational frequency. The O-H bond in the carboxylic acid is strong and highly polarized, and its stretching vibration is broadened by extensive hydrogen bonding. The C=O bond is also very strong and polar, giving rise to an intense, sharp absorption.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity/Shape Functional Group
O-H Stretch2500 - 3300Very BroadCarboxylic Acid O-H
C-H Stretch (Aromatic)3000 - 3100MediumPhenyl & Imidazole C-H
C=O Stretch1710 - 1760Strong, SharpCarboxylic Acid C=O
C=N & C=C Stretch1400 - 1625Medium to StrongImidazole & Phenyl Rings
O-H Bend1395 - 1440MediumCarboxylic Acid O-H

The presence of the extremely broad O-H stretch combined with the sharp, intense C=O stretch is a definitive signature for a carboxylic acid functional group.[2][5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound, the molecular weight is 188.18 g/mol .[6][7]

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular mass with high precision, allowing for the unambiguous calculation of the molecular formula (C₁₀H₈N₂O₂).

  • Expected Ionization and Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z ≈ 188.

    • Protonated Molecule [M+H]⁺: In techniques like Electrospray Ionization (ESI), a prominent peak is expected at m/z ≈ 189.[8]

    • Key Fragments: The most common fragmentation pathways for carboxylic acids involve the loss of water or the entire carboxyl group.

      • [M-H₂O]⁺: Loss of water (18 Da), resulting in a peak at m/z ≈ 170.

      • [M-COOH]⁺: Loss of the carboxyl radical (45 Da), resulting in a peak at m/z ≈ 143. This corresponds to the 1-phenylimidazole cation.

Parent [C₁₀H₈N₂O₂]⁺ m/z = 188 Frag1 [C₁₀H₆N₂O]⁺ m/z = 170 Parent->Frag1 - H₂O Frag2 [C₉H₇N₂]⁺ m/z = 143 Parent->Frag2 - COOH

Caption: Predicted primary fragmentation pathways in mass spectrometry.

A Validated Workflow for Spectroscopic Analysis

Achieving reliable and reproducible data requires adherence to standardized protocols. The following workflow outlines the critical steps from sample preparation to data acquisition.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Syn Synthesis & Purification Purity Purity Check (TLC/HPLC) Syn->Purity SamplePrep Sample Preparation Purity->SamplePrep NMR NMR (¹H, ¹³C) SamplePrep->NMR IR FT-IR SamplePrep->IR MS HRMS SamplePrep->MS Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Confirm Structure Confirmation Interpret->Confirm Report Data Reporting Confirm->Report

Caption: General workflow for spectroscopic characterization.

Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it will solubilize the carboxylic acid and allow for observation of the acidic proton.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

Protocol: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000 to 400 cm⁻¹.[5]

Protocol: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.[9]

    • Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

    • Use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain exact mass measurements.

Conclusion: An Integrated Analytical Portrait

The characterization of this compound is not accomplished by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the structural skeleton, IR confirms the essential functional groups, and MS verifies the molecular weight and formula. Together, they provide an unambiguous analytical portrait, ensuring the identity, purity, and structural integrity of this valuable chemical entity. For the researcher and drug development professional, mastery of this multi-faceted analytical approach is indispensable for advancing compounds from the laboratory to clinical application.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Link
  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • Supporting Information for a relevant study on phenyl-imidazole derivatives. (n.d.).
  • PubChemLite. (n.d.). This compound (C10H8N2O2). Université du Luxembourg.
  • Course Hero. (n.d.). Infrared (IR) Spectroscopy.
  • Pro-Drug. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • ACS Omega. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles. ACS Publications.
  • World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.
  • Semantic Scholar. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
  • ResearchGate. (n.d.). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule.
  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

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An In-Depth Technical Guide to the Solubility and Stability of 1-phenyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-phenyl-1H-imidazole-5-carboxylic acid, focusing on its solubility and chemical stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for assessing these key parameters. We explore the pH-dependent aqueous solubility, solubility in common organic solvents, and the molecule's susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide offers detailed experimental protocols, predictive data, and mechanistic insights to facilitate the development of robust formulations and analytical methods for this important heterocyclic compound.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability stand as two pillars that profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This compound, a heterocyclic compound featuring both an acidic carboxylic acid moiety and a weakly basic imidazole ring, presents a fascinating case study in the interplay of these properties. Its ionizable nature suggests a strong dependence of solubility on pH, a critical factor for its behavior in the gastrointestinal tract. Furthermore, the imidazole ring, while aromatic, is known to be susceptible to certain degradation pathways.

This guide, therefore, aims to provide a detailed exploration of the solubility and stability characteristics of this compound. By combining theoretical principles with practical, field-proven methodologies, we endeavor to equip researchers with the knowledge to anticipate and address potential challenges in the development of formulations and analytical control strategies for this and structurally related molecules.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior. The key physicochemical parameters for this compound are summarized below.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol -
pKa ~2.35ChemAxon MarvinSketch
LogP 1.57ChemAxon MarvinSketch
Aqueous Solubility (pH 7.4) ~0.85 mg/mLADMETLab 2.0
Solubility in Ethanol Moderately SolublePredicted
Solubility in Methanol Moderately SolublePredicted
Solubility in DMSO SolublePredicted

Note: The presented data are in silico predictions and should be confirmed by experimental analysis.

Solubility Profile: A Deep Dive

The solubility of this compound is a critical determinant of its absorption and bioavailability. As an ionizable compound, its solubility is intricately linked to the pH of its environment.

pH-Dependent Aqueous Solubility

The presence of a carboxylic acid group (with a predicted pKa of ~2.35) dictates that this compound is a weak acid. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the molecule.

At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion. This leads to a significant increase in aqueous solubility with increasing pH. The imidazole ring, being weakly basic, will be protonated at very low pH values, but given the strongly acidic nature of the carboxylic acid, the overall solubility profile is dominated by the acidic moiety.

Figure 1: pH effect on the ionization and solubility of this compound.
Solubility in Organic Solvents

The predicted LogP of 1.57 suggests that this compound possesses a moderate degree of lipophilicity. This indicates that it will likely exhibit solubility in a range of organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability to form hydrogen bonds with the carboxylic acid and imidazole moieties suggests that moderate solubility can be expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for dissolving a wide range of organic molecules, and this compound is predicted to be readily soluble in them.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and imidazole groups, the compound is expected to have very low solubility in nonpolar solvents.

Experimental Protocol for Kinetic Solubility Assessment

A rapid assessment of a compound's solubility is often required during early-stage drug discovery. The kinetic solubility assay provides a high-throughput method for this purpose.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure: [1][2][3][4][5]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.08 mM).

  • Addition to Buffer: In a separate 96-well UV-transparent plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each concentration from the DMSO plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Immediately after addition, shake the plate for 2 minutes.

    • Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • After incubation, measure the absorbance again.

  • Data Analysis: The concentration at which a significant drop in absorbance is observed after incubation indicates the point of precipitation and thus the kinetic solubility.

Kinetic_Solubility_Workflow Stock 10 mM Stock in DMSO Dilution Serial Dilution in DMSO Stock->Dilution Addition Add to PBS (pH 7.4) Dilution->Addition Measure1 Initial UV Absorbance Addition->Measure1 Incubate Incubate (2h, RT) Measure1->Incubate Measure2 Final UV Absorbance Incubate->Measure2 Analysis Determine Precipitation Point Measure2->Analysis

Figure 2: Workflow for the kinetic solubility assay.

Chemical Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf life.[6][7] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and pathways.[8][9][10]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The imidazole ring can be susceptible to hydrolytic cleavage, particularly under basic conditions. The ester-like character of the cyclic amidine system can be a point of attack by hydroxide ions.

  • Oxidation: The electron-rich imidazole ring is prone to oxidation.[11][12] Oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions.[13][14][15][16] For N-phenyl substituted imidazoles, photo-oxidation is a known degradation route.[6]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway for heteroaromatic carboxylic acids.

Degradation_Pathways Parent 1-phenyl-1H-imidazole- 5-carboxylic acid Hydrolysis Hydrolysis (e.g., Ring Opening) Parent->Hydrolysis Base/Acid Oxidation Oxidation (e.g., N-oxides, Ring Cleavage) Parent->Oxidation H₂O₂ Photolysis Photodegradation (e.g., Photo-oxidation) Parent->Photolysis UV/Vis Light Thermal Thermal Stress (e.g., Decarboxylation) Parent->Thermal Heat

Figure 3: Potential degradation pathways for this compound.
Experimental Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as per ICH guidelines.[8][9][10][11][17][18]

Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV system

  • UPLC-MS system for peak identification

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Solid State: Place the solid compound in an oven at 80°C for 48 hours.

      • Solution State: Keep the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.[19][20][21][22][23]

    • For the identification of degradation products, analyze the stressed samples using UPLC-MS.[24][25][26][27]

Conclusion

This technical guide has provided a detailed examination of the solubility and stability of this compound, two physicochemical properties of paramount importance in drug development. The pH-dependent solubility, driven by the acidic carboxylic acid moiety, underscores the necessity of considering the physiological pH environment for predicting in vivo behavior. The inherent susceptibility of the imidazole ring to hydrolytic, oxidative, and photolytic degradation necessitates the development of robust, stability-indicating analytical methods and careful consideration of formulation and storage conditions. The provided experimental protocols offer a practical framework for researchers to empirically determine these critical parameters. A thorough understanding and characterization of the solubility and stability profile of this compound will undoubtedly pave the way for its successful development into a safe and effective therapeutic agent.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Link
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Published March 21, 2025. Link
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Published August 1, 2003. Link
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Link
  • RAPS.
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Published January 1, 1998. Link
  • Q1A (R2) A deep dive in Stability Studies. YouTube. Published April 3, 2025. Link
  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Link
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. Published December 13, 2021. Link
  • Lesyk D, Kheilik Y. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Published December 9, 2024. Link
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  • SIELC Technologies. Polar Compounds. Link
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The Phenyl-Imidazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-imidazole scaffold represents a cornerstone of modern medicinal chemistry, serving as the foundational structure for a multitude of blockbuster drugs. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will delve into the seminal synthetic methodologies that first brought imidazoles to light, tracing the evolution of these techniques and their application in the creation of phenyl-substituted derivatives. Through a detailed examination of key landmark drugs, including the revolutionary anti-ulcer agent cimetidine, the antihypertensive powerhouse losartan, and the broad-spectrum antifungal clotrimazole, this guide will illuminate the journey from early, often serendipitous, discoveries to the era of rational, target-based drug design. Detailed experimental protocols, comparative analysis of synthetic routes, and an exploration of the structure-activity relationships that underpin the therapeutic success of these compounds are presented to provide researchers and drug development professionals with a thorough understanding of this privileged heterocyclic motif.

The Dawn of Imidazole Chemistry: Foundational Syntheses

The story of phenyl-imidazoles begins with the discovery of the parent imidazole ring. While various derivatives were observed in the 1840s, the first definitive synthesis of imidazole (originally named "glyoxaline") was reported in 1858 by the German chemist Heinrich Debus.[1] This pioneering work laid the groundwork for what would become a vast and vital area of heterocyclic chemistry.

The Debus Synthesis

The Debus synthesis is a multi-component reaction that, in its original form, produces imidazole from glyoxal, formaldehyde, and ammonia.[2][3] While generally providing low yields, this method is still utilized for the preparation of C-substituted imidazoles.[3]

  • Reaction Setup: In a sealed reaction vessel, an aqueous solution of glyoxal (1 equivalent) and formaldehyde (1 equivalent) is prepared.

  • Addition of Ammonia: An excess of aqueous ammonia is added to the solution.

  • Heating: The mixture is heated for an extended period.

  • Work-up and Isolation: The reaction mixture is cooled, and the imidazole product is isolated through extraction and subsequent purification, often by distillation or crystallization.

The Radziszewski Imidazole Synthesis

In 1882, Bronisław Radziszewski expanded upon Debus's work, developing a more versatile method for synthesizing tri- and tetrasubstituted imidazoles.[4] The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine for N-substituted imidazoles).[5] This method has become a workhorse in medicinal chemistry for the preparation of highly substituted imidazole derivatives, including those with phenyl substituents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (approximately 2.0 g) in glacial acetic acid (20 mL).[6]

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

Caption: Radziszewski synthesis of 2,4,5-triphenylimidazole (lophine).

The Wallach and Marckwald Syntheses: Expanding the Toolkit

Further expanding the synthetic repertoire for imidazoles were the Wallach and Marckwald syntheses.

The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-intermediate, which is then reduced to yield an N-substituted imidazole.[3][7] This method provides a valuable route to N-alkylated and N-arylated imidazoles.

  • Reaction of Oxamide: In a reaction vessel under inert atmosphere, N,N'-dimethyloxamide is treated with phosphorus pentachloride. This reaction is typically performed in an inert solvent and may require heating.

  • Formation of Chloro-intermediate: The reaction yields a chlorinated imidazole precursor.

  • Reduction: The chloro-intermediate is then reduced using a suitable reducing agent, such as hydroiodic acid, to afford N-methylimidazole.[3]

  • Purification: The final product is isolated and purified by distillation.

The Marckwald synthesis is a key method for producing 2-mercaptoimidazoles.[8] It involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate or an alkyl isothiocyanate.[8][9] The resulting 2-thioimidazole can then be desulfurized to the corresponding imidazole.

  • Reaction Setup: Dissolve α-aminoacetophenone hydrochloride (1.0 equivalent) in water in a round-bottom flask.

  • Addition of Thiocyanate: Add an aqueous solution of potassium thiocyanate (1.1 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Isolation: Upon cooling, the 2-mercapto-4-phenylimidazole product precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry.[10]

Caption: Overview of classical imidazole synthesis methodologies.

Synthesis Method Starting Materials Key Features Advantages Disadvantages
Debus Glyoxal, Formaldehyde, AmmoniaMulti-component reactionSimple starting materialsGenerally low yields
Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaVersatile for substituted imidazolesGood for tri- and tetrasubstituted productsCan have side reactions
Wallach N,N'-Disubstituted Oxamide, PCl₅Produces N-substituted imidazolesAccess to N-functionalized imidazolesUse of harsh reagents (PCl₅)
Marckwald α-Aminoketone, ThiocyanateForms 2-mercaptoimidazolesGood route to thioimidazolesα-aminoketones can be unstable

The Rise of the Phenyl-Imidazole Scaffold in Medicinal Chemistry

The synthetic methodologies developed in the 19th and early 20th centuries provided the chemical tools necessary to explore the therapeutic potential of imidazole-containing compounds. The introduction of a phenyl group to the imidazole core proved to be a pivotal moment in the history of drug discovery. The phenyl ring can engage in favorable π-π stacking and hydrophobic interactions within biological targets, while the imidazole moiety can participate in hydrogen bonding and metal coordination, making the phenyl-imidazole scaffold a "privileged structure" in medicinal chemistry.[11]

Landmark Phenyl-Imidazole Drugs: Case Studies in Discovery and Development

The true impact of phenyl-imidazole compounds can be best understood through the stories of the landmark drugs that have transformed the treatment of human diseases.

Cimetidine (Tagamet®): A Revolution in Rational Drug Design

The discovery of cimetidine is a classic case study in rational drug design and represents a paradigm shift in pharmaceutical research.[1][12] Prior to cimetidine, the treatment for peptic ulcers was largely ineffective.[1]

  • The Hypothesis: Researchers at Smith Kline & French (now GlaxoSmithKline) hypothesized that blocking the action of histamine on the stomach's parietal cells could reduce gastric acid secretion.[1] This led to the concept of a histamine H₂-receptor antagonist.[13]

  • Lead Optimization: Starting with the structure of histamine, a systematic process of chemical modification was undertaken. This involved synthesizing and testing hundreds of compounds to understand the structure-activity relationships (SAR).[7]

  • From Burimamide to Metiamide to Cimetidine: Early leads like burimamide and metiamide showed promise but had drawbacks, including poor oral bioavailability and toxicity concerns.[14] Further refinement, replacing the thiourea group in metiamide with a cyanoguanidine moiety, led to the synthesis of cimetidine in 1971.[13]

  • Therapeutic Impact: Cimetidine, launched as Tagamet® in 1976, was a groundbreaking success, becoming the first blockbuster drug to reach one billion dollars in annual sales and revolutionizing the treatment of peptic ulcers.[14]

The industrial synthesis of cimetidine has undergone significant optimization to improve efficiency and reduce costs. A common route involves the following key steps:[15][16]

  • Formation of the Imidazole Core: Synthesis of 4-hydroxymethyl-5-methylimidazole.

  • Side Chain Introduction: Reaction with cysteamine to introduce the ethylthio side chain.

  • Guanidine Formation: Reaction with N-cyano-N',S-dimethylisothiourea followed by reaction with methylamine to form the cyanoguanidine group.

Cimetidine_Development Histamine Histamine Burimamide Burimamide Histamine->Burimamide Lead Compound Metiamide Metiamide Burimamide->Metiamide Increased Potency Cimetidine Cimetidine Metiamide->Cimetidine Reduced Toxicity caption Rational Drug Design of Cimetidine

Caption: The rational drug design pathway leading to Cimetidine.

Losartan (Cozaar®): A New Class of Antihypertensives

The discovery of losartan marked the advent of a new class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs).

  • Targeting the Renin-Angiotensin System: The development of losartan was driven by the goal of specifically blocking the action of angiotensin II, a potent vasoconstrictor, at its receptor.

  • From Peptides to Non-Peptide Antagonists: Early research focused on peptide-based antagonists, which had limitations such as poor oral bioavailability. The breakthrough came with the design of non-peptide mimics of angiotensin II.

  • The Role of the Phenyl-Imidazole Scaffold: The synthesis of losartan involves the construction of a substituted phenyl-imidazole core, which serves as a scaffold to correctly position the key pharmacophoric elements for receptor binding.

The synthesis of losartan is a multi-step process, with various routes developed for industrial production. A common strategy involves the following key transformations:[17][18]

  • Formation of the Biphenyl Tetrazole Moiety: This is often achieved through a Suzuki coupling reaction.

  • Synthesis of the Substituted Imidazole: The 2-butyl-4-chloro-5-hydroxymethylimidazole core is prepared separately.

  • Coupling and Final Steps: The biphenyl tetrazole and imidazole fragments are coupled, followed by deprotection steps to yield losartan.

Caption: Key stages in the synthesis of the antihypertensive drug Losartan.

Clotrimazole (Lotrimin®): A Broad-Spectrum Antifungal

Clotrimazole is a widely used antifungal medication that belongs to the azole class of drugs.

  • Mechanism of Action: Clotrimazole and other azole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19] Disruption of ergosterol synthesis leads to fungal cell death.

  • The Trityl-Imidazole Structure: Clotrimazole features a triphenylmethyl (trityl) group attached to an imidazole ring, with one of the phenyl rings bearing a chloro substituent.

The industrial synthesis of clotrimazole typically involves the reaction of (2-chlorophenyl)diphenylmethyl chloride (o-chlorotrityl chloride) with imidazole in the presence of a base.[17][20]

  • Preparation of o-Chlorotrityl Chloride: This key intermediate can be prepared by the Friedel-Crafts reaction of o-chlorobenzotrichloride with benzene in the presence of a Lewis acid catalyst.

  • Condensation with Imidazole: o-Chlorotrityl chloride is then reacted with imidazole in a suitable solvent with a base, such as triethylamine, to yield clotrimazole.[21]

Caption: The final condensation step in the synthesis of Clotrimazole.

Conclusion: The Enduring Legacy and Future of Phenyl-Imidazoles

From the early academic explorations of imidazole synthesis to the development of life-changing medicines, the journey of phenyl-imidazole compounds is a testament to the power of organic chemistry in advancing human health. The phenyl-imidazole scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases. The foundational synthetic methods, while over a century old, remain relevant, and their modern adaptations, coupled with a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of the next generation of phenyl-imidazole-based therapeutics.

References

  • RATIONAL DESIGN OF CIMETIDINE. (n.d.).
  • American Chemical Society. (n.d.). Tagamet Discovery of Histamine H2-receptor Antagonists.
  • i-manager Publications. (n.d.). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method.
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  • Google Patents. (n.d.). Processes for preparing losartan and losartan potassium.
  • Google Patents. (n.d.). Process for the synthesis of Losartan potassium.
  • SlideServe. (2013, January 17). Cimetidine – a rational approach to drug design.
  • Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Reider, P. J. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
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theoretical studies of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Predicting Drug-Likeness: In Silico ADMET Profiling

A promising drug candidate must not only bind to its target with high affinity but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] Computational models are instrumental in the early identification of potential liabilities, helping to prioritize compounds with a higher probability of clinical success.[2][3]

Workflow 1: Computational ADMET Assessment

ADMET_Workflow Input Optimized 3D Structure (SMILES/SDF) Platform ADMET Prediction Platform (e.g., SwissADME, pkCSM, ADMETlab) Input->Platform Properties Calculate Physicochemical Properties (LogP, TPSA, MWt) Platform->Properties Models Predict Pharmacokinetics & Toxicity (Absorption, Metabolism, hERG inhibition, Mutagenicity) Platform->Models Analysis Data Analysis & Visualization Properties->Analysis Models->Analysis Report Drug-Likeness Profile Analysis->Report

Caption: Workflow for in silico ADMET prediction.

Key Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a classic guideline for evaluating the drug-likeness of a chemical compound and its potential for oral absorption.

  • Molecular Weight (MW): < 500 g/mol

  • LogP (Octanol-water partition coefficient): < 5

  • Hydrogen Bond Donors (HBD): < 5

  • Hydrogen Bond Acceptors (HBA): < 10

1-phenyl-1H-imidazole-5-carboxylic acid (MW = 188.18 g/mol ) comfortably adheres to these rules, suggesting good potential for oral bioavailability. Software like SwissADME or ADMET Predictor® can rapidly calculate these and other important descriptors.[4]

Pharmacokinetic and Toxicity Predictions

Beyond simple rules, sophisticated machine learning models can predict a wide range of ADMET properties.[1][3]

Table 2: Predicted ADMET Properties of this compound (Illustrative Data)

Property CategoryParameterPredicted ValueImplication
Absorption Human Intestinal AbsorptionHighGood potential for oral uptake.
Caco-2 PermeabilityModerateCan cross the intestinal barrier.
Distribution BBB PermeabilityLowUnlikely to cause CNS side effects.
Plasma Protein BindingHighMay affect free drug concentration.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions.
CYP3A4 InhibitorNoLow risk of drug-drug interactions.
Toxicity AMES MutagenicityNon-mutagenLow concern for carcinogenicity.
hERG I InhibitorNoLow risk of cardiotoxicity.

These predictions are crucial for guiding lead optimization.[2] For example, if a derivative shows potential hERG inhibition, medicinal chemists can modify the structure to mitigate this risk.

Concluding Remarks and Future Directions

The theoretical methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and its analogs in a drug discovery context. From elucidating its fundamental electronic structure with DFT to predicting its interactions with biological targets and its pharmacokinetic profile, these computational tools offer invaluable insights that can accelerate the design-make-test-analyze cycle.

The true power of this approach lies in its iterative nature. Predictions from molecular docking can inform the design of new derivatives, which can then be rapidly assessed for their electronic properties and ADMET profiles before committing to synthesis. This synergy between in silico prediction and experimental validation is the hallmark of modern, efficient drug discovery.

Future work should focus on building and validating QSAR (Quantitative Structure-Activity Relationship) models for this scaffold once a sufficient number of analogs with measured biological activity are available. Furthermore, more advanced techniques like molecular dynamics (MD) simulations can provide a deeper understanding of the ligand-protein binding stability and the role of solvent in the binding process.

By embracing these theoretical and computational strategies, research organizations can unlock the full potential of the imidazole scaffold and accelerate the delivery of novel, safe, and effective medicines to patients.

References

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  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect.
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  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. RSC Publishing.
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Computational Analysis of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Imidazole Scaffold

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1][2][4] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][3][4][5] The journey from a promising imidazole-based compound to a clinically approved drug is, however, fraught with challenges. This is where computational chemistry emerges as an indispensable tool, enabling a deeper understanding of molecular interactions and guiding the rational design of more potent and selective therapeutic agents.[6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of computational techniques, offering a Senior Application Scientist's perspective on the "why" behind the "how." We will explore the core computational methodologies applied to imidazole derivatives, emphasizing the strategic thinking behind experimental design and the interpretation of results to accelerate drug discovery pipelines.

I. The Computational Gauntlet: A Strategic Workflow for Imidazole Drug Discovery

The computational analysis of imidazole derivatives is not a linear process but rather an iterative cycle of prediction, validation, and refinement. The following workflow illustrates a robust approach to leveraging computational tools in an imidazole-focused drug discovery program.

Computational_Workflow cluster_0 Initial Stages: Target & Hit Identification cluster_1 Lead Optimization cluster_2 Advanced Characterization Target_Identification Target Identification & Validation Virtual_Screening Virtual Screening (Docking, Pharmacophore) Target_Identification->Virtual_Screening Identified Target Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Prioritized Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Validated Hits QSAR_Modeling QSAR Modeling Lead_Optimization->QSAR_Modeling Structure-Activity Data DFT_Analysis DFT Analysis Lead_Optimization->DFT_Analysis Understanding Reactivity ADMET_Prediction ADMET Prediction Lead_Optimization->ADMET_Prediction Early Safety Assessment MD_Simulations Molecular Dynamics Simulations Lead_Optimization->MD_Simulations Optimized Leads Free_Energy_Calculations Free Energy Calculations MD_Simulations->Free_Energy_Calculations Binding Stability

Caption: A strategic workflow for the computational analysis of imidazole derivatives in drug discovery.

II. Core Computational Methodologies in Detail

A. Molecular Docking: Unveiling Binding Interactions

Molecular docking is a foundational in silico technique used to predict the preferred orientation of a ligand when bound to a receptor.[6][9] For imidazole derivatives, this is crucial for understanding how subtle structural modifications can influence binding affinity and selectivity.

Causality Behind Experimental Choices:

  • Why Docking? To visualize and quantify the interactions between imidazole derivatives and the active site of a target protein. This allows for the prioritization of compounds for synthesis and biological testing.[9]

  • Choice of Docking Software: The selection of a docking program (e.g., AutoDock Vina, Glide, GOLD) depends on a balance of accuracy, speed, and the specific nature of the binding site.[6][10] For large-scale virtual screening, faster methods may be employed initially, followed by more rigorous methods for promising hits.

  • Receptor Preparation is Critical: The protein structure, typically obtained from the Protein Data Bank (PDB), must be meticulously prepared. This includes adding hydrogen atoms, assigning correct protonation states (especially important for histidine residues, which contain an imidazole ring themselves), and defining the binding site.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structure of the imidazole derivative (e.g., from a database like ZINC or by building it using software like Avogadro).

    • Convert the ligand file to the PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Define the grid box, which specifies the search space for the docking simulation around the active site.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared ligand and receptor files, and the grid box configuration.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and pi-pi stacking involving the imidazole ring.[11]

B. Quantitative Structure-Activity Relationship (QSAR): Decoding the Rules of Activity

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13][14] For imidazole derivatives, QSAR can identify the key molecular descriptors that govern their potency, providing predictive models to guide the design of new analogs.

Causality Behind Experimental Choices:

  • Why QSAR? To move from qualitative observations to a quantitative, predictive understanding of structure-activity relationships (SAR).[12][13] This is particularly valuable when you have a dataset of synthesized imidazole derivatives with corresponding biological activity data.

  • Descriptor Selection: The choice of molecular descriptors (e.g., physicochemical, topological, electronic) is critical. For imidazole derivatives, descriptors related to hydrophobicity (LogP), electronic properties (HOMO/LUMO energies), and shape are often important.[13][15]

  • Model Validation: A robust QSAR model must be rigorously validated to ensure its predictive power. This involves internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate test set of compounds.[13]

Experimental Protocol: A General Workflow for 2D-QSAR

  • Data Collection and Preparation:

    • Compile a dataset of imidazole derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Convert biological activity data to a logarithmic scale (pIC50 = -log(IC50)).

    • Draw the 2D structures of all compounds using a chemical drawing software.

  • Descriptor Calculation:

    • Use software like DRAGON or MOE to calculate a wide range of molecular descriptors for each compound.[15][16]

  • Model Building:

    • Employ statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.[15]

    • The goal is to generate an equation that relates the biological activity to a combination of the most relevant descriptors.

  • Model Validation:

    • Assess the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the predicted R² for an external test set.[14]

Table 1: Example of a QSAR Data Table

Compound IDStructurepIC50LogPMolecular Weight
Imidazole-1(Structure Image)6.52.1250.3
Imidazole-2(Structure Image)7.22.5264.3
Imidazole-3(Structure Image)5.91.8236.2
C. Density Functional Theory (DFT): Probing the Electronic Landscape

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[17][18][19] For imidazole derivatives, DFT calculations can provide insights into their reactivity, stability, and spectroscopic properties, which are difficult to obtain experimentally.

Causality Behind Experimental Choices:

  • Why DFT? To understand the electronic properties that drive the biological activity of imidazole derivatives. This includes calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and charge distribution.[17][19]

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G**).[17][20] The selection should be based on the specific property being investigated and validated against experimental data where possible.[21][22]

Experimental Protocol: A Basic DFT Calculation Workflow with Gaussian

  • Input File Preparation:

    • Build the 3D structure of the imidazole derivative.

    • Create an input file specifying the calculation type (e.g., geometry optimization, frequency calculation), the level of theory (functional and basis set), and the molecular coordinates.

  • Running the Calculation:

    • Submit the input file to the Gaussian software.

  • Analysis of Output:

    • Analyze the output file to obtain optimized geometry, energies, and electronic properties.

    • Visualize molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential map to identify regions of high and low electron density, which can indicate sites for nucleophilic or electrophilic attack.[23]

DFT_Analysis Imidazole_Derivative Imidazole Derivative (Input Structure) DFT_Calculation DFT Calculation (e.g., B3LYP/6-31G*) Imidazole_Derivative->DFT_Calculation Optimized_Geometry Optimized Geometry DFT_Calculation->Optimized_Geometry Electronic_Properties Electronic Properties DFT_Calculation->Electronic_Properties HOMO_LUMO HOMO/LUMO Analysis Electronic_Properties->HOMO_LUMO MEP MEP Analysis Electronic_Properties->MEP

Caption: Workflow for DFT analysis of an imidazole derivative.

D. ADMET Prediction: Early Assessment of Drug-like Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[24][25] For imidazole derivatives, in silico ADMET models can help flag potential liabilities before significant resources are invested in their synthesis and testing.

Causality Behind Experimental Choices:

  • Why ADMET Prediction? To reduce the high attrition rates in drug development by identifying and eliminating compounds with poor ADMET properties early on.[24][25]

  • Choice of Prediction Tools: Several online and commercial tools are available for ADMET prediction, such as SwissADME and ADMETLab.[26][27] These tools use pre-built models to predict a wide range of properties.

Experimental Protocol: Using SwissADME for ADMET Prediction

  • Input:

    • Navigate to the SwissADME web server.

    • Input the SMILES string or draw the structure of the imidazole derivative.

  • Execution:

    • Run the prediction.

  • Analysis:

    • Analyze the results, which typically include predictions for properties like lipophilicity (LogP), water solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts (e.g., mutagenicity).[24]

Table 2: Example of In Silico ADMET Prediction for an Imidazole Derivative

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood oral bioavailability expected.[24]
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
AMES ToxicityNoPredicted to be non-mutagenic.[25]

III. Advanced Computational Techniques

A. Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity.[28][29] For a series of active imidazole derivatives, this can lead to the development of a pharmacophore model that can be used to screen large compound libraries for novel scaffolds.[29]

B. Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of binding, MD simulations can simulate the dynamic behavior of the protein-ligand complex over time.[26][27] This can provide valuable insights into the stability of the binding pose and the role of water molecules in the binding site.

IV. Conclusion: The Future is Computational

The computational analysis of imidazole derivatives is a dynamic and evolving field. The integration of artificial intelligence and machine learning is poised to further enhance the predictive power of these methods.[8][30] By embracing a strategic and well-validated computational approach, drug discovery teams can navigate the complexities of medicinal chemistry with greater efficiency and a higher probability of success. The imidazole scaffold, with its rich history and therapeutic potential, will undoubtedly continue to be a fertile ground for the application of these powerful in silico tools.

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The Rise of a Privileged Scaffold: A Technical Guide to 1-Phenyl-1H-imidazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Structure of Therapeutic Potential

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The 1-phenyl-1H-imidazole-5-carboxylic acid core represents one such scaffold. Its unique combination of a planar imidazole ring, a lipophilic phenyl group, and a hydrogen-bonding carboxylic acid moiety provides a versatile template for designing potent and selective therapeutic agents. Imidazole-containing compounds are of significant interest due to their prevalence in natural products and their ability to mimic histidine in biological systems, interacting with a wide array of proteins and enzymes.[1][2]

This technical guide provides an in-depth exploration of the this compound scaffold, from its fundamental synthesis to its role in the development of targeted therapies. We will delve into its structural features, detail synthetic and analytical protocols, and focus on its prominent application as a foundational structure for Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents.

Structural and Physicochemical Rationale for Medicinal Application

The therapeutic versatility of the this compound scaffold is not accidental; it arises from the distinct physicochemical properties of its constituent parts:

  • Imidazole Ring: This five-membered aromatic heterocycle is a key pharmacophoric element. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within enzyme active sites or receptor binding pockets. Furthermore, the imidazole nucleus is a bioisostere of natural nucleotides, allowing it to interact readily with biological macromolecules.[1]

  • Phenyl Group at N-1: The phenyl ring introduces a necessary lipophilic character, enhancing membrane permeability and allowing for van der Waals interactions. Its orientation relative to the imidazole core is a critical determinant of target binding and can be modified with various substituents to fine-tune selectivity and potency.

  • Carboxylic Acid at C-5: This functional group is a potent hydrogen bond donor and acceptor and is often ionized at physiological pH. This feature is frequently exploited to anchor the molecule to positively charged residues (like arginine or lysine) in a target's active site, providing a strong, orienting interaction.

These features combine to create a rigid, yet tunable, platform. The relative positions of these three key groups provide a well-defined three-dimensional structure that can be systematically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of this compound and its derivatives is achievable through several established routes. One-pot synthesis methods are often favored for their efficiency and reduction in solvent and reagent use.[1][3] Below is a representative, self-validating protocol for synthesizing a substituted benzimidazole-5-carboxylic acid, illustrating the general principles that can be adapted for the target scaffold.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol describes the synthesis of a benzimidazole-5-carboxylic acid derivative, which follows a similar logic to the synthesis of the core topic by reacting an amino-nitro-benzoate with an aldehyde.[3]

Objective: To synthesize a 1,2-disubstituted benzimidazole-5-carboxylic acid via a one-pot nitro-reductive cyclization.

Materials:

  • Ethyl 4-(alkyl/arylamino)-3-nitrobenzoate

  • Aromatic/heteroaromatic aldehyde (e.g., benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(alkyl/arylamino)-3-nitrobenzoate (1.0 eq) and the desired aldehyde (1.1 eq) in DMSO.

  • Reductive Cyclization: Add sodium dithionite (3.0 eq) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature at 90°C and reflux.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of EtOH and 10% aqueous NaOH.[1] Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Causality and Validation: The use of sodium dithionite serves as a mild and effective reducing agent for the nitro group, which, in situ, condenses with the aldehyde to form the imidazole ring in a single, efficient step.[3] The subsequent base-catalyzed hydrolysis of the ethyl ester to the carboxylic acid is a standard and robust transformation. Each step is monitored by TLC, ensuring the reaction proceeds to completion, and the final product's identity is confirmed by spectroscopic methods, providing a self-validating workflow.

Application in Medicinal Chemistry: Targeting PARP-1 in Oncology

A prominent and highly successful application of the imidazole-carboxylic acid scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase 1 (PARP-1).[4] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibiting PARP-1 in these cells leads to an accumulation of unrepaired SSBs, which collapse replication forks, causing double-strand breaks that cannot be repaired. This results in cell death through a concept known as "synthetic lethality".[4][5]

Mechanism of Action and Structure-Activity Relationship (SAR)

Derivatives of this compound have been developed as potent PARP-1 inhibitors.[6] The core scaffold mimics the nicotinamide portion of the NAD+ substrate, binding competitively to the enzyme's active site.

  • The Carboxamide Moiety: In many potent inhibitors, the carboxylic acid is converted to a primary carboxamide. This carboxamide is critical for activity, forming key hydrogen bonds with the protein backbone in the PARP active site.

  • The Phenyl Ring: This group often binds in a hydrophobic pocket. Substitutions on this ring are used to enhance potency and modulate pharmacokinetic properties. For example, adding electron-withdrawing groups can influence binding and cell permeability.

  • The Imidazole Core: This part of the molecule engages in π-π stacking interactions with tyrosine residues in the active site, further stabilizing the inhibitor-enzyme complex.

The general workflow for developing such inhibitors is visualized below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (Amide Derivatives) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (PARP-1 Inhibition Assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies SAR Studies (Docking & Synthesis) Hit_Identification->SAR_Studies Advance Hits Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Preclinical Preclinical Development Candidate_Selection->Preclinical IND-Enabling Studies

Caption: Drug discovery workflow for PARP inhibitors.

PARP-1 Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of PARP-1 in DNA repair and how inhibitors based on the this compound scaffold intervene.

G DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Binds to SSB & is Activated DNA_SSB->PARP1_Activation PARylation Auto-PARylation (NAD+ -> PAR) PARP1_Activation->PARylation No_Repair SSB Persists -> DSB at Replication Fork PARP1_Activation->No_Repair Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor Imidazole-based PARP-1 Inhibitor Inhibitor->PARP1_Activation Blocks NAD+ Binding Cell_Death Synthetic Lethality in BRCA-deficient Cells No_Repair->Cell_Death

Caption: PARP-1 inhibition leading to synthetic lethality.

Structure-Activity Relationship (SAR) Data

The development of PARP inhibitors based on related scaffolds provides valuable SAR insights. Modifications across the molecule can dramatically impact potency.

Compound ScaffoldR1 (at Phenyl Ring)R2 (Amide Modification)PARP-1 IC₅₀ (nM)Reference
Benzimidazole-4-carboxamideHCyclopropyl15.0[6]
Benzimidazole-4-carboxamide4-ChloroCyclopropyl4.0[6]
Benzimidazole-4-carboxamideHPhenyl>1000[6]
2-phenyl-2H-indazole-7-carboxamideH(S)-Piperidin-3-yl3.8[7]

This table presents illustrative data from related benzimidazole and indazole scaffolds to demonstrate common SAR trends applicable to the imidazole core. As shown, small changes, such as the addition of a chloro group to the phenyl ring or the specific nature of the amide substituent, can lead to significant improvements in inhibitory concentration (IC₅₀).[6][7]

Protocol: In Vitro PARP-1 Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against PARP-1.

Principle: This is a colorimetric assay that measures the consumption of NAD+, the substrate for PARP-1, in the presence of damaged DNA.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ solution

  • Test compounds (dissolved in DMSO)

  • 30% Acetic Acid

  • 2 M KOH

  • Acetone

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Plate Setup: To each well of a 96-well plate, add the reaction buffer, activated DNA, and various concentrations of the test compound (typically a serial dilution). Include wells for a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except the negative control.

  • Initiate Reaction: Add NAD+ to all wells to start the reaction. Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 30% acetic acid.

  • Color Development: Add KOH, followed by acetone, and then a mixture of MTT and PMS. This will develop a color proportional to the amount of remaining NAD+.

  • Measurement: Incubate for 15 minutes at 37°C and then read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives

The this compound scaffold is more than just a template for PARP inhibitors. Its derivatives have been explored for a multitude of other therapeutic applications, including as anti-inflammatory agents, xanthine oxidase inhibitors for treating gout, and angiotensin II receptor antagonists.[8][9][10] The inherent versatility of this core structure ensures its continued relevance in drug discovery. Future research will likely focus on creating novel derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes, developing bifunctional molecules, and exploring its use in targeted protein degradation (PROTACs). The robust synthetic accessibility and rich pharmacophoric features of this scaffold guarantee it a place in the medicinal chemist's toolbox for years to come.

References

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  • Zhang, L., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(22), 4068.
  • ResearchGate. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors.
  • Dai, C., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 22(21), 6573-6.
  • Li, J., et al. (2020). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic Chemistry, 94, 103442.
  • Abo-Serie, M. M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry, 15(1), 115-136.
  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403.
  • Abignente, E., et al. (1989). Research on heterocyclic compounds. XXV. Phenyl derivatives of fused imidazole systems: antiinflammatory activity. Research Communications in Chemical Pathology and Pharmacology, 65(1), 35-56.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • Tian, T., et al. (2023). Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers in Pharmacology, 14, 1140026.

Sources

The Imidazole Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the enduring versatility and therapeutic significance of the imidazole ring.[1] This five-membered aromatic heterocycle, with its unique electronic and structural properties, is a cornerstone of numerous biologically active compounds, from essential amino acids like histidine to a wide array of clinically approved drugs.[2][3] Its ability to act as both a hydrogen bond donor and acceptor at physiological pH, coupled with its electron-rich nature, allows for multifaceted interactions with a diverse range of biological targets, including enzymes and receptors.[2][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a practical and scientifically grounded exploration of the therapeutic potential of imidazole compounds. Herein, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to accelerate your own research and development endeavors in this exciting field.

I. The Imidazole Core: A Foundation for Diverse Therapeutic Action

The imidazole nucleus is a remarkably adaptable scaffold, lending itself to a wide spectrum of pharmacological activities. This has led to the development of imidazole-based drugs for a variety of therapeutic areas.[4] The strategic modification of the imidazole ring at its various positions allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and target specificity.[5]

This guide will focus on four key areas where imidazole compounds have shown significant therapeutic promise: mycology, bacteriology, oncology, and inflammatory diseases.

II. Antifungal Applications: Targeting Ergosterol Biosynthesis

Imidazole derivatives represent a major class of antifungal agents, with well-known drugs like ketoconazole, miconazole, and clotrimazole forming the bedrock of many treatment regimens.[6][7]

A. Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary antifungal mechanism of imidazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] By binding to the heme iron of the enzyme, imidazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors.[7] This alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[10]

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Toxic Sterols Toxic Sterols Lanosterol->Toxic Sterols Accumulation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption Imidazole Compound Imidazole Compound Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Imidazole Compound->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Toxic Sterols->Cell Lysis

Antifungal mechanism of imidazole compounds.
B. Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to quantify the antifungal activity of a compound. The broth microdilution method, as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a reliable and reproducible approach.

Protocol: Broth Microdilution MIC Assay for Candida albicans

  • Preparation of Inoculum:

    • Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Imidazole Compound:

    • Dissolve the test compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as detected by the naked eye.[5]

Causality Behind Experimental Choices: The choice of RPMI 1640 medium is critical as it is a standardized, nutritionally defined medium that supports the growth of most clinically relevant yeasts. MOPS buffer is used to maintain a stable physiological pH, which is essential for consistent antifungal activity. The 0.5 McFarland standard ensures a standardized inoculum density, crucial for the reproducibility of MIC results.

C. Data Presentation: Comparative Antifungal Activity
Imidazole DerivativeCandida albicans MIC50 (µg/mL)Candida albicans MIC90 (µg/mL)Reference
Ketoconazole0.03 - 40.12 - 16[11]
Miconazole≤0.03 - 20.06 - 8[7]
Clotrimazole≤0.03 - 40.06 - 16[7]
Tioconazole≤0.03 - 10.06 - 2[7]
Itraconazole0.015 - 0.50.03 - 2[11]

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

III. Antibacterial Applications: A Scaffold for Novel Antibiotics

While the antifungal properties of imidazoles are well-established, their potential as antibacterial agents is an area of growing interest, particularly in the face of rising antimicrobial resistance.[12]

A. Mechanism of Action: Diverse and Evolving

The antibacterial mechanisms of imidazole compounds are more varied than their antifungal counterparts and are often dependent on the specific substitutions on the imidazole ring. Some derivatives have been shown to disrupt bacterial cell wall synthesis, while others interfere with DNA replication or protein synthesis.[13] For instance, the nitroimidazole metronidazole is a prodrug that, once activated in anaerobic bacteria, forms reactive nitroso radicals that damage bacterial DNA.[14]

B. Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

Similar to antifungal testing, the broth microdilution method is the gold standard for determining the MIC of antibacterial compounds.

Protocol: Broth Microdilution MIC Assay for Staphylococcus aureus

  • Preparation of Inoculum:

    • Culture Staphylococcus aureus (e.g., ATCC 29213) on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C.

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Imidazole Compound:

    • Follow the same procedure as for the antifungal assay, using CAMHB as the diluent.

  • Incubation:

    • Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that prevents visible bacterial growth.[5]

Causality Behind Experimental Choices: Mueller-Hinton medium is the internationally recognized standard for routine antimicrobial susceptibility testing due to its batch-to-batch reproducibility and its support for the growth of most non-fastidious bacteria. The addition of cations (Ca2+ and Mg2+) is crucial as their concentration can significantly affect the activity of certain classes of antibiotics.

C. Data Presentation: Comparative Antibacterial Activity
Imidazole DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
HL1625>2500[5]
HL26252500[5]
Imidazole-amino acid derivative 1a>500>500[15]
Imidazolium-amino acid derivative 1b125250[15]

IV. Anticancer Applications: Targeting Key Signaling Pathways

The imidazole scaffold has emerged as a "privileged structure" in anticancer drug discovery, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[16][17] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[18]

A. Mechanism of Action: A Multi-pronged Attack

Imidazole-based anticancer agents have been shown to inhibit various targets, including:

  • Tubulin Polymerization: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

  • Kinase Inhibition: Imidazoles are effective inhibitors of various kinases, such as vascular endothelial growth factor receptor (VEGFR), B-Raf, and p38 mitogen-activated protein kinase (MAPK), which are crucial for tumor growth and progression.[4][19]

  • DNA Intercalation and Topoisomerase Inhibition: Certain imidazole compounds can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]

Anticancer_Mechanism cluster_Cellular_Processes Cancer Cell Proliferation & Survival cluster_Drug_Action Drug Action Growth Factor Signaling Growth Factor Signaling Kinase Cascades (e.g., MAPK, VEGFR) Kinase Cascades (e.g., MAPK, VEGFR) Growth Factor Signaling->Kinase Cascades (e.g., MAPK, VEGFR) Gene Expression Gene Expression Kinase Cascades (e.g., MAPK, VEGFR)->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Microtubule Dynamics Microtubule Dynamics Cell Division Cell Division Microtubule Dynamics->Cell Division Tumor Growth Tumor Growth Cell Division->Tumor Growth DNA Replication DNA Replication DNA Replication->Cell Division Imidazole Compound Imidazole Compound Imidazole Compound->Kinase Cascades (e.g., MAPK, VEGFR) Inhibition Imidazole Compound->Microtubule Dynamics Disruption Imidazole Compound->DNA Replication Interference

Multi-targeted anticancer mechanisms of imidazole compounds.
B. Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO, if used as a solvent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Causality Behind Experimental Choices: The choice of cell line is dictated by the research question (e.g., MCF-7 for estrogen receptor-positive breast cancer). The incubation time of 48-72 hours allows for multiple cell doublings, providing a robust window to observe the compound's effect on cell proliferation. The use of a solubilizing agent like DMSO is essential to dissolve the water-insoluble formazan crystals for accurate absorbance measurement.

C. Data Presentation: Comparative Anticancer Activity
Imidazole DerivativeCell LineIC50 (µM)Reference
Compound 22A5490.15[3]
Compound 22HeLa0.21[3]
Compound 22HepG20.33[3]
Compound 22MCF-70.17[3]
Compound 5e'BT 47429.16 (24h)[18]
Compound 5cMDA-MB-46843.46 (24h)[18]

V. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Imidazole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of key enzymes in the inflammatory cascade.[20][21]

A. Mechanism of Action: Inhibition of p38 MAP Kinase

A prominent anti-inflammatory mechanism for certain imidazole derivatives is the inhibition of p38 mitogen-activated protein (MAP) kinase.[2] p38 MAPK plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[22] By competitively binding to the ATP-binding pocket of p38 MAPK, these imidazole compounds block its downstream signaling, thereby reducing the inflammatory response.[2]

Anti_inflammatory_Mechanism cluster_Inflammatory_Cascade Inflammatory Signaling cluster_Drug_Action Drug Action Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Activation Transcription Factors Transcription Factors p38 MAP Kinase->Transcription Factors Phosphorylation Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes Transcription Factors->Pro-inflammatory Cytokine Genes Activation TNF-α, IL-1β TNF-α, IL-1β Pro-inflammatory Cytokine Genes->TNF-α, IL-1β Expression Inflammation Inflammation TNF-α, IL-1β->Inflammation Imidazole Compound Imidazole Compound Imidazole Compound->p38 MAP Kinase Inhibition

Anti-inflammatory mechanism of imidazole compounds via p38 MAPK inhibition.
B. Experimental Protocol: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200g) for at least one week with free access to food and water.

    • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Causality Behind Experimental Choices: Carrageenan is used as the phlogistic agent because it induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation. The plethysmometer provides a quantitative and objective measurement of paw volume, a direct indicator of edema. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a positive control to validate the experimental model.

VI. Synthesis of Therapeutic Imidazole Compounds

The synthesis of imidazole derivatives is a well-established field with several named reactions providing versatile routes to a wide range of substituted imidazoles.

A. The Debus-Radziszewski Synthesis

A classic and widely used method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction. This one-pot condensation involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often in the form of ammonium acetate).[5]

General Protocol for Debus-Radziszewski Synthesis:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.1 mmol) and the aldehyde (1 mmol) in glacial acetic acid (10 mL).

    • Add ammonium acetate (10 mmol) to the solution.

  • Reflux:

    • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Further purification can be achieved by recrystallization or column chromatography.[5]

Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reactions. Ammonium acetate acts as the ammonia source. The use of an excess of ammonium acetate helps to drive the reaction to completion.

Synthesis_Workflow cluster_Synthesis Debus-Radziszewski Synthesis Reactants 1,2-Dicarbonyl Aldehyde Ammonium Acetate Reaction Reflux (4-12h) Reactants->Reaction in Solvent/Catalyst Glacial Acetic Acid Solvent/Catalyst->Reaction Work-up Precipitation in Ice-Water Filtration Reaction->Work-up Purification Washing Recrystallization/Chromatography Work-up->Purification Product 2,4,5-Trisubstituted Imidazole Purification->Product

General workflow for the Debus-Radziszewski imidazole synthesis.

VII. Pharmacokinetic and Pharmacodynamic Considerations

A comprehensive understanding of a compound's therapeutic potential requires an evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect).[13]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an invaluable tool in drug development, enabling the optimization of dosing regimens to maximize efficacy and minimize toxicity.[16] For antimicrobial agents, key PK/PD indices include the ratio of the peak concentration to the MIC (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the time that the drug concentration remains above the MIC (T>MIC).[13]

VIII. Conclusion and Future Directions

The imidazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent imidazole-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel imidazole-containing hybrid molecules and the application of advanced computational methods for rational drug design will undoubtedly unlock new therapeutic opportunities for this remarkable heterocyclic core.

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  • Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

  • Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. (2021). CABI Digital Library. Retrieved January 8, 2026, from [Link]

  • Synthesis of Imidazole-1,2,3-Triazole Conjugates: Characterization, Antibiotic, and Anticancer Activity. (n.d.). African Journal of Biomedical Research. Retrieved January 8, 2026, from [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved January 8, 2026, from [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol detailed herein is based on a modification of the well-established Debus-Radziszewski imidazole synthesis, offering a streamlined and efficient route to the target molecule from readily available starting materials. This application note delves into the underlying chemical principles, provides a detailed step-by-step experimental protocol, and offers expert insights into critical parameters and potential challenges. The information is designed to be a practical resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this valuable imidazole derivative.

Introduction

Imidazole-5-carboxylic acids are a class of heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals and functional materials. The presence of both the imidazole ring and the carboxylic acid moiety allows for diverse chemical modifications, making them versatile scaffolds for library synthesis in drug discovery programs. Specifically, the 1-phenyl substituted analogue, this compound, is of interest for its potential applications in the development of novel therapeutic agents and as a ligand in coordination chemistry.

Traditional multi-step syntheses of such substituted imidazoles can be time-consuming and often result in modest overall yields. The one-pot, multi-component reaction strategy presented here offers a significant improvement by combining three key reactants in a single synthetic operation, thereby reducing waste, saving time, and improving overall efficiency. This approach is grounded in the principles of green chemistry and is highly amenable to process optimization and scale-up.

Underlying Chemical Principles: A Modified Debus-Radziszewski Synthesis

The synthesis of the imidazole core in this protocol is achieved through a variant of the Debus-Radziszewski reaction, a classic multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] In our targeted synthesis, we adapt this methodology to incorporate the desired N-phenyl and C5-carboxyl substituents in a single step.

The proposed one-pot reaction involves the condensation of three key components:

  • Glyoxal (as the 1,2-dicarbonyl component): Provides the C4 and C5 atoms of the imidazole ring.

  • Glyoxylic acid (as the aldehyde component): Introduces the carboxylic acid moiety at the C5 position.

  • Aniline (as the primary amine): Furnishes the N1-phenyl substituent.

  • Ammonium acetate (as the ammonia source): Provides the second nitrogen atom (N3) of the imidazole ring.

The reaction proceeds through a complex series of imine formations and condensations, culminating in the cyclization and subsequent aromatization to the stable imidazole ring.

Plausible Reaction Mechanism

The mechanism, while not definitively established for this specific combination of reactants, is believed to follow the general pathway of the Debus-Radziszewski synthesis.[1] The initial steps likely involve the formation of a diimine intermediate from the reaction of glyoxal with ammonia (from ammonium acetate). This is followed by condensation with aniline and glyoxylic acid, cyclization, and subsequent dehydration and oxidation to yield the aromatic imidazole product.

G Reactants Aniline + Glyoxal + Glyoxylic Acid + NH4OAc Intermediate1 Formation of Imine and Diimine Intermediates Reactants->Intermediate1 Reaction Initiation Intermediate2 Condensation and Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Dehydration and Aromatization Intermediate2->Intermediate3 Ring Closure Product 1-phenyl-1H-imidazole- 5-carboxylic acid Intermediate3->Product Final Product Formation

Caption: Plausible reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is a representative procedure for the one-pot synthesis of this compound. Researchers should perform their own optimization of reaction conditions for best results.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
AnilineReagent grade, ≥99.5%Sigma-AldrichPurify by distillation if necessary.
Glyoxal40% solution in waterSigma-AldrichUse as is.
Glyoxylic acid50% solution in waterSigma-AldrichUse as is.
Ammonium acetate≥98%Sigma-Aldrich
Glacial acetic acidACS reagent gradeFisher Scientific
MethanolACS reagent gradeFisher Scientific
Deionized water
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ammonium acetate (2.5 equivalents) and glacial acetic acid (50 mL).

  • Addition of Reactants: To the stirred solution, add aniline (1.0 equivalent), glyoxylic acid (1.0 equivalent of a 50% aqueous solution), and glyoxal (1.0 equivalent of a 40% aqueous solution).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Isolation of Crude Product: Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. The crude product will precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL) and then with a small amount of cold methanol to remove colored impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G A Combine NH4OAc and Acetic Acid B Add Aniline, Glyoxylic Acid, and Glyoxal A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash Solid E->F G Recrystallize for Purification F->G H Dry and Characterize Product G->H

Caption: Experimental workflow for the synthesis.

Expertise and Experience: Insights for Success

  • Rationale for Acetic Acid as Solvent: Glacial acetic acid serves not only as a solvent but also as a catalyst, promoting the formation of imine intermediates. Its acidic nature helps to protonate carbonyl oxygens, making them more susceptible to nucleophilic attack.

  • Control of Reaction Temperature: Maintaining a consistent reflux temperature is crucial for driving the reaction to completion and minimizing the formation of side products. Overheating can lead to decomposition of the reactants and product.

  • Importance of the Workup Procedure: The precipitation in ice-cold water is a critical step for isolating the product from the acidic solvent and water-soluble byproducts. Thorough washing of the precipitate is necessary to remove residual acetic acid and unreacted starting materials.

  • Troubleshooting: Low Yield: If the yield is lower than expected, consider increasing the reaction time or adding a co-solvent to improve the solubility of the intermediates. Additionally, ensure that the starting materials are pure.

  • Troubleshooting: Impure Product: If the product is difficult to purify, a column chromatography step using silica gel may be necessary after the initial precipitation.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing unnecessary heating and potential degradation of the product. A suitable eluent system should be developed to clearly separate the starting materials from the product.

  • Spectroscopic Analysis: The identity and purity of the final product must be confirmed by spectroscopic methods.

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the phenyl protons, the imidazole ring protons, and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

    • Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

Data Presentation

ParameterValue
Reactant Ratios
Aniline1.0 eq
Glyoxal (40% aq.)1.0 eq
Glyoxylic acid (50% aq.)1.0 eq
Ammonium acetate2.5 eq
Reaction Conditions
SolventGlacial Acetic Acid
Temperature~110-120 °C (Reflux)
Reaction Time4-6 hours
Expected Yield
Crude Yield60-75% (typical)
Purified Yield50-65% (typical)
Product Characteristics
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol

References

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 1858, 107(2), 199-208. [Link]

Sources

Application Note & Protocol: A Guideline for the Synthesis of N-phenyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-phenyl-1H-imidazole-5-carboxamide, a key scaffold in medicinal chemistry and drug development. The outlined synthetic strategy is a robust two-step process commencing with the hydrolysis of ethyl 1H-imidazole-5-carboxylate to its corresponding carboxylic acid, followed by a standard amide coupling reaction with aniline. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the chemical principles, procedural steps, and validation checkpoints for successful synthesis.

Introduction: The Significance of the N-phenyl-1H-imidazole-5-carboxamide Scaffold

The N-phenyl-1H-imidazole-5-carboxamide core structure is a recognized "privileged scaffold" in medicinal chemistry. The imidazole ring is a crucial component in many biological systems, capable of acting as both a hydrogen bond donor and acceptor, which allows for diverse interactions with biological targets.[1] The synthetic accessibility of the carboxamide linkage enables the creation of large chemical libraries for screening against various therapeutic targets, with demonstrated potential in oncology, virology, and microbiology.[1]

This protocol details a reliable and reproducible method to obtain N-phenyl-1H-imidazole-5-carboxamide, providing a foundational route for the synthesis of novel derivatives for drug discovery programs.

Synthetic Strategy Overview

The synthesis is approached via a two-step sequence. This method was chosen for its reliability and the commercial availability of the starting material, ethyl 1H-imidazole-5-carboxylate. The direct amidation of the starting ester is a possible alternative, but the chosen route via the carboxylic acid intermediate generally proceeds with higher yields and cleaner conversions, minimizing downstream purification challenges.

Overall Reaction Scheme:

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 1H-imidazole-5-carboxylate≥97%e.g., Sigma-AldrichStarting material
Sodium Hydroxide (NaOH)Reagent GradeStandard vendorUsed for hydrolysis
Hydrochloric Acid (HCl), concentratedReagent GradeStandard vendorFor neutralization
Aniline≥99.5%, redistilledStandard vendorAmine for coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Reagent GradeStandard vendorCoupling agent
1-Hydroxybenzotriazole (HOBt)Reagent GradeStandard vendorCoupling additive to suppress racemization
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard vendorOrganic base for coupling
N,N-Dimethylformamide (DMF)AnhydrousStandard vendorReaction solvent
Dichloromethane (DCM)ACS GradeStandard vendorExtraction solvent
Ethyl Acetate (EtOAc)ACS GradeStandard vendorExtraction and chromatography solvent
HexanesACS GradeStandard vendorChromatography solvent
Magnesium Sulfate (MgSO₄)AnhydrousStandard vendorDrying agent
Deionized WaterN/AIn-houseFor workup procedures
Step-by-Step Synthesis Protocol

Part 1: Hydrolysis of Ethyl 1H-imidazole-5-carboxylate

This step converts the starting ester into the corresponding carboxylic acid, which is then activated for the subsequent amide coupling. A base-mediated hydrolysis is employed for this transformation.[2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-imidazole-5-carboxylate (10.0 g, 71.4 mmol).

  • Add 100 mL of a 10% aqueous solution of sodium hydroxide (w/v).

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly acidify the solution to a pH of approximately 6 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. The carboxylic acid product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 1H-imidazole-5-carboxylic acid as a white to off-white solid.

Part 2: Amide Coupling of 1H-imidazole-5-carboxylic acid with Aniline

This step forms the final product through the creation of an amide bond. The use of EDC as a coupling reagent in conjunction with HOBt is a standard and effective method for minimizing side reactions and potential racemization, although racemization is not a concern for this achiral substrate.[3]

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-5-carboxylic acid (5.0 g, 39.7 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add 1-hydroxybenzotriazole (HOBt) (5.9 g, 43.7 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (8.4 g, 43.7 mmol, 1.1 eq) and stir for another 20 minutes to activate the carboxylic acid.

  • Add aniline (3.7 g, 39.7 mmol, 1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (7.6 mL, 43.7 mmol, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 500 mL of deionized water and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-phenyl-1H-imidazole-5-carboxamide as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Part 1: Hydrolysis cluster_step2 Part 2: Amide Coupling Start Ethyl 1H-imidazole- 5-carboxylate Hydrolysis 1. Add 10% NaOH (aq) 2. Reflux 3-4h Start->Hydrolysis Neutralization 1. Cool to 0-5°C 2. Add conc. HCl to pH ~6 Hydrolysis->Neutralization Intermediate 1H-imidazole- 5-carboxylic acid Neutralization->Intermediate Coupling 1. Add HOBt, EDC in DMF 2. Add Aniline, DIPEA Intermediate->Coupling Workup 1. Aqueous Workup 2. Extraction with DCM Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-phenyl-1H-imidazole- 5-carboxamide Purification->Final_Product

Caption: Synthetic workflow for N-phenyl-1H-imidazole-5-carboxamide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. [Link]
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)

Sources

Application Note: Quantitative Analysis of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring both a phenyl ring and an imidazole carboxylic acid moiety. Molecules with this scaffold are of significant interest in pharmaceutical development, serving as potential intermediates in the synthesis of active pharmaceutical ingredients (APIs) or as metabolites of drug candidates. Accurate and reliable quantification of this compound is therefore critical for a range of applications, including pharmacokinetic studies, process chemistry optimization, quality control of starting materials, and stability testing.

This guide provides a comprehensive overview of three robust analytical methods for the quantification of this compound, designed to meet the varying needs of researchers in terms of sensitivity, selectivity, and throughput. The methodologies are grounded in established analytical principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity.[1]

Analyte Physicochemical Properties

Understanding the physicochemical properties of the analyte is the foundation of logical method development. These properties dictate the choice of chromatographic conditions, sample preparation techniques, and detection parameters.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
CAS Number 135417-65-1[2]
Predicted XlogP 1.5[3]
Topological Polar Surface Area (TPSA) 55.12 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

The moderate polarity (XlogP of 1.5 and TPSA of 55.12 Ų) suggests that this compound is well-suited for reversed-phase liquid chromatography. The presence of the conjugated phenyl and imidazole rings provides a strong chromophore for UV detection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of a Self-Validating System

HPLC-UV is a widely accessible, robust, and reliable technique for the quantification of analytes in relatively clean sample matrices, such as drug substances or formulated products. The method's trustworthiness is established by demonstrating specificity, linearity, accuracy, and precision. The acidic nature of the mobile phase is critical; it ensures the carboxylic acid group is protonated, minimizing peak tailing and yielding a sharp, symmetrical peak suitable for accurate integration.

The workflow for HPLC-UV analysis is a sequential process designed to ensure system suitability before sample analysis, providing a built-in quality check.

HPLC_Workflow prep Mobile Phase & Sample Preparation equip HPLC System Equilibration (Pump, Column, Detector) prep->equip Load ssi System Suitability Injection (Reference Standard) equip->ssi Verify cal Calibration Curve Generation (5-7 Concentration Levels) ssi->cal RSD < 2%? Plate Count > 2000? Tailing < 1.5? analysis Sample Analysis (Unknowns & QCs) cal->analysis r² > 0.995? process Data Processing & Quantification analysis->process

Caption: HPLC-UV analysis workflow from preparation to data processing.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be suitable.[1]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier ideal for potential transfer to an LC-MS method and ensures consistent protonation of the analyte for good peak shape.[4][5]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. A preliminary scan (200-400 nm) should be performed to determine the optimal wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

2. Preparation of Standards and Samples:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3. System Suitability and Validation:

  • The method's performance must be verified according to ICH Q2(R2) guidelines.[6]

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6 for each level). Accuracy should be within 85-115% (for lower concentrations) or 90-110% (for mid-high), and the relative standard deviation (RSD) for precision should be ≤2%.[1]

Expected Performance Characteristics (HPLC-UV)
Validation ParameterTypical Acceptance CriteriaJustification
Linearity (r²) > 0.999Ensures a direct proportional relationship between concentration and response.
Limit of Detection (LOD) ~0.1 - 0.5 µg/mLDependent on instrument sensitivity and analyte's UV molar absorptivity.
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (% Recovery) 98.0 - 102.0%Demonstrates the closeness of the measured value to the true value.
Precision (%RSD) < 2.0%Indicates the repeatability and reproducibility of the method.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of a Self-Validating System

LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological or environmental matrices due to its unparalleled sensitivity and selectivity. The method's authority comes from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is a unique molecular fingerprint of the analyte. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response, making the protocol inherently more trustworthy.

LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI) (Positive or Negative Mode) lc_separation->ionization ms1_select Quadrupole 1 (Q1) Isolates Precursor Ion (e.g., m/z 189.06) ionization->ms1_select fragmentation Quadrupole 2 (Q2) Collision-Induced Dissociation ms1_select->fragmentation [M+H]+ ms2_select Quadrupole 3 (Q3) Isolates Product Ion (e.g., m/z 145.07) fragmentation->ms2_select Fragment Ions detection Detector & Data Acquisition ms2_select->detection

Caption: Workflow for targeted LC-MS/MS quantification using MRM.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: UHPLC system for optimal resolution and speed.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Same as HPLC-UV method (0.1% Formic Acid in Water/Acetonitrile) to facilitate method transfer.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode.

    • Rationale: The imidazole ring contains basic nitrogens that are readily protonated in an acidic mobile phase, leading to a strong [M+H]⁺ signal. While negative mode is possible for the carboxylic acid, positive mode often provides better sensitivity for nitrogen-containing heterocycles.

  • MS Parameters (Tune dependent):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Gas Flow & Temp: Instrument specific, e.g., ~800 L/hr at 400 °C.

2. MRM Transition Development:

  • Infuse a standard solution (~1 µg/mL) to determine the precursor and product ions.

  • Precursor Ion ([M+H]⁺): For C₁₀H₈N₂O₂, the monoisotopic mass is 188.06. The expected precursor ion is m/z 189.07 .

  • Product Ions: Perform a product ion scan to identify characteristic fragments. A common fragmentation pathway for such molecules is the loss of carbon dioxide (-44 Da) from the carboxylic acid group, resulting in a product ion of m/z 145.07 . Another potential loss is water (-18 Da).

  • Proposed MRM Transitions:

    • Quantifier: 189.07 -> 145.07

    • Qualifier: 189.07 -> [Second most intense fragment]

3. Sample Preparation for Bioanalysis (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Expected Performance Characteristics (LC-MS/MS)
Validation ParameterTypical Acceptance CriteriaJustification
Linearity (r²) > 0.995A wider dynamic range is often used; weighting (e.g., 1/x²) may be required.
Limit of Detection (LOD) ~0.01 - 0.1 ng/mLHigh sensitivity allows for trace-level detection.
Limit of Quantification (LOQ) ~0.05 - 0.5 ng/mLEnables accurate measurement in demanding applications like pharmacokinetics.[7]
Accuracy (% Recovery) 85.0 - 115.0%Wider acceptance criteria are common for bioanalysis due to matrix complexity.
Precision (%RSD) < 15.0%Reflects the variability inherent in more complex workflows.

Method 3: UV-Vis Spectrophotometry

Principle of a Self-Validating System

For rapid, high-concentration measurements of a pure substance in a non-absorbing solvent, UV-Vis spectrophotometry is an efficient and cost-effective method. Its validity is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. The self-validating nature of this protocol comes from the initial wavelength scan to confirm the identity and purity of the analyte (based on the λmax and spectral shape) and the subsequent generation of a linear calibration curve.

UVVis_Workflow prep Prepare Standards in UV-Transparent Solvent blank Zero Instrument with Solvent Blank prep->blank scan Perform Wavelength Scan (e.g., 200-400 nm) blank->scan lambda_max Identify λmax scan->lambda_max calibration Measure Absorbance of Calibration Standards at λmax lambda_max->calibration plot Plot Absorbance vs. Concentration (Generate Calibration Curve) calibration->plot measure Measure Absorbance of Unknown Sample plot->measure r² > 0.995? quantify Calculate Concentration using Calibration Curve measure->quantify

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Detailed Experimental Protocol: UV-Vis

1. Instrumentation and Materials:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: Methanol or Ethanol (UV-grade).

2. Procedure:

  • Determine λmax:

    • Prepare a solution of the analyte in the chosen solvent (e.g., 10 µg/mL).

    • Use the solvent to zero the instrument (as a blank).

    • Scan the sample solution from 400 nm down to 200 nm to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax). The conjugated system of this compound is expected to have a strong absorbance in the 240-280 nm range.

  • Prepare Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) in the selected solvent.

    • Create a series of at least five standards by serial dilution, covering the expected concentration range of the samples.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance vs. concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Dissolve the unknown sample in the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax and use the calibration equation to calculate the concentration.

References

  • SIELC Technologies.Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies.Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
  • European Medicines Agency.ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ChemBK.2-phenyl-1H-imidazole-5-carboxylic acid.
  • National Institutes of Health (NIH).HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Chromatography Forum.HPLC METHOD FOR IMIDAZOLE.
  • PubChemLite.this compound (C10H8N2O2).
  • ResearchGate.Optimized HPLC chromatograms of eight imidazole antifungal drug...
  • IntechOpen.Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • ResearchGate.Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
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  • MDPI.Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
  • MDPI.Ecological Prevalence and Non-Enzymatic Formation of Imidazolium Alkaloids on Moon Snail Egg Collars.
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Application Note: Robust and Validated HPLC Methods for the Analysis of Imidazole Carboxylic Acids in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of key imidazole carboxylic acids, such as Imidazole-4-carboxylic acid and Imidazole-4,5-dicarboxylic acid. These compounds are significant in pharmaceutical research and as endogenous metabolites. Due to their polar and zwitterionic nature, traditional reversed-phase chromatography is often inadequate. This note provides detailed protocols for alternative approaches, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography, offering superior retention and separation. We delve into the rationale behind method development, from mobile phase selection to sample preparation, ensuring scientifically sound and reproducible results. All protocols are presented with an emphasis on validation in accordance with FDA and USP guidelines.

Introduction: The Analytical Challenge of Imidazole Carboxylic Acids

Imidazole carboxylic acids are a class of polar, often zwitterionic, organic compounds that play crucial roles in various biological processes and serve as key intermediates in the synthesis of pharmaceuticals.[1][2][3] For instance, Imidazole-4,5-dicarboxylic acid is a useful intermediate for drugs, including semi-synthetic penicillins and cephalosporins.[1] The accurate quantification of these compounds in complex matrices like plasma, urine, and pharmaceutical formulations is essential for drug development, metabolic studies, and quality control.

However, their analysis by HPLC presents a significant challenge. The high polarity and potential for zwitterionic character at intermediate pH values lead to poor retention on conventional C18 reversed-phase columns.[4][5] This application note provides robust and validated HPLC methods to overcome these challenges, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. The key to separating imidazole carboxylic acids lies in controlling their ionization state and leveraging their polarity.

Imidazole-4-carboxylic acid is an amphoteric molecule, meaning it can act as both an acid and a base.[3] It possesses a carboxylic acid group and an imidazole ring. The imidazole ring itself is basic, with a pKa of the conjugate acid around 7.[2] The carboxylic acid group is acidic, with a predicted pKa of approximately 2.69.[6] This zwitterionic potential makes its retention highly dependent on the mobile phase pH.

Imidazole-4,5-dicarboxylic acid is another highly polar molecule with two carboxylic acid groups and an imidazole ring.[1][7] This structure further increases its hydrophilic character and zwitterionic range.

These properties necessitate chromatographic strategies beyond simple reversed-phase partitioning.

Chromatographic Strategies for Imidazole Carboxylic Acids

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9] In HILIC, a polar stationary phase (e.g., silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9]

Causality behind choosing HILIC: The high polarity of imidazole carboxylic acids allows them to favorably partition into the aqueous layer on the HILIC stationary phase, leading to strong retention and good peak shapes, which are difficult to achieve on a C18 column.[4]

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[10][11] For imidazole carboxylic acids, a mixed-mode column with both hydrophobic (e.g., C18) and anion-exchange or cation-exchange functionalities can provide excellent selectivity.[10]

Causality behind choosing MMC: This approach allows for simultaneous control over hydrophobic and electrostatic interactions. By adjusting the mobile phase pH and ionic strength, the retention of the zwitterionic imidazole carboxylic acids can be fine-tuned. For example, a mixed-mode reversed-phase/cation-exchange column can retain the negatively charged carboxylate group through electrostatic interaction while also interacting with the molecule's less polar regions.[10]

Sample Preparation for Biological Matrices

The accurate analysis of imidazole carboxylic acids in biological fluids like plasma requires effective sample preparation to remove interfering substances, primarily proteins.[12][13]

Protocol: Protein Precipitation for Plasma Samples

This protocol is a straightforward and effective method for removing the bulk of proteins from plasma samples.[12][14]

Materials:

  • Plasma sample

  • Trichloroacetic acid (TCA) solution, 10% (w/v) in water

  • Microcentrifuge tubes

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 200 µL of cold 10% TCA solution to the plasma sample.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Rationale: TCA is a strong acid that effectively denatures and precipitates proteins, allowing for their removal by centrifugation.[12] This "crash" method is quick and requires minimal specialized equipment.

HPLC Method Protocols and Validation

The following protocols have been designed for robustness and are presented with key validation parameters as guided by the FDA and USP.[15][16][17][18][19]

Method 1: HILIC-UV Analysis of Imidazole-4-carboxylic Acid

This method is suitable for the quantification of Imidazole-4-carboxylic acid in pharmaceutical preparations and aqueous samples.

Chromatographic Conditions:

ParameterValue
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 210 nm

Method Validation Summary:

ParameterAcceptance Criteria (as per USP <621>)[17][18]Result
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Method 2: Mixed-Mode HPLC-UV Analysis of Imidazole-4,5-dicarboxylic Acid

This method provides excellent retention and separation for the highly polar Imidazole-4,5-dicarboxylic acid.[20][21]

Chromatographic Conditions:

ParameterValue
Column Mixed-Mode (Reversed-Phase/Anion-Exchange), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Isocratic Elution 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 220 nm

Method Validation Summary:

ParameterAcceptance Criteria (as per FDA Guidance)[15][16]Result
Specificity No significant matrix effectPassed
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Experimental Workflows and Diagrams

Sample Preparation and Analysis Workflow

The following diagram illustrates the general workflow from sample receipt to data analysis.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Receipt Sample Receipt Protein_Precipitation Protein Precipitation (for biological samples) Sample_Receipt->Protein_Precipitation Filtration Filtration (0.22 µm) Protein_Precipitation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (HILIC or MMC) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition & Integration UV_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the HPLC analysis of imidazole carboxylic acids.

HILIC Separation Mechanism

This diagram illustrates the principle of hydrophilic interaction liquid chromatography.

Caption: Principle of analyte retention in HILIC.

Conclusion

The analysis of imidazole carboxylic acids requires a departure from standard reversed-phase HPLC methods. By leveraging the principles of HILIC and mixed-mode chromatography, robust, reproducible, and sensitive analytical methods can be developed and validated. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to accurately quantify these challenging yet important analytes. Adherence to established validation guidelines, such as those from the FDA and USP, is paramount to ensure data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. This is a hypothetical future reference.
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Application Notes: 1-Phenyl-1H-imidazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 1-phenyl-1H-imidazole-5-carboxylic acid as a strategic building block for organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The inherent structural features of this molecule—a rigid imidazole core, a synthetically versatile carboxylic acid handle, and a phenyl substituent—make it an attractive starting material for creating diverse molecular architectures. We present detailed protocols for key transformations, including amide bond formation and esterification, offering insights into reaction mechanisms, choice of reagents, and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and commercially available drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore for interacting with biological targets like enzymes and receptors.[1][2] this compound capitalizes on this by incorporating a carboxylic acid group, which serves as a primary point for synthetic diversification, allowing for the construction of amides, esters, and other derivatives. The N-phenyl group modulates the electronic properties of the imidazole ring and provides a vector for exploring structure-activity relationships (SAR).

Derivatives of imidazole carboxylic acids have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1] For instance, the chiral analogue (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is a key precursor to the anesthetic etomidate and its radiolabeled form, [¹¹C]Metomidate, used in positron emission tomography (PET) imaging of adrenal tumors.[3] This highlights the direct relevance of this structural class to clinically important molecules.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[4]
Molecular Weight 188.18 g/mol [4]
CAS Number 135417-65-1N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcoholsN/A

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by its carboxylic acid moiety. This functional group can be readily converted into a wide array of other functionalities, most notably amides and esters, which are ubiquitous in pharmaceutical compounds.

Application: Amide Bond Formation via Carboxylic Acid Activation

Scientific Rationale: The formation of an amide bond is the most frequent reaction in medicinal chemistry.[5] Direct condensation between a carboxylic acid and an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6] Uronium/aminium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient for this purpose, minimizing side reactions and racemization, especially with chiral substrates.[7]

The workflow involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with the desired amine to furnish the target amide.

Protocol 2.1: HATU-Mediated Amide Coupling

Objective: To synthesize N-benzyl-1-phenyl-1H-imidazole-5-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature (20-25°C) for 15 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

  • Amine Addition: Add benzylamine (1.1 eq) to the activated mixture.

  • Reaction: Continue to stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (3 times, to remove DMF), saturated aqueous NaHCO₃ (2 times), and brine (1 time).[7]

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-1-phenyl-1H-imidazole-5-carboxamide.

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification Acid Imidazole-5-carboxylic Acid in DMF Activated_Ester Activated O-Acylisourea Intermediate Acid->Activated_Ester 15 min RT Reagents HATU + DIPEA Reagents->Activated_Ester Product Crude Amide Product Activated_Ester->Product 2-4 h RT Amine Benzylamine Amine->Product Workup Aqueous Work-up (EtOAc, LiCl, NaHCO₃) Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Pure Amide Chromatography->Pure_Product

Sources

The Versatile Scaffold: Applications of 1-phenyl-1H-imidazole-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Core as a Privileged Structure in Medicinal Chemistry

The imidazole ring, an electron-rich five-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide array of biological targets such as enzymes and receptors.[3][4] This versatility has led to the incorporation of the imidazole scaffold into numerous clinically approved drugs for a wide range of diseases, including cancer, fungal infections, and inflammatory conditions.[1][5]

Within this broad class of compounds, 1-phenyl-1H-imidazole-5-carboxylic acid emerges as a particularly valuable scaffold for further elaboration in drug discovery programs. The phenyl group at the 1-position offers a site for modification to enhance potency and selectivity, while the carboxylic acid at the 5-position provides a handle for forming esters, amides, and other functional groups to modulate pharmacokinetic properties and target interactions. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for researchers engaged in the discovery and development of novel therapeutics.

Key Therapeutic Areas and Molecular Targets

Derivatives of the this compound scaffold have demonstrated significant potential across several key therapeutic areas. The following sections will delve into specific applications and the molecular targets involved.

Oncology: Targeting Enzymes in Cancer Progression

The imidazole framework is a well-established pharmacophore in the development of anticancer agents, capable of interacting with various targets, including kinases and DNA.[6][7]

a) Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8] Imidazole-based compounds have been successfully developed as kinase inhibitors.[6] The this compound scaffold can be elaborated to target the ATP-binding site of various kinases.

b) 11β-Hydroxylase Inhibition for Adrenocortical Tumor Imaging: A notable application of a derivative of this scaffold is in the imaging of adrenocortical tumors. The [11C]methyl ester of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, also known as [¹¹C]Metomidate or [¹¹C]MTO, is a potent inhibitor of the enzyme 11β-hydroxylase.[9] This enzyme is overexpressed in many adrenocortical carcinomas.[9] The radiolabeled compound allows for the visualization of these tumors using Positron Emission Tomography (PET), aiding in the differentiation between adrenocortical and non-cortical lesions.[9]

Anti-inflammatory Applications: Inhibition of Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[4] Imidazole derivatives have been investigated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[8][10] The this compound scaffold can be modified to fit within the active site of COX-2.

Metabolic Disorders: Xanthine Oxidoreductase Inhibition

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A study on 1-phenylimidazole-4-carboxylic acid derivatives, a closely related isomer of the topic scaffold, has shown potent in vitro inhibition of XOR at the nanomolar level.[11] This suggests that the this compound core is a promising starting point for the development of novel treatments for gout and other conditions associated with hyperuricemia.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key assays relevant to the evaluation of this compound derivatives.

Protocol 1: General Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a protein kinase of interest using a luminescence-based assay that quantifies ADP production.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound derivative (Test Compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted Test Compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a method for screening inhibitors of human recombinant COX-2 using a fluorometric assay that detects the prostaglandin G2 intermediate.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK399) or individual components:

    • Human Recombinant COX-2

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid

    • NaOH

    • Celecoxib (positive control)

  • This compound derivative (Test Compound)

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and arachidonic acid. Prepare working solutions of the COX Probe and COX Cofactor.

  • Compound and Control Setup:

    • Prepare a serial dilution of the Test Compound in COX Assay Buffer.

    • In the 96-well plate, add 10 µL of the diluted Test Compound to the sample wells.

    • Add 10 µL of Assay Buffer to the Enzyme Control (EC) wells.

    • Add 10 µL of the Celecoxib solution to the Inhibitor Control (IC) wells.

  • Reaction Mixture Preparation:

    • Prepare a Reaction Mix for each well containing 50 µL of COX Assay Buffer, 2 µL of diluted COX Probe, and 1 µL of diluted COX Cofactor.

    • Add 53 µL of the Reaction Mix to each well.

    • Add 1 µL of the reconstituted COX-2 enzyme to the sample, EC, and IC wells.

    • Mix well and incubate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Prepare the Arachidonic Acid/NaOH solution as per the kit protocol.

    • Preset the plate reader to 25°C, kinetic mode, with λEx = 535 nm and λEm = 587 nm.

    • Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reactions simultaneously.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Choose two time points (T1 and T2) in the linear range of the fluorescence plot and obtain the corresponding relative fluorescence units (RFU1 and RFU2).

    • Calculate the rate of the reaction (ΔRFU/ΔT).

    • Calculate the percentage of inhibition for each concentration of the Test Compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of EC)] * 100.

    • Plot the percentage of inhibition against the logarithm of the Test Compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Kinase Signaling Pathway & Inhibition Signal Signal Receptor Receptor Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Kinase of Interest Kinase of Interest Kinase Cascade->Kinase of Interest Cellular Response Cellular Response Transcription Factor->Cellular Response Phosphorylated Substrate Phosphorylated Substrate Kinase of Interest->Phosphorylated Substrate This compound derivative This compound derivative This compound derivative->Kinase of Interest Inhibition ATP ATP ATP->Kinase of Interest Substrate Substrate Substrate->Kinase of Interest

Caption: Kinase signaling pathway and the inhibitory action of a this compound derivative.

G cluster_1 COX-2 Inhibition Assay Workflow Compound Dilution Compound Dilution Incubation with COX-2 Enzyme Incubation with COX-2 Enzyme Compound Dilution->Incubation with COX-2 Enzyme Addition of Arachidonic Acid Addition of Arachidonic Acid Incubation with COX-2 Enzyme->Addition of Arachidonic Acid Fluorometric Reading Fluorometric Reading Addition of Arachidonic Acid->Fluorometric Reading IC50 Calculation IC50 Calculation Fluorometric Reading->IC50 Calculation This compound derivative This compound derivative This compound derivative->Compound Dilution

Caption: General experimental workflow for determining COX-2 inhibition.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Strategy

A quantitative structure-activity relationship (QSAR) study on imidazole-5-carboxylic acid derivatives as Angiotensin II AT1 receptor antagonists revealed the importance of specific descriptors for biological activity.[12] The study highlighted that the number of 5-membered chains, the count of hydrogen bond acceptors, and certain electronic properties are crucial for activity.[12] This suggests that modifications to the phenyl ring and the carboxylic acid moiety of this compound can significantly impact its therapeutic potential.

General Medicinal Chemistry Strategy:

  • Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, methoxy, nitro groups) on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein. This can enhance potency and selectivity.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to improve cell permeability, metabolic stability, and target engagement. For instance, the methyl ester derivative is used in the [¹¹C]MTO PET tracer.[9]

  • Scaffold Hopping and Hybridization: The imidazole core can be fused with other heterocyclic rings to create novel scaffolds with altered pharmacological profiles.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and metabolic disorders. Its synthetic tractability and the proven biological activity of its derivatives make it an attractive core for medicinal chemistry campaigns. Future research should focus on exploring a wider range of biological targets and utilizing structure-based drug design to optimize the potency and selectivity of compounds derived from this versatile scaffold. The detailed protocols provided in this guide offer a solid foundation for researchers to advance the discovery and development of the next generation of imidazole-based drugs.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
  • MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • MDPI. (n.d.). An acumen into anticancer efficacy of imidazole derivatives.
  • MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Imidazole Derivatives: Therapeutic Potential in Pain Management and Inflammation Control.
  • MDPI. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
  • ACS Publications. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
  • De Gruyter. (2022). Recent development of imidazole derivatives as potential anticancer agents.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
  • ojs.kaznmu.kz. (2022). Review of pharmacological effects of imidazole derivatives.
  • ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives.
  • Semantic Scholar. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
  • jfas.info. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • pharmanuty.com. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
  • PubMed. (n.d.). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors.

Sources

Application Note: A Robust, Stepwise Protocol for the Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The 1,5-diaryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Specifically, the inclusion of a carboxylic acid moiety at the 4-position can enhance pharmacokinetic properties and provide a key interaction point with biological targets, such as the HIV-1 integrase-LEDGF/p75 protein-protein interface.[3]

While numerous methods exist for imidazole synthesis, including classic multicomponent reactions like the Debus–Radziszewski synthesis, achieving specific substitution patterns such as the 1,5-diaryl-4-carboxy motif often requires a more controlled, stepwise approach.[4] This application note provides a detailed, field-proven protocol for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids. The described methodology is based on the construction of a key ester intermediate via a [3+2] cycloaddition reaction, followed by a straightforward hydrolysis to yield the target acid.[1][5] This approach offers excellent control over regiochemistry and is amenable to the creation of diverse compound libraries by varying the aryl substituents.

Overview of the Synthetic Strategy

The synthesis is logically divided into two main parts: the construction of the core imidazole ester intermediate and its subsequent hydrolysis. This strategy is chosen for its reliability and modularity. The key ring-forming step involves the reaction of a diarylimidoyl chloride with ethyl isocyanoacetate. This cycloaddition is highly efficient for creating the desired 1,5-disubstituted imidazole ring system.[3]

G cluster_0 Part 1: Ester Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A Aryl Acyl Chloride + Aromatic Amine B N-Arylbenzamide (Amide Intermediate) A->B Amide Formation C Diarylimidoyl Chloride (Activated Intermediate) B->C Chlorination (Activation) D Ethyl 1,5-Diaryl-1H-imidazole -4-carboxylate (Ester Product) C->D [3+2] Cycloaddition D_clone Ethyl 1,5-Diaryl-1H-imidazole -4-carboxylate (Ester Product) E Ethyl Isocyanoacetate F 1,5-Diaryl-1H-imidazole -4-carboxylic Acid (Target Molecule) G Base Hydrolysis (Saponification) G->F D_clone->G

Diagram 1: High-level workflow for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids.

Detailed Synthesis Protocols

Part 1: Synthesis of Ethyl 1,5-Diaryl-1H-imidazole-4-carboxylate

This part details the three-step sequence to construct the key ester intermediate.

Step 1.1: Synthesis of N-Arylbenzamide Intermediate

  • Rationale: This is a standard Schotten-Baumann reaction to form the amide bond, which is the precursor to the imidoyl chloride. The use of a base like pyridine neutralizes the HCl byproduct, driving the reaction to completion.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected aromatic amine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

    • Add the corresponding aryl acyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

    • Upon completion, quench the reaction with 1 M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is often pure enough for the next step, or it can be recrystallized from ethanol.

Step 1.2: Synthesis of Diarylimidoyl Chloride Intermediate

  • Rationale: The amide is converted to an imidoyl chloride to activate it for the subsequent nucleophilic attack and cyclization. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent for this transformation. This reaction must be performed under anhydrous conditions to prevent hydrolysis of PCl₅ and the product.

  • Protocol:

    • To a flask containing the N-arylbenzamide (1.0 eq.) from the previous step, add phosphorus pentachloride (PCl₅, 1.1 eq.) in portions under an inert atmosphere (N₂ or Ar).

    • Fit the flask with a reflux condenser and heat the mixture at 80-90 °C for 2-3 hours. The reaction mixture will become a homogenous liquid.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Carefully remove the byproduct POCl₃ under high vacuum. The resulting crude imidoyl chloride is a moisture-sensitive oil or low-melting solid and should be used immediately in the next step without further purification.

Step 1.3: [3+2] Cycloaddition to form the Imidazole Ester

  • Rationale: This is the crucial ring-forming step. A non-nucleophilic organic base, 1,8-Diazabicycloundec-7-ene (DBU), deprotonates the α-carbon of ethyl isocyanoacetate, generating a nucleophilic anion. This anion attacks the electrophilic carbon of the imidoyl chloride, initiating a cascade of reactions that results in the formation of the stable, aromatic imidazole ring.[3]

G cluster_mech Proposed Cycloaddition Mechanism start Ethyl Isocyanoacetate + DBU anion Nucleophilic Anion (I) start->anion Deprotonation attack Nucleophilic Attack anion->attack imidoyl Diarylimidoyl Chloride imidoyl->attack inter2 Acyclic Intermediate (II) attack->inter2 cyclize Intramolecular Cyclization inter2->cyclize inter3 Dihydoimidazole Intermediate cyclize->inter3 arom Aromatization (- DBU·HCl) inter3->arom product Ethyl 1,5-Diaryl-1H- imidazole-4-carboxylate arom->product

Sources

Application Notes & Protocols: The 1-phenyl-1H-imidazole-5-carboxylic Acid Scaffold in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The imidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural stability make it an ideal foundation for designing targeted anti-cancer drugs.[1] This guide focuses on the 1-phenyl-1H-imidazole-5-carboxylic acid scaffold, a promising framework for developing novel kinase inhibitors and other targeted agents. We provide an in-depth exploration of its mechanistic basis, a strategic workflow for drug development, and detailed, field-proven protocols for the synthesis and evaluation of its derivatives as potential anti-cancer therapeutics.

Pharmacological Profile and Mechanistic Landscape

The this compound core is a versatile platform for targeting key nodes in oncogenic signaling. The imidazole nucleus is a bioisostere of natural purines, allowing it to interact with ATP-binding sites in various enzymes, particularly protein kinases.[3][4] Derivatives of this scaffold have been primarily investigated as inhibitors of critical signaling pathways that drive tumor proliferation, survival, and metastasis.

Primary Mechanism: Kinase Inhibition

A significant body of research highlights the potential of imidazole-based compounds to function as potent kinase inhibitors.[5] Two of the most relevant kinase families for this scaffold are the RAF kinases and p38 MAP Kinases.

  • BRAF Kinase Inhibition: Mutations in the BRAF gene, particularly the V600E mutation, are key drivers in a high percentage of melanomas and other cancers.[6][7] Imidazole-based structures, such as triarylimidazoles, have been successfully developed as BRAF inhibitors.[6][8] They act as Type I inhibitors, binding to the active conformation of the kinase in the ATP pocket, thereby blocking the downstream activation of the MAPK/ERK signaling pathway and inhibiting tumor cell proliferation.[8][9]

  • p38 MAPK Inhibition: The p38 mitogen-activated protein (MAP) kinase is a central regulator of inflammatory cytokine production and plays a role in cell survival and proliferation in certain cancer contexts.[10][11] Tri- and tetra-substituted imidazole scaffolds are known to selectively bind to the ATP pocket of p38, with the substituted phenyl ring occupying a key hydrophobic region, leading to potent inhibition.[9][12]

Below is a diagram illustrating the central role of BRAF in the MAPK/ERK signaling pathway, a primary target for agents derived from the imidazole scaffold.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Promotes Inhibitor 1-Phenyl-1H-imidazole- 5-carboxylic Acid Derivative Inhibitor->BRAF DrugDevWorkflow A Scaffold Synthesis & Derivative Library Creation B Primary Screening: In Vitro Cytotoxicity Assays (MTT / SRB) A->B C Hit Identification (IC50 Determination) B->C D Secondary Screening: Mechanism of Action Studies C->D Potent Hits E Apoptosis Assays (Annexin V / PI) D->E F Target Engagement (Western Blot for p-ERK, etc.) D->F G Lead Optimization (SAR Studies) E->G F->G G->A Iterative Synthesis H In Vivo Efficacy & Toxicity Studies G->H Optimized Lead I Preclinical Candidate H->I

Caption: A streamlined workflow for the discovery and development of imidazole-based anti-cancer agents.

Core Experimental Protocols

The following protocols provide robust, validated methods for assessing the anti-cancer potential of newly synthesized this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [13]In living cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. [14]The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A375 melanoma for BRAF inhibitors, HT-29 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to create a 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light) [14]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. [15]4. MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [13]5. Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [14]Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm. [13]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Rationale & Expert Insights:

  • Why use serum-free media for MTT addition? Some protocols suggest this to reduce background signal, as serum components can sometimes reduce MTT. However, for short incubation times (3-4 hours), adding MTT directly to the treatment media is often acceptable and less disruptive to the cells. [14]* Alternative Assay - SRB: The Sulforhodamine B (SRB) assay is an alternative that measures total protein content and is less susceptible to interference from reducing compounds. [15][16]It is a valid alternative if you suspect your compounds interfere with cellular metabolism.

Protocol 2: Apoptosis Induction Analysis (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [17]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. Thus:

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant from the first step. [18]3. Washing: Centrifuge the cell suspension at 300 xg for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. [17]4. Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the cells again and resuspend the pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17]7. Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. [17] Rationale & Expert Insights:

  • Why collect floating cells? Apoptotic cells often detach from the culture plate. Failing to collect them will lead to a significant underestimation of cell death.

  • Controls are critical: For proper setup of the flow cytometer, you must include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set compensation and gates correctly. [17]

Protocol 3: Target Engagement & Downstream Signaling (Western Blot Analysis)

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To validate the mechanism of a kinase inhibitor, this technique is used to measure the phosphorylation status of the target kinase and its downstream substrates. A successful inhibitor should decrease the level of the phosphorylated (active) form of the protein without affecting the total protein level. It can also be used to detect markers of apoptosis, such as cleaved PARP or cleaved Caspase-3. [18] Materials:

  • Treated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Step-by-Step Procedure:

  • Cell Lysis & Protein Quantification: After treating cells in 6-well plates as described in Protocol 2, wash them with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay. [18]2. Sample Preparation & SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [18]5. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. [18]8. Stripping and Re-probing: To check for total protein levels or a loading control (like β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

Rationale & Expert Insights:

  • Phosphatase inhibitors are essential: When studying phosphorylation, it is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.

  • Loading Control: Always probe for a housekeeping protein like β-actin or GAPDH to ensure that equal amounts of protein were loaded in each lane. This is critical for accurate interpretation of the results.

Data Presentation & Interpretation

Quantitative data from primary screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Anti-proliferative Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentA375 (Melanoma) IC₅₀ (µM) [19]HT-29 (Colon) IC₅₀ (µM) [20]
Lead-001 HH15.220.9
Lead-002 4-ClH5.89.1
Lead-003 4-FH2.14.5
Lead-004 4-F2-CH₃8.912.3
Vemurafenib --0.05> 50

Data are hypothetical and for illustrative purposes, based on trends observed in the literature for similar scaffolds. Vemurafenib is included as a positive control for BRAF-mutant A375 cells.

Conceptual Synthetic Route

The synthesis of a library of this compound derivatives can be achieved through established organic chemistry methods. A common approach involves the multi-step synthesis starting from simpler building blocks, allowing for diversification at key positions to explore SAR. A general workflow is adapted from similar carboxamide syntheses. [21]

  • Oxidative Esterification: Start with a suitable imidazole-4-carbaldehyde precursor. An oxidative esterification reaction can convert the aldehyde to a methyl or ethyl ester.

  • N-Arylation: The N1 position of the imidazole ring can be arylated with a substituted phenylboronic acid under Chan-Lam coupling conditions or with a substituted fluorobenzene under SₙAr conditions. This step introduces the "1-phenyl" moiety.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide.

  • Diversification (Optional): The carboxylic acid can be further converted to various amides or other derivatives to explore additional chemical space.

This flexible route allows for the introduction of various substituents on the phenyl ring (R¹) and potentially at the C2 position of the imidazole ring (R²) to optimize potency and selectivity.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel, targeted anti-cancer agents, particularly kinase inhibitors. Its synthetic tractability allows for extensive chemical modification to optimize pharmacological properties. By employing a systematic workflow of in vitro screening, mechanistic elucidation, and SAR-guided optimization, researchers can effectively leverage this privileged structure to discover next-generation oncology therapeutics. The protocols and insights provided in this guide offer a robust framework for advancing these discovery efforts.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Scholar.
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). PubMed Central (PMC). [Link]
  • Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma tre
  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (2012). PubMed. [Link]
  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). PubMed. [Link]
  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. (n.d.). Bentham Science Publisher. [Link]
  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). Semantic Scholar. [Link]
  • Imidazoles as potential anticancer agents. (2018). PubMed Central (PMC). [Link]
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). PubMed. [Link]
  • Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. (2020). PubMed. [Link]
  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (2024). OUCI. [Link]
  • Some clinical imidazole-based anticancer drugs. (2019).
  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2022). National Institutes of Health (NIH). [Link]
  • Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. (2025). PubMed Central (PMC). [Link]
  • Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. (1979).
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed. [Link]
  • Comparison of Different Methods to Measure Cell Viability. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Review of pharmacological effects of imidazole deriv
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). PubMed. [Link]
  • Apoptosis Marker Assays for HTS. (2021). National Institutes of Health (NIH). [Link]
  • Review of pharmacological effects of imidazole deriv
  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). PubMed Central (PMC). [Link]
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). BMC. [Link]
  • Anticancer Activity of the AmideImidazole Compound on Cancer Cell Lines: An In-Vitro Study. (2025).
  • A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. [Link]
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023).
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023).
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). PubMed. [Link]
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.).
  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2017).
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Application Notes and Protocols for Molecular Docking Studies of 1-phenyl-1H-imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for conducting molecular docking studies on 1-phenyl-1H-imidazole-5-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and structure-based drug design. We will delve into the scientific rationale behind each step, from target selection and preparation to ligand setup, docking execution, and rigorous results validation. By adhering to the principles outlined herein, researchers can generate reliable in silico data to guide further experimental validation and lead optimization efforts.

Introduction: The Significance of Imidazole Derivatives and Molecular Docking

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent framework for interacting with various biological targets, including enzymes and receptors.[1] Specifically, this compound derivatives have garnered attention for their diverse pharmacological activities, including their roles as enzyme inhibitors.[3][4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6] This method is instrumental in modern drug discovery for several reasons:

  • Hit Identification: Screening large virtual libraries of compounds to identify potential binders to a drug target.

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the plausible binding mode of a molecule at the atomic level, providing insights into its biological activity.

This guide will utilize Cyclooxygenase-2 (COX-2) as an exemplary target, given that imidazole derivatives have been reported as inhibitors of COX enzymes.[5] The protocols described, however, are broadly applicable to other protein targets.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process that requires careful attention to detail at each stage. The overall workflow is depicted below.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Target_Selection Target Selection (e.g., COX-2) Protein_Prep Protein Preparation (PDB ID: 5IKR) Target_Selection->Protein_Prep Select PDB Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Prepared Receptor Ligand_Prep Ligand Preparation (Derivative Synthesis) Docking_Execution Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Execution Prepared Ligands Grid_Generation->Docking_Execution Define Search Space Results_Analysis Results Analysis (Binding Energy & Pose) Docking_Execution->Results_Analysis Docked Poses Validation Docking Validation (Redocking & RMSD) Results_Analysis->Validation Assess Accuracy Visualization Visualization (PyMOL, Discovery Studio) Results_Analysis->Visualization Interpret Interactions interaction_diagram cluster_protein COX-2 Active Site Residues ARG120 ARG 120 TYR355 TYR 355 SER530 SER 530 Ligand Imidazole Derivative Ligand->ARG120 Hydrogen Bond (Carboxylic Acid) Ligand->TYR355 Pi-Pi Stacking (Phenyl Ring) Ligand->SER530 Hydrogen Bond (Imidazole Nitrogen)

Figure 2: A conceptual diagram of potential ligand-protein interactions.

Validation of the Docking Protocol

Validation is a critical step to ensure the reliability of your docking protocol. [7] Protocol 5.1.1: Redocking of the Co-crystallized Ligand

  • Extract the Native Ligand:

    • From the original PDB file (5IKR), save the co-crystallized ligand as a separate file.

  • Prepare and Dock the Native Ligand:

    • Prepare the extracted ligand using the same procedure as your derivatives (Protocol 3.3.1).

    • Dock this ligand back into the receptor's binding site using the established grid parameters (Protocol 3.4.1).

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • An RMSD value below 2.0 Å is generally considered an indication of a valid docking protocol. [7][8]

Conclusion

This application note has provided a comprehensive and scientifically grounded protocol for conducting molecular docking studies on this compound derivatives. By following these detailed steps for protein and ligand preparation, docking execution, and results validation, researchers can confidently generate predictive models of ligand-protein interactions. These in silico findings serve as a valuable foundation for hypothesis-driven drug design and can significantly accelerate the discovery of novel therapeutic agents.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
  • A review on anticancer potential of imidazole and its derivatives. (2023). World Journal of Pharmaceutical Research. [Link]
  • Validation of docking results.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Imidazoles as cytochrome P450 enzymes inhibitors.
  • Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical pharmacology, 21(23), 3187–3192. [Link]
  • How to analyze and visualize molecular docking results. YouTube. [Link]
  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
  • Introduction to in silico docking. [Link]
  • Most widely used software for docking results image generation.
  • How I can analyze and present docking results?
  • Validation of Docking Poses via Interaction Motif Searching. CCDC. [Link]
  • How can I validate docking result without a co-crystallized ligand?
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(8), 1646-1656. [Link]
  • Validation of Docking Methodology (Redocking).
  • Beginner's Guide for Docking using Autodock Vina.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
  • Basic docking — Autodock Vina 1.2.
  • Molecular docking proteins preparation.
  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. [Link]

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Application Notes and Protocols for the Development of Metallo-β-Lactamase Inhibitors from Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Escalating Threat of Metallo-β-Lactamase-Mediated Resistance

The efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy, is under severe threat due to the global dissemination of antibiotic resistance mechanisms.[1][2] Among the most formidable of these are the metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer broad-spectrum resistance to Gram-negative bacteria.[1][3][4][5] These enzymes are capable of hydrolyzing and inactivating a vast array of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant infections.[1][3][4][5] The most clinically significant MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded MBL (VIM), and imipenemase MBL (IMP) families.[6][7]

Unlike serine-β-lactamases, for which clinically effective inhibitors like clavulanic acid and avibactam are available, there are currently no approved MBL inhibitors for clinical use.[2][4][5][7][8] This critical gap in our therapeutic arsenal necessitates the urgent development of novel MBL inhibitors. Imidazole derivatives have emerged as a promising class of compounds for this purpose, owing to their ability to chelate the active site zinc ions essential for MBL catalytic activity.[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and methodologies for developing potent MBL inhibitors derived from the imidazole scaffold.

The Catalytic Mechanism of Metallo-β-Lactamases: A Target for Inhibition

MBLs employ one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring.[3][4][5] The zinc ions act as Lewis acids, coordinating to the carbonyl oxygen of the β-lactam ring and a water molecule.[3][4][5] This coordination polarizes the carbonyl bond, making it more susceptible to nucleophilic attack, and lowers the pKa of the water molecule, generating a potent zinc-bound hydroxide nucleophile.[3][4][5] The hydroxide then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses, breaking the β-lactam ring and rendering the antibiotic inactive.[6]

The imidazole moiety, with its nitrogen lone pair, can effectively coordinate with the active site zinc ions, disrupting the catalytic machinery of the enzyme. This interaction forms the fundamental basis for the design of imidazole-based MBL inhibitors.

MBL_Mechanism cluster_Enzyme MBL Active Site Zn1 Zn²⁺ H2O H₂O Zn1->H2O Activation (-> OH⁻) Zn2 Zn²⁺ H2O->Zn1 Coordination BL_Ring β-Lactam Ring (C=O) H2O->BL_Ring Nucleophilic Attack His His Asp Asp Cys Cys BL_Ring->Zn2 Coordination Hydrolyzed_Product Inactive Antibiotic BL_Ring->Hydrolyzed_Product Ring Opening Imidazole Imidazole (N:) Imidazole->Zn1 Chelation Imidazole->Zn2 Chelation Inhibitor_Development_Workflow Start Start: Identify Need for MBL Inhibitors HTS High-Throughput Screening (HTS) of Imidazole Library Start->HTS VS Virtual Screening (Docking Studies) Start->VS Hit_ID Hit Identification & Validation HTS->Hit_ID VS->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR Synthesis Synthesis of Novel Imidazole Derivatives SAR->Synthesis In_Vitro In-Vitro Characterization (Enzyme & Cell-based Assays) Synthesis->In_Vitro In_Vitro->SAR In_Vivo In-Vivo Efficacy & PK/PD Studies in Animal Models In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Figure 2: Workflow for the development of imidazole-based MBL inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Initial Hit Identification

This protocol outlines a primary biochemical assay for screening a library of imidazole derivatives against a clinically relevant MBL, such as NDM-1, VIM-2, or IMP-1. [11]The assay utilizes a chromogenic or fluorogenic substrate that produces a detectable signal upon hydrolysis by the MBL.

Materials:

  • Purified recombinant MBL (e.g., NDM-1, VIM-2, IMP-1)

  • Imidazole derivative library (dissolved in DMSO)

  • Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 µM ZnCl₂, 0.01% (v/v) Triton X-100

  • Chromogenic substrate: Nitrocefin or CENTA [9]* Fluorogenic substrate: FC4 or FC5 [12][13]* 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a working solution of the MBL in assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 15 minutes.

  • Dispense 20 µL of the MBL working solution into each well of a 384-well plate.

  • Add 100 nL of each imidazole derivative from the library to the corresponding wells (final concentration typically 10-50 µM). Include positive controls (e.g., EDTA, a known MBL inhibitor) and negative controls (DMSO vehicle).

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution (e.g., 100 µM Nitrocefin or 10 µM FC4).

  • Immediately monitor the change in absorbance (486 nm for Nitrocefin) or fluorescence (Ex/Em = 400/460 nm for FC4) over time using a microplate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

Parameter Chromogenic Assay (Nitrocefin) Fluorogenic Assay (FC4/FC5)
Substrate Concentration 50-100 µM5-10 µM
Enzyme Concentration 1-10 nM0.1-1 nM
Detection Wavelength 486 nm (Absorbance)Ex/Em = 400/460 nm (Fluorescence)
Advantages Readily available, cost-effectiveHigher sensitivity, lower enzyme usage
Disadvantages Lower sensitivity, potential for compound interferenceHigher cost, potential for compound auto-fluorescence
Protocol 2: Determination of IC₅₀ and Kinetic Parameters

Compounds identified as "hits" in the primary screen should be further characterized to determine their potency (IC₅₀) and mechanism of inhibition.

Procedure for IC₅₀ Determination:

  • Perform the enzymatic assay as described in Protocol 1, but with a serial dilution of the hit compound (typically from 100 µM to 1 nM).

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value. [14] Procedure for Kinetic Analysis:

  • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzymatic assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Kᵢ). [15]

Protocol 3: Cell-Based Assay for Evaluating Whole-Cell Activity

It is crucial to assess the ability of the inhibitors to function in a cellular context, as compound permeability and efflux can significantly impact efficacy. [16] Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Control strain (without the MBL gene)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Hit imidazole derivatives

  • 96-well microplates

  • Microplate incubator/shaker

Procedure (Broth Microdilution Assay): [17][18]1. Prepare a 2-fold serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate. 2. Prepare a second 96-well plate with the same serial dilution of the antibiotic, but with the addition of a fixed, sub-inhibitory concentration of the imidazole inhibitor to each well. 3. Inoculate all wells with the MBL-producing bacterial strain to a final density of approximately 5 x 10⁵ CFU/mL. 4. Incubate the plates at 37°C for 18-24 hours. 5. Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic, defined as the lowest concentration that completely inhibits visible bacterial growth. 6. A significant reduction (≥4-fold) in the MIC of the antibiotic in the presence of the inhibitor indicates successful potentiation and whole-cell activity of the inhibitor. [10]

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from screening often require chemical modification to improve their potency, selectivity, and pharmacokinetic properties. A systematic SAR study is essential for this optimization process.

SAR_Logic Core Imidazole Core Metal-Binding Pharmacophore (MBP) R1 R¹ Substituent Modulates Potency & Selectivity Core:f1->R1 Key Interaction R2 R² Substituent Influences Solubility & PK Properties Core:f0->R2 Property Modulation R3 R³ Substituent Fine-tunes Binding Interactions Core:f0->R3 Property Modulation

Figure 3: General SAR considerations for imidazole-based MBL inhibitors.

Key SAR Insights for Imidazole Derivatives:

  • The Imidazole Core: The 1H-imidazole-2-carboxylic acid has been identified as a potent metal-binding pharmacophore (MBP) for targeting multiple B1 MBLs. [10]The nitrogen atoms of the imidazole ring and the oxygen of the carboxylate group are crucial for coordinating the zinc ions in the active site.

  • Substitutions on the Imidazole Ring:

    • Electron-withdrawing groups can enhance the acidity of the imidazole protons, potentially improving zinc chelation.

    • Electron-donating groups may increase the basicity of the nitrogen atoms, which could also influence binding affinity. [2] * Bulky substituents can be introduced to probe for additional binding pockets within the active site and improve selectivity over other metalloenzymes.

  • Linker and Side Chains: Attaching various side chains to the imidazole core can improve physicochemical properties such as solubility and cell permeability. These side chains can also form additional hydrogen bonds or hydrophobic interactions with active site residues, thereby increasing potency.

In-Vivo Evaluation

Promising lead compounds with potent in-vitro and cell-based activity should be advanced to in-vivo models of infection to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties. [17][18] Common In-Vivo Models:

  • Murine Thigh Infection Model: This model is used to evaluate the ability of the inhibitor to reduce the bacterial burden in a localized infection when co-administered with a β-lactam antibiotic.

  • Murine Sepsis Model: This model assesses the ability of the inhibitor combination to improve survival in a systemic infection.

Key Parameters to Evaluate:

  • Efficacy: Reduction in bacterial load (CFU/gram of tissue or blood) and increased survival rates.

  • Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.

  • Pharmacodynamics (PD): The relationship between drug exposure and the antimicrobial effect.

Conclusion and Future Directions

The development of MBL inhibitors is a critical endeavor to combat the growing threat of antibiotic resistance. Imidazole derivatives represent a promising starting point for the design of potent and clinically useful MBL inhibitors. The systematic application of the integrated workflow and protocols outlined in this guide, from high-throughput screening and detailed kinetic analysis to rigorous cell-based and in-vivo evaluation, will be instrumental in advancing novel imidazole-based candidates toward clinical development. Future efforts should focus on optimizing broad-spectrum activity against multiple MBL families and ensuring favorable safety profiles to ultimately restore the efficacy of our life-saving β-lactam antibiotics.

References

  • The Reaction Mechanism of Metallo-β-Lactamases Is Tuned by the Conformation of an Active-Site Mobile Loop. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
  • Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1. PubMed. [Link]
  • The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. [Link]
  • The Mechanisms of Catalysis by Metallo β-Lactamases. SciSpace. [Link]
  • The Mechanisms of Catalysis by Metallo β‐Lactamases. OUCI. [Link]
  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI - NIH. [Link]
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. PMC - NIH. [Link]
  • Metallo-β-lactamase structure and function. PMC - PubMed Central. [Link]
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Biological Evaluation of Imidazole derivatives against the Metallo-Β-Lactamase IMP-1. ProQuest. [Link]
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [Link]
  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates.
  • Synthesis and Investigation of inhibitory activities of Imidazole Derivatives Against the Metallo-β-Lactamase IMP-1.
  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the C
  • Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors.
  • New Delhi Metallo-Beta-Lactamase Inhibitors: A System
  • New β-Lactamase Inhibitors in the Clinic. PMC - NIH. [Link]
  • Introducing New Inhibitors for Ambler Class D of β-lactamase Enzymes by the High Throughput Virtual Screening Method. Physical Chemistry Research. [Link]
  • New promising β-lactamase inhibitors for clinical use. Semantic Scholar. [Link]
  • Development of a Whole-Cell Biosensor for β-Lactamase Inhibitor Discovery. bioRxiv. [Link]
  • Inhibitors of metallo-beta-lactamase generated from beta-lactam antibiotics. PubMed. [Link]
  • First-in-human trial evaluates dosing of metallo-beta-lactamase inhibitor. Healio. [Link]
  • High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment str
  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. NIH. [Link]
  • The mechanism of catalysis and the inhibition of β-lactamases.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. NIH. [Link]
  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC - NIH. [Link]
  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases. [Link]
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC. [Link]
  • Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition*. PubMed. [Link]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Europub. [Link]
  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates.
  • Exploration of structure-based on imidazole core as antibacterial agents. PubMed. [Link]
  • Kinetics of β-Lactamases and Penicillin-Binding Proteins.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Neg
  • Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance. PubMed. [Link]
  • MβL Inhibitors. VNRX. [Link]

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synthesis of imidazole derivatives for antimicrobial activity testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of Novel Imidazole Derivatives for Antimicrobial Activity

Abstract

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[1] The imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel imidazole derivatives. We present two robust synthetic protocols: N-alkylation of the imidazole core and the Debus-Radziszewski multicomponent reaction for de novo ring synthesis.[1][5] Detailed, step-by-step methodologies for structural characterization via spectroscopic techniques (NMR, MS, FT-IR) and for assessing antimicrobial efficacy through standardized assays like broth microdilution (MIC) and Kirby-Bauer disk diffusion are provided.[1][5][6][7][8] The causality behind experimental choices is emphasized throughout, grounding the protocols in established chemical and microbiological principles to ensure reproducibility and reliability.

Part I: Rationale and Synthetic Strategies for Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile building block in drug design.[3] Its amphoteric nature and ability to participate in hydrogen bonding allow it to interact effectively with various biological targets.[2] The mechanism of action for many imidazole-based antimicrobials involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2][9] For instance, antifungal azoles inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes.[2][9] In bacteria, proposed mechanisms include cell wall disruption and inhibition of nucleic acid synthesis.[2]

The strategic modification of the imidazole core is key to tuning its biological activity. Structure-activity relationship (SAR) studies have shown that lipophilicity, often modulated by N-alkylation, plays a crucial role in antibacterial potency, particularly against Gram-positive bacteria like Staphylococcus aureus.[10][11][12] Longer alkyl chains can enhance the compound's ability to penetrate and disrupt the bacterial cell membrane.[12][13]

This guide details two primary synthetic approaches:

  • Derivatization of the Imidazole Core: A straightforward method for creating a library of compounds by modifying a pre-existing imidazole nucleus. N-substitution is a prime example.[1]

  • De Novo Synthesis of the Imidazole Ring: Multi-component reactions like the Debus-Radziszewski synthesis allow for the construction of highly substituted imidazoles from simple acyclic precursors.[5][8]

Overall_Workflow cluster_synthesis PART I: Synthesis cluster_characterization PART II: Characterization cluster_testing PART III: Biological Evaluation Start Define Target Scaffold (e.g., N-substituted imidazole) Synth_Protocol Select & Execute Synthetic Protocol (e.g., N-Alkylation) Start->Synth_Protocol Strategy Workup Reaction Workup & Crude Purification Synth_Protocol->Workup Reaction Complete Purify Final Purification (e.g., Recrystallization, Chromatography) Workup->Purify Purity_Check Purity Assessment (TLC, Melting Point) Purify->Purity_Check Structure_ID Structural Elucidation (NMR, MS, FT-IR) Purity_Check->Structure_ID Confirm Structure Confirmed Structure_ID->Confirm Screening Antimicrobial Screening (MIC, Disk Diffusion) Confirm->Screening Data_Analysis Data Collection & Analysis Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Start Design Next Generation of Derivatives

Figure 1: High-level workflow from synthesis to SAR analysis.

Protocol 1: Synthesis of N-substituted Imidazole Derivatives

This protocol describes the synthesis of N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide, a derivative shown to have antimicrobial activity, adapted from established methods.[1] The reaction involves two steps: synthesis of an intermediate ester followed by amidation.

Step 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate (Intermediate I)

  • Reagents & Equipment:

    • Imidazole (0.05 mol)

    • Ethyl chloroacetate (0.075 mol)

    • Anhydrous potassium carbonate (K₂CO₃) (0.1 mol)

    • Dry Acetone (50 mL)

    • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of imidazole in dry acetone in the round-bottom flask, add anhydrous potassium carbonate.

    • Stir the suspension for 15 minutes at room temperature.

    • Add ethyl chloroacetate dropwise to the mixture.

    • Attach the reflux condenser and heat the mixture to reflux for 24 hours with continuous stirring.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product.

    Scientist's Note: Anhydrous K₂CO₃ acts as a base to deprotonate the imidazole N-H, forming the imidazolate anion, which is a more potent nucleophile. Dry acetone is used as the solvent because water can compete with the imidazolate anion in reacting with the electrophile (ethyl chloroacetate).

Step 2: Synthesis of N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (Target Compound)

  • Reagents & Equipment:

    • Ethyl 1H-imidazol-1-yl acetate (Intermediate I) (0.01 mol)

    • Cyclohexylamine (0.01 mol)

    • Methanol (30 mL)

    • Round-bottom flask, reflux condenser.

  • Procedure:

    • Dissolve the intermediate ester in methanol in a round-bottom flask.

    • Add cyclohexylamine to the solution.

    • Heat the mixture under reflux for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield the pure product.[1]

Figure 2: Synthetic scheme for N-substituted imidazole derivative.

Protocol 2: Debus-Radziszewski Synthesis of Tri-substituted Imidazoles

This one-pot, three-component reaction is a classic method for constructing the imidazole ring from a dicarbonyl compound, an aldehyde, and ammonia.[5][8]

  • Reagents & Equipment:

    • Benzil (1,2-dicarbonyl compound) (5 mmol)

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (5 mmol)

    • Ammonium acetate (10 mmol)

    • Glacial acetic acid (15 mL)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Combine benzil, the selected aldehyde, and ammonium acetate in a round-bottom flask containing glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) for 2-3 hours with stirring.

    • Monitor the reaction completion by TLC.

    • After cooling, pour the reaction mixture into ice-cold water (100 mL).

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess acetic acid and ammonium salts.

    • Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

    Scientist's Note: Ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring. Acetic acid acts as both a solvent and a catalyst for the condensation reactions. This multicomponent approach is highly efficient for generating molecular diversity.

Part II: Physicochemical and Structural Characterization

Unambiguous characterization is a non-negotiable step to ensure that the compound tested for biological activity is indeed the intended molecule and is of high purity.

Protocol 3: Spectroscopic and Analytical Characterization
  • Thin Layer Chromatography (TLC):

    • Purpose: To assess reaction completion and purity of the final product.

    • Procedure: Spot the crude and purified product on a silica gel G plate. Develop the plate using an appropriate solvent system (e.g., Ethyl Acetate:Hexane 7:3). Visualize spots under UV light or by staining (e.g., iodine vapor).[1] A pure compound should ideally show a single spot.

  • Melting Point (m.p.):

    • Purpose: A simple indicator of purity. A sharp melting point range suggests a pure compound.

    • Procedure: Determine the melting point using a capillary melting point apparatus.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Expected Peaks (for N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide): C=O stretch (amide) ~1680 cm⁻¹, N-H stretch (amide) ~3210 cm⁻¹, Aromatic C-H stretch ~3030 cm⁻¹, Aliphatic C-H stretch ~2940 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule.

    • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS as an internal standard.[7]

    • Expected ¹H-NMR Signals (for N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide): Signals for imidazole ring protons, aromatic protons (if any), methylene protons adjacent to the nitrogen and carbonyl groups, and cyclohexyl protons.

    • Expected ¹³C-NMR Signals: Signals for the carbonyl carbon, imidazole ring carbons, and aliphatic carbons.[7]

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the compound and confirm its molecular formula.

    • Procedure: Use techniques like Electrospray Ionization (ESI) to obtain the mass-to-charge ratio (m/z). The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.[1][14][15]

Property Technique Purpose
PurityTLC, Melting PointAssess sample purity; a single spot and sharp m.p. indicate high purity.
Functional GroupsFT-IRConfirm presence of key groups (e.g., C=O, N-H).
Molecular Structure¹H & ¹³C NMRElucidate the exact arrangement of atoms and confirm the structure.
Molecular WeightMass SpectrometryConfirm the molecular formula by determining the molecular weight.
Table 1: Summary of characterization techniques and their purpose.

Part III: Antimicrobial Activity Testing

Once a derivative is synthesized and its structure is confirmed, the next step is to evaluate its biological activity. The following protocols are standard methods for determining antimicrobial efficacy.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This method is quantitative and highly reproducible.

  • Materials & Equipment:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[5]

    • Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Synthesized imidazole derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

    • Spectrophotometer, incubator (37 °C).

  • Procedure:

    • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock compound solution in MHB. This creates a range of concentrations to be tested (e.g., from 512 µg/mL down to 1 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Controls:

      • Positive Control: Wells with bacteria and a standard antibiotic.

      • Negative Control (Sterility): Wells with MHB only (no bacteria or compound).

      • Growth Control: Wells with MHB and bacteria (no compound).

    • Incubation: Incubate the plate at 37 °C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout A Prepare Bacterial Inoculum (5x10⁵ CFU/mL) D Inoculate Wells with Bacteria A->D B Prepare Compound Stock Solution (in DMSO) C Perform 2-fold Serial Dilution of Compound in Mueller-Hinton Broth B->C C->D E Include Controls (Growth, Sterility, Standard Antibiotic) D->E F Incubate Plate (37°C, 24h) E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest concentration with no visible growth G->H

Figure 3: Workflow for MIC determination via broth microdilution.

Protocol 5: Kirby-Bauer (Disk Diffusion) Assay

This is a qualitative method to assess the susceptibility of bacteria to the synthesized compounds.[6][8]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates.

    • Bacterial inoculum adjusted to 0.5 McFarland standard.

    • Sterile cotton swabs.

    • Sterile blank paper discs (6 mm).

    • Synthesized compounds at a known concentration (e.g., 5 µ g/disc ).[8]

    • Standard antibiotic discs (positive control).

  • Procedure:

    • Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of an MHA plate to create a lawn.

    • Impregnate sterile blank discs with a specific amount of the synthesized compound solution and allow the solvent to evaporate.

    • Aseptically place the discs onto the inoculated agar surface.

    • Place a standard antibiotic disc as a positive control.

    • Incubate the plates at 37 °C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Compound ID R-Group Yield (%) MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
IM-01 -CH₃78128>256
IM-02 -C₆H₁₃ (Hexyl)7232128
IM-03 -C₁₀H₂₁ (Decyl)65864
IM-04 -C₁₂H₂₅ (Dodecyl)61432
Ciprofloxacin (Control)N/A0.50.25
Table 2: Hypothetical data illustrating the structure-activity relationship of N-alkylated imidazoles.

Part IV: Data Interpretation and Structure-Activity Relationship (SAR)

The data from antimicrobial testing allows for the establishment of an SAR, which guides future drug design.[3][16] As illustrated in the hypothetical data in Table 2, increasing the length of the N-alkyl chain (increasing lipophilicity) from methyl (IM-01) to dodecyl (IM-04) leads to a significant increase in antibacterial activity (lower MIC values), especially against the Gram-positive S. aureus.[10][12] This suggests that membrane disruption is a likely mechanism of action, as longer lipid chains can more effectively integrate into and destabilize the bacterial cell membrane.[13] The lower activity against Gram-negative E. coli may be due to its protective outer membrane, which presents a barrier to hydrophobic compounds.

Conclusion

This application guide provides a comprehensive framework for the rational design, synthesis, and evaluation of imidazole derivatives as potential antimicrobial agents. By integrating robust synthetic protocols with standardized characterization and biological testing methods, researchers can efficiently generate and validate new chemical entities. The principles of SAR are critical in this process, enabling the iterative optimization of lead compounds to address the growing challenge of antimicrobial resistance.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: MDPI) URL: https://www.mdpi.com/1422-0067/25/11/5820
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: National Library of Medicine) URL: https://pubmed.ncbi.nlm.nih.gov/38892112/
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (Source: ResearchGate) URL: https://www.researchgate.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (Source: Nanotechnology Perceptions) URL: https://www.bibliomed.org/mns/nanotechnology-perceptions/article_42791.html
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (Source: Asian Publication Corporation) URL: https://asianpublication.org/admin/assets/paper/1410248483.pdf
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (Source: Engineered Science Publisher) URL: https://www.espublisher.com/journals/journal-article/10.30919-esmm5f1288
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (Source: Der Pharma Chemica) URL: https://www.derpharmachemica.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (Source: ResearchGate) URL: https://www.researchgate.
  • A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. (Source: MDPI) URL: https://www.mdpi.com/1420-3049/29/13/2930
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (Source: NIH National Center for Biotechnology Information) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072583/
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (Source: ResearchGate) URL: https://www.researchgate.
  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. (Source: American Society for Microbiology) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC90840/
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (Source: Frontiers) URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1118318/full
  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. (Source: PubMed) URL: https://pubmed.ncbi.nlm.nih.gov/34360962/
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (Source: NIH National Center for Biotechnology Information) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9903176/
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (Source: MDPI) URL: https://www.mdpi.com/2073-4344/6/4/48
  • Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. (Source: Scirp.org) URL: https://www.scirp.org/html/2-8201723_46261.htm
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (Source: JOCPR) URL: https://jocpr.

Sources

Application Notes & Protocols: 1-Phenyl-1H-imidazole-5-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Versatility of Imidazole Carboxylates in Material Design

To the researchers, scientists, and drug development professionals exploring the frontiers of materials science, this guide serves as a technical introduction to the applications of 1-phenyl-1H-imidazole-5-carboxylic acid. While the broader family of imidazole-based carboxylic acids has been foundational in the development of crystalline materials, the specific contributions of the 1-phenyl substituted variant are an emerging area of interest. The strategic placement of a phenyl group on the imidazole ring introduces a unique combination of steric and electronic effects, offering a powerful tool for tuning the structural and functional properties of novel materials.

This document provides a comprehensive overview of the potential applications of this compound, with a primary focus on its role as a versatile organic ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers. We will delve into the causality behind experimental design, present detailed, adaptable protocols, and discuss the characterization techniques essential for validating the resulting materials.

Core Concepts: Why this compound?

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a nitrogen-containing imidazole ring. This unique structure makes it an excellent candidate for the construction of coordination polymers and MOFs.

  • Coordination Chemistry: The carboxylate group provides a robust coordination site for metal ions, while the nitrogen atoms of the imidazole ring can also participate in coordination, leading to diverse structural possibilities.

  • Structural Influence of the Phenyl Group: The phenyl substituent at the N1 position of the imidazole ring introduces significant steric hindrance, which can direct the self-assembly process and influence the final topology of the resulting framework. Furthermore, the aromatic nature of the phenyl group can facilitate π-π stacking interactions, contributing to the stability and dimensionality of the crystal structure.

  • Luminescent Properties: Imidazole-based ligands are known to impart luminescent properties to the resulting coordination polymers, which can be modulated by the choice of the metal center and the presence of other functional groups.[1] The phenyl group can enhance these luminescent properties through extended π-conjugation.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
CAS Number 135417-65-1[3]
Appearance Solid[3]

Application in Luminescent Metal-Organic Frameworks (MOFs)

The primary application of this compound in materials science is as an organic linker for the synthesis of luminescent MOFs. These materials have potential uses in chemical sensing, optoelectronics, and anti-counterfeiting technologies.[1]

Rationale for MOF Synthesis

The synthesis of MOFs using imidazole-based ligands is a well-established strategy.[4] The rigidity of the imidazole ring and the coordinating ability of the carboxylate group allow for the formation of porous, crystalline materials with high surface areas. The introduction of the phenyl group is hypothesized to:

  • Tune Pore Size and Shape: The steric bulk of the phenyl group can influence the packing of the ligands around the metal centers, thereby controlling the dimensions of the pores within the MOF.

  • Enhance Luminescence: The extended π-system of the phenyl-imidazole moiety can lead to enhanced luminescence intensity and quantum yields in the resulting MOF.

  • Introduce Functional Pockets: The hydrophobic nature of the phenyl groups can create specific binding pockets within the MOF pores, enabling selective adsorption of guest molecules.

General Protocol for Solvothermal Synthesis of a Luminescent MOF

This protocol is a representative procedure based on the synthesis of related imidazole-carboxylate MOFs and should be optimized for this compound.[4][5]

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve this compound (e.g., 0.1 mmol, 18.8 mg) in the chosen solvent (e.g., 5 mL of DMF).

    • In a separate vial, dissolve the metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).

  • Mixing and Sealing:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

  • Heating:

    • Place the autoclave in a programmable oven.

    • Heat to a specific temperature (typically between 80°C and 150°C) for a designated period (usually 24 to 72 hours).

  • Cooling and Crystal Collection:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

  • Washing and Drying:

    • Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

    • Dry the crystals under vacuum or in a desiccator.

Characterization of the Resulting MOF
TechniquePurposeExpected Outcome
Single-Crystal X-ray Diffraction (SCXRD) To determine the crystal structure, including bond lengths, bond angles, and the overall framework topology.A well-defined 3D framework with coordinated metal centers and bridging 1-phenyl-1H-imidazole-5-carboxylate ligands.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material.The experimental PXRD pattern should match the simulated pattern from the SCXRD data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A plateau in the TGA curve up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination.
Photoluminescence Spectroscopy To investigate the luminescent properties of the MOF.Emission and excitation spectra, quantum yield, and lifetime measurements to characterize the luminescent behavior.

Application in Coordination Polymers for Sensing

Coordination polymers constructed from imidazole-based ligands have shown promise as fluorescent sensors for the detection of metal ions and small molecules.[6][7] The luminescent properties of these materials can be quenched or enhanced in the presence of specific analytes.

Sensing Mechanism

The sensing mechanism often relies on the interaction of the analyte with the framework of the coordination polymer. This can occur through:

  • Coordination to Metal Centers: The analyte may displace solvent molecules coordinated to the metal centers, altering the coordination environment and affecting the luminescent properties.

  • Interactions with the Ligand: The analyte can interact with the 1-phenyl-1H-imidazole-5-carboxylate ligand through hydrogen bonding or π-π stacking, leading to a change in the electronic structure and, consequently, the fluorescence.

  • Energy Transfer: The analyte may act as an energy acceptor, quenching the luminescence of the coordination polymer through Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer.

Experimental Workflow for Fluorescence-Based Sensing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize and characterize the coordination polymer B Disperse the polymer in a suitable solvent (e.g., water, ethanol) A->B D Add aliquots of analyte solutions to the polymer dispersion B->D C Prepare stock solutions of various analytes C->D E Record the fluorescence spectrum after each addition D->E F Plot fluorescence intensity vs. analyte concentration E->F G Calculate the quenching constant (Stern-Volmer analysis) F->G H Determine selectivity and sensitivity G->H

Caption: Experimental workflow for evaluating the sensing performance of a coordination polymer.

Future Directions and Broader Impacts

The exploration of this compound in materials science is still in its early stages. Future research could focus on:

  • Corrosion Inhibition: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. The film-forming ability of coordination polymers based on this ligand could offer enhanced protection.

  • Organic Electronics: The conjugated π-system of the ligand suggests potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this area is largely unexplored.[8]

  • Drug Delivery: The porous nature of MOFs derived from this ligand could be exploited for the encapsulation and controlled release of therapeutic agents.

Conclusion

This compound represents a promising building block for the design of functional materials. Its unique structural and electronic properties, imparted by the phenyl substituent, offer exciting opportunities for the development of novel luminescent MOFs, coordination polymers for sensing, and other advanced materials. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule.

References

  • Imidazole- and phenyl ring-containing luminescent materials for highly sensitive Fe3+ detection and acid–base stimulation anti-counterfeiting encryption applications. New Journal of Chemistry (RSC Publishing). URL
  • Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)
  • A series of d transition metal coordination complexes: Structures and comparative study of surface electron behaviors (n= 9, 8, 7, 6, 5).
  • Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid.
  • Syntheses and Characterization of Six Coordination Polymers of Zinc(II) and Cobalt(II) with 1,3,5-Benzenetricarboxylate Anion and Bis(imidazole) Ligands.
  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm (RSC Publishing). URL
  • Synthesis and Characterization of Coordination Polymers with Tetracarboxylic Acid and Bis (imidazole) Ligand.
  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II)
  • Synthesis And Properties Of Coordination Polymers Constructed By Carboxylic Acid And Nitrogen-containing Heterocyclic Ligands. Globe Thesis. URL
  • Synthesis and luminescent properties of spiroacridine-imidazole derivatives. New Journal of Chemistry (RSC Publishing). URL
  • This compound AldrichCPR. Sigma-Aldrich. URL
  • This compound. Santa Cruz Biotechnology. URL
  • This compound (C10H8N2O2). PubChemLite. URL
  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative.
  • Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Deriv
  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][9]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI. URL
  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applic
  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c).
  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. NIH. URL
  • Synthesis and Luminescent Properties of 1,4,5-Triphenylimidazole‒Phenothiazine Fluorophores. PubMed. URL
  • Organic Electronics From Synthesis To Applic
  • New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties.
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)

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Application Notes and Protocols for Amide Coupling with 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the successful amide coupling of 1-phenyl-1H-imidazole-5-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. Amide bond formation is one of the most frequently utilized reactions in drug discovery, yet coupling reactions involving heterocyclic acids can present unique challenges due to their electronic properties and potential for side reactions.[1][2] This guide offers two robust protocols using both uronium-based (HATU) and carbodiimide-based (EDC) coupling agents. We delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer detailed troubleshooting and purification strategies tailored to the specific challenges of imidazole-containing compounds. This application note is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize amide derivatives from this valuable scaffold.

Introduction: The Significance of Imidazole Scaffolds and Amide Coupling

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its unique properties, including its ability to act as a proton donor and acceptor and coordinate with metal ions, make it a versatile component in designing new therapeutic agents.[3] this compound (C₁₀H₈N₂O₂, MW: 188.18 g/mol ) is a key synthetic intermediate that allows for the introduction of this important pharmacophore into larger molecules.[4][5]

The formation of an amide bond is the most common reaction in drug discovery programs.[2] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[2][7]

This guide provides a detailed framework for selecting the appropriate coupling strategy and executing the synthesis and purification of amides derived from this compound.

Mechanistic Considerations and Reagent Selection

The choice of coupling reagent is critical for a successful reaction. The imidazole ring in the starting material is an electron-withdrawing heterocycle, which can influence the reactivity of the carboxylic acid. For such substrates, highly efficient coupling reagents are often preferred to ensure complete conversion and minimize side reactions.

Uronium/Aminium Reagents: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its fast reaction rates and high yields, even with challenging substrates.[8][9]

Mechanism of Action:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9][10][11]

  • Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester.[8][10] This step is rapid and efficient.

  • Nucleophilic Attack: The amine attacks the activated ester to form the desired amide bond, regenerating 1-hydroxy-7-azabenzotriazole (HOAt) and producing tetramethylurea as a byproduct.[8][11]

The high efficiency of HATU is attributed in part to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[8]

Carbodiimide Reagents: The EDC/HOBt System

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its ease of handling and the simple aqueous workup for removing its urea byproduct.[12][13]

Mechanism of Action:

  • Activation: The carboxylic acid adds to the carbodiimide (EDC) to form an O-acylisourea intermediate. This intermediate is highly reactive but can be unstable and prone to side reactions, such as rearrangement to an inactive N-acylurea.

  • Additive Interception: To prevent side reactions and increase efficiency, an additive such as HOBt (Hydroxybenzotriazole) is used. HOBt reacts with the O-acylisourea to form a more stable and selective HOBt-active ester.[14][15]

  • Nucleophilic Attack: The amine then reacts with the HOBt-active ester to yield the final amide product.[12][15]

While generally very effective, EDC/HOBt couplings can sometimes be sluggish with electron-deficient or sterically hindered substrates compared to HATU.[14][16]

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions based on the specific amine being used.

Protocol 1: High-Efficiency Amide Coupling using HATU

This is the recommended starting protocol for its high success rate with heterocyclic acids.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Protocol 2: Standard Amide Coupling using EDC/HOBt

A cost-effective and reliable alternative to HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl

  • HOBt (or HOBt·H₂O)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve in anhydrous DCM or DMF (approx. 0.1 M).

  • Add the amine (1.1 eq) followed by the base (TEA or DIPEA, 2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in several portions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time than the HATU protocol.

Visualization of Experimental Workflow & Mechanism

G cluster_reactants Reactants & Setup cluster_activation Activation & Coupling cluster_purification Work-up & Purification Acid 1-phenyl-1H- imidazole-5-carboxylic acid Activation Formation of Active Ester Acid->Activation Amine Amine Substrate Coupling Nucleophilic Attack by Amine Amine->Coupling Solvent Anhydrous Solvent (DMF) Solvent->Acid Reagent Coupling Reagent (e.g., HATU) & Base Reagent->Activation Activation->Coupling Fast Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for the amide coupling protocol.

HATU_Mechanism cluster_activation Activation Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate HATU_reagent HATU ActiveEster OAt-Active Ester HATU_reagent->ActiveEster Amine Amine (R'-NH2) Amide Amide Product Amine->Amide Carboxylate->ActiveEster ActiveEster->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Comparative Data of Coupling Protocols

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)HOBt
Base DIPEADIPEA or TEA
Typical Solvent DMFDCM, DMF
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 2.51 : 1.1 : 1.2 : 2.2 (+1.2 HOBt)
Typical Reaction Time 2-4 hours12-24 hours
Advantages High efficiency, fast, reliable for difficult substrates.[8]Cost-effective, water-soluble byproduct.[12]
Considerations Higher cost, byproduct (tetramethylurea) can be difficult to remove.[11]Slower, potential for side reactions without HOBt.[14]

Purification and Characterization

Aqueous Work-up
  • Upon reaction completion, dilute the DMF mixture with a large volume of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 5% aqueous LiCl or water (3x) to remove the bulk of the DMF.

    • 1 M HCl (2x) to remove excess amine and base (DIPEA/TEA).

    • Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification of Imidazole Derivatives

Purification of imidazole-containing compounds by silica gel chromatography can be challenging due to the basic nature of the imidazole nitrogen, which can lead to significant peak tailing.[17]

  • Tailing Mitigation: To obtain sharp peaks and good separation, it is highly recommended to add a basic modifier to the mobile phase. A common practice is to add 0.5-1% triethylamine to the ethyl acetate/hexane or DCM/methanol eluent system.[17]

  • Alternative Stationary Phase: If tailing persists, switching to neutral or basic alumina as the stationary phase can provide better results.[17]

  • Dry Loading: For improved resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[17]

Characterization

The identity and purity of the final amide product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • LC-MS / HRMS: To confirm the molecular weight of the desired product.

  • FTIR: To confirm the presence of the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive reagents (coupling agent, base).- Insufficient base.- Sterically hindered or electron-deficient amine.- Use fresh, high-purity reagents.- Ensure anhydrous conditions.- Increase equivalents of base (up to 4 eq).- Increase reaction time and/or temperature (e.g., 40-50 °C).- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[16][18]
Incomplete Reaction - Insufficient reaction time.- Reagents added in the wrong order.- Allow the reaction to run longer.- For HATU, pre-mixing acid, amine, and base before adding HATU is standard. For EDC, ensure HOBt is present before adding EDC.
Difficult Purification - Tailing on silica column.- Co-elution with urea byproduct (from HATU or EDC).- Add 0.5-1% TEA to the eluent.[17]- For water-soluble EDC byproduct, ensure thorough aqueous washes.[12]- For tetramethylurea (from HATU), purification can be difficult; optimize chromatography carefully or consider recrystallization.

References

  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Phys.org. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7763–7770.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Tohoku University. (n.d.). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids.
  • ChemBK. (2024). 2-phenyl-1H-imidazole-5-carboxylic acid.
  • Asian Journal of Chemistry. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.
  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • QIAGEN. (n.d.). How can I remove imidazole from a protein sample?.
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  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • National Institutes of Health. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
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  • ResearchGate. (n.d.). Affects of imidazole on protein solubility and labeling reactions?.
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  • PubChemLite. (n.d.). This compound (C10H8N2O2).

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Troubleshooting & Optimization

challenges in the synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 1-phenyl-1H-imidazole-5-carboxylic acid, a crucial scaffold in medicinal chemistry. This technical support center provides detailed troubleshooting, expert insights, and validated protocols for researchers and drug development professionals.

Introduction: The Challenge and Importance

This compound is a key building block in the development of novel therapeutics, including inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.[1] However, its synthesis is not trivial and presents several challenges that can impede research and development timelines. Common hurdles include low yields during ring formation, difficulties in the final ester hydrolysis step, product purification complexities due to its amphoteric nature, and the potential for undesired side reactions like decarboxylation.[2]

This guide, designed by Senior Application Scientists, provides a structured, problem-oriented approach to overcoming these obstacles. It consolidates field-proven insights and authoritative literature to empower chemists to optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: While several routes to substituted imidazoles exist, a common and often adaptable strategy for this specific target involves a two-stage process: the initial synthesis of an ester precursor, typically ethyl or methyl 1-phenyl-1H-imidazole-5-carboxylate, followed by its hydrolysis to the final carboxylic acid. This approach is generally favored because the ester intermediate is easier to synthesize, purify by standard techniques like column chromatography, and characterize than the final acid.

The most prevalent method for constructing the core imidazole ring of the ester is a variation of the Van Leusen imidazole synthesis or related multi-component reactions.[3] A typical pathway involves the reaction of an N-phenylimidoyl chloride with ethyl isocyanoacetate.[1] The subsequent hydrolysis step is critical and often the primary source of difficulty.

Below is a general workflow diagram illustrating this common synthetic approach.

cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification A Aniline C Intermediate Imidate A->C Reaction B Triethyl Orthoformate B->C E Ethyl 1-phenyl-1H- imidazole-5-carboxylate C->E Cycloaddition D Ethyl Isocyanoacetate D->E F Hydrolysis (e.g., LiOH, H₂O/THF) E->F G 1-Phenyl-1H-imidazole- 5-carboxylic acid F->G H Acidification (pH ~4-5) G->H I Precipitation/ Crystallization H->I J Pure Product I->J

Caption: General Synthetic Workflow for this compound.

Q2: I am struggling with the final ester hydrolysis. My yields are low and I suspect product decomposition. How can I optimize this critical step?

A2: This is the most frequently encountered challenge. The imidazole ring system can be sensitive to harsh conditions. Standard saponification using strong bases like NaOH or KOH at high temperatures can lead to ring-opening or other degradation pathways. Furthermore, the product itself can catalyze the hydrolysis of the starting ester, complicating kinetics.[4]

Causality: The N-phenyl group and the carboxylate at the 5-position influence the electron density of the imidazole ring, making it susceptible to nucleophilic attack under forcing conditions. The key is to use milder conditions that are still effective for cleaving the ester.

Recommended Solutions:

  • Switch to Lithium Hydroxide (LiOH): LiOH is often the reagent of choice for hydrolyzing esters in sensitive heterocyclic systems. It is typically used in a mixed solvent system like THF/water or Dioxane/water at room temperature or with gentle heating (40-50°C).

  • Temperature Control: Avoid high temperatures. Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently warm to no more than 50°C.

  • Acid-Catalyzed Hydrolysis: While less common for this substrate, acid-catalyzed hydrolysis (e.g., 6N HCl under reflux) can be an alternative. However, this method carries a significant risk of decarboxylation, especially with prolonged heating.[2]

The diagram below illustrates the generally accepted mechanism for base-catalyzed ester hydrolysis.

Ester Ester (R-COOEt) Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OEt)(OH)] Ester->Tetrahedral Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral->Carboxylate Collapse & Elimination of EtO⁻ Acid Carboxylic Acid (R-COOH) Carboxylate->Acid Protonation Ethanol Ethanol (EtOH) Protonation H₃O⁺ (Acidic Workup)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Q3: My product appears to be decarboxylating during workup or upon heating. How can I prevent this?

A3: Decarboxylation, the loss of CO₂, is a known side reaction for many heterocyclic carboxylic acids, including certain imidazole derivatives.[5] This process is often facilitated by heat or strong acidic conditions, leading to the formation of 1-phenyl-1H-imidazole as a difficult-to-remove impurity.

Causality: The stability of the carbanion or zwitterionic intermediate formed after the loss of CO₂ drives this reaction. The imidazole ring can stabilize this intermediate through resonance.[2] Heating the final product, especially in solution or in the presence of acid, significantly accelerates this process.

Preventative Measures:

  • Avoid Excessive Heat: During the final hydrolysis workup and subsequent purification, maintain temperatures as low as possible. When removing solvents, use a rotary evaporator with a water bath temperature below 40°C.

  • Neutralize Carefully: During the workup of the basic hydrolysis mixture, add acid (e.g., 1N HCl or citric acid) slowly at 0-5°C to precipitate the product. Avoid making the solution strongly acidic (pH < 3).

  • Drying: Dry the final product under vacuum at room temperature or with minimal heat (e.g., < 40°C). Avoid oven-drying at high temperatures.

Start 1-Phenyl-1H-imidazole- 5-carboxylic acid Intermediate Zwitterionic Intermediate Start->Intermediate Heat / H⁺ Product 1-Phenyl-1H-imidazole (Impurity) Intermediate->Product CO2 CO₂ Intermediate->CO2 Loss of CO₂

Caption: Undesired Decarboxylation Side Reaction Pathway.

Q4: The purification of the final carboxylic acid is challenging. What is the recommended procedure?

A4: The amphoteric nature of this compound (containing both a basic imidazole ring and an acidic carboxylic acid group) makes it poorly soluble in many common organic solvents and complicates purification. Standard silica gel chromatography is often ineffective.

Recommended Purification Strategy: Isoelectric Point Precipitation

The most effective method is precipitation by adjusting the pH of an aqueous solution to the molecule's isoelectric point (pI). At its pI, the molecule exists predominantly as a neutral zwitterion, at which point its aqueous solubility is at a minimum.

  • Dissolution: After hydrolysis, the product exists as the carboxylate salt in a basic aqueous solution.

  • Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a mild acid (e.g., 1M citric acid or 1N HCl) with vigorous stirring.

  • Monitoring: Monitor the pH continuously. A white precipitate should begin to form. The optimal pH for precipitation is typically between 4 and 5.

  • Isolation: Continue stirring in the cold for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to remove non-polar impurities.

  • Drying: Dry the purified solid under vacuum at a low temperature (< 40°C).

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Ester Synthesis 1. Incomplete reaction. 2. Unstable reagents (e.g., degradation of isocyanoacetate). 3. Side reactions during cycloaddition.1. Monitor reaction by TLC/LC-MS to confirm completion. 2. Use freshly distilled/purchased reagents. 3. Optimize reaction temperature and solvent.
Multiple Spots on TLC after Hydrolysis 1. Incomplete hydrolysis (starting ester remains). 2. Decarboxylation impurity. 3. Ring degradation from harsh conditions.1. Extend reaction time or gently warm to 40°C. 2. Use milder hydrolysis conditions (LiOH, RT); avoid strong acid/heat in workup. 3. Use LiOH instead of NaOH/KOH; maintain low temperatures.
Product is an Oil or Gummy Solid 1. Presence of inorganic salts. 2. Trapped solvent. 3. Incomplete precipitation.1. Ensure thorough washing of the filter cake with cold water. 2. Dry thoroughly under high vacuum. Consider trituration with a non-polar solvent. 3. Adjust pH slowly to find the optimal precipitation point (pI).
Final Product has Poor Solubility This is an inherent property of the molecule.Use polar aprotic solvents like DMSO or DMF for analysis (e.g., NMR). For reactions, consider converting it to a more soluble salt or ester form.

Experimental Protocol: Optimized Synthesis

Part 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate

This protocol is adapted from methodologies described for similar 1,5-diaryl-1H-imidazole esters.[1]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aniline (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Reaction: Heat the mixture to 140°C for 2 hours. The formation of the intermediate ethyl N-phenylformimidate occurs with the distillation of ethanol.

  • Cycloaddition: Cool the mixture to room temperature. Add anhydrous toluene as a solvent, followed by ethyl isocyanoacetate (1.1 eq).

  • Completion: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ester.

Part 2: Hydrolysis to this compound
  • Setup: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (the product will appear as a baseline spot).

  • Workup: Once the starting ester is consumed, remove the THF via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material or non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1N HCl dropwise with stirring to adjust the pH to ~4.5.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water, then with a small amount of cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight to yield the final product.

References
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University Knowledge Archive.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
  • Bhat, M., & Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate.
  • 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. National Center for Biotechnology Information.
  • Figure 2 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar.
  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate.
  • Litchfield, G. J., & Shaw, G. (1965). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London).
  • Imidazole synthesis. Organic Chemistry Portal.
  • Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. ElectronicsAndBooks.
  • A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research.
  • Godefroi, E.F., et al. DL-1-(1-arylalkyl)imidazole-5-carboxylate esters. A novel type of hypnotic agents. Pure.
  • Decarboxylation. Wikipedia.
  • A Handy and Solventless Direct Route to Primary 3-[3-Aryl)-1,2,4-oxadiazol-5-yl]propionamides Using Microwave Irradiation. PMC.
  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI.
  • Decarboxylation. Organic Chemistry Portal.
  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.

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Technical Support Center: Synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your target compound. My insights are drawn from established synthetic methodologies and extensive experience in heterocyclic chemistry.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that, while based on established chemical principles, can present several challenges that may lead to suboptimal yields. The most common and logical synthetic route involves two key stages:

  • Formation of a suitable precursor, typically ethyl 1-phenyl-1H-imidazole-5-carboxylate. This is often the most challenging step, with potential for side reactions and incomplete conversion.

  • Hydrolysis of the ethyl ester to the final carboxylic acid. This step is generally more straightforward but requires careful control of conditions to avoid degradation of the imidazole ring.

This guide will focus on a representative and robust method for the synthesis of the ethyl ester precursor, based on the principles of the Van Leusen imidazole synthesis, followed by its hydrolysis. The troubleshooting section will address common issues encountered in both stages of this process.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis (Van Leusen Approach) cluster_1 Step 2: Hydrolysis Aniline Aniline N_Phenylformimidate N_Phenylformimidate Aniline->N_Phenylformimidate Reaction with Triethyl orthoformate Ethyl_Glyoxalate Ethyl_Glyoxalate TosMIC Tosylmethyl isocyanide (TosMIC) Ethyl_Ester Ethyl 1-phenyl-1H-imidazole-5-carboxylate TosMIC->Ethyl_Ester Final_Product This compound Ethyl_Ester_2 Ethyl 1-phenyl-1H-imidazole-5-carboxylate Ethyl_Ester_2->Final_Product Base-mediated hydrolysis (e.g., NaOH, EtOH/H2O) Troubleshooting_Workflow Start Low Yield of This compound Check_Ester Analyze purity and yield of ethyl ester intermediate Start->Check_Ester Low_Ester_Yield Low Ester Yield Check_Ester->Low_Ester_Yield Low Good_Ester_Yield Good Ester Yield Check_Ester->Good_Ester_Yield Good Check_Imine Check Imine Formation (TLC/GC-MS) Low_Ester_Yield->Check_Imine Troubleshoot_Hydrolysis Troubleshoot Hydrolysis Step Good_Ester_Yield->Troubleshoot_Hydrolysis Check_Hydrolysis_Conditions Check Hydrolysis Conditions Troubleshoot_Hydrolysis->Check_Hydrolysis_Conditions Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine Incomplete Complete_Imine Complete Imine Formation Check_Imine->Complete_Imine Complete Optimize_Imine Increase reflux time or use different acid catalyst Incomplete_Imine->Optimize_Imine Optimize_Cyclization Optimize Cyclization Conditions Complete_Imine->Optimize_Cyclization Check_Reagents Use anhydrous reagents/solvents under inert atmosphere Optimize_Cyclization->Check_Reagents Optimize_Base Use mild base (K2CO3) at room temperature Optimize_Cyclization->Optimize_Base Consider_Alternatives Consider microwave or ultrasonic assistance Optimize_Cyclization->Consider_Alternatives Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis_Conditions->Incomplete_Hydrolysis Incomplete Complete_Hydrolysis Complete Hydrolysis but low isolated yield Check_Hydrolysis_Conditions->Complete_Hydrolysis Complete Optimize_Base_Hydrolysis Increase NaOH equivalents or proportion of EtOH Incomplete_Hydrolysis->Optimize_Base_Hydrolysis Optimize_Precipitation Adjust pH carefully to 3-4 and cool thoroughly Complete_Hydrolysis->Optimize_Precipitation Extract_Filtrate Extract aqueous filtrate with ethyl acetate Optimize_Precipitation->Extract_Filtrate

Technical Support Center: Purification of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-phenyl-1H-imidazole-5-carboxylic acid (CAS 135417-65-1). This document is designed for researchers, medicinal chemists, and process development professionals who require this molecule in a high state of purity for their work. As a key structural motif in medicinal chemistry and materials science, ensuring the purity of this intermediate is paramount for the reliability and reproducibility of downstream applications.[1][2]

This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern each purification choice.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
Appearance Typically an off-white to yellow solidGeneral Observation
pKa ~4-5 (Carboxylic Acid), ~6-7 (Imidazole N-H)Estimated
Predicted XlogP 1.5 - 1.7[3][4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is contaminated with neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts). How can I efficiently remove them?

Answer: Acid-base extraction is the most effective and scalable method for separating carboxylic acids from neutral or basic impurities.[5] The strategy relies on the differential solubility of the compound in its neutral and salt forms.[6] The acidic proton of the carboxylic acid group is readily removed by a weak base, converting the water-insoluble acid into a water-soluble carboxylate salt.[7]

Workflow: Purification via Acid-Base Extraction

cluster_start Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_workup Step 3: Isolation start Dissolve crude product in an organic solvent (e.g., EtOAc, DCM) extract Transfer to separatory funnel. Add saturated aq. NaHCO₃ solution. start->extract shake Stopper, shake gently with frequent venting. Allow layers to separate. extract->shake separate Drain lower aqueous layer (contains product salt) into a clean flask. shake->separate repeat Repeat extraction of organic layer with fresh NaHCO₃ (1-2x). separate->repeat cool Cool combined aqueous layers in an ice bath. repeat->cool acidify Slowly add 6M HCl (aq) with stirring until pH ~2 (test with litmus paper). cool->acidify precipitate Collect the white precipitate via vacuum filtration. acidify->precipitate wash_dry Wash solid with cold DI water. Dry in a vacuum oven. precipitate->wash_dry

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Using a weak base like NaHCO₃ is crucial as a strong base (e.g., NaOH) could potentially hydrolyze other functional groups if present.[6]

  • Mixing & Separation: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Allow the layers to fully separate. The deprotonated product, sodium 1-phenyl-1H-imidazole-5-carboxylate, will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).[8]

  • Combine & Re-acidify: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.[5] Combine all aqueous extracts.

  • Precipitation: While stirring, cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH 1-2).[5] The protonated, water-insoluble this compound will precipitate out of the solution.[9]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. Dry the purified product under vacuum.

Q2: My product is an off-white or slightly colored solid after initial purification. How can I improve its purity and appearance?

Answer: Recrystallization is the technique of choice for purifying crystalline solids. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For this compound, good starting points for screening are ethanol, isopropanol, or mixtures of ethanol and water. Recrystallization from ethanol has been shown to be effective for related structures.[10][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of highly conjugated impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven. The formation of well-defined crystals is often a good indicator of high purity.[12]

Q3: When I analyze my compound using silica gel TLC or column chromatography, the spot streaks severely. What causes this and how can I fix it?

Answer: This is a classic problem when working with carboxylic acids on silica gel. Silica gel is slightly acidic, and it can engage in strong polar interactions with the carboxylic acid group of your molecule. This leads to a dynamic equilibrium between the protonated and deprotonated forms on the silica surface, resulting in significant tailing or streaking.[5]

The Solution: To suppress this unwanted interaction, you must ensure your compound remains fully protonated during chromatography. This is achieved by adding a small amount (typically 0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., DCM/Methanol or EtOAc/Hexanes).[5] This acidic modifier saturates the silica with protons, preventing your compound from deprotonating and allowing it to move as a single, well-defined band.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

The nature of impurities is highly dependent on the synthetic route employed.[5] However, common classes of impurities include:

  • Unreacted Starting Materials: Reagents from the initial steps of your synthesis that were not fully consumed.

  • Side-Products: Isomers or products arising from competing reaction pathways. For imidazole syntheses, this can include regioisomers.[13]

  • Degradation Products: The imidazole ring is generally stable, but the carboxylic acid can be susceptible to decarboxylation under harsh thermal conditions. The starting materials or intermediates might also degrade.[14]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and reagents like acids or bases used in catalytic amounts.

Q2: How do I choose the best primary purification technique for my specific situation?

The optimal purification strategy depends on the scale of your reaction and the nature of the primary impurities. The following decision tree provides a general guide.

start Crude Product Analysis (TLC, ¹H NMR) impurity_type What is the nature of the major impurities? start->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Neutral or Basic chromatography Column Chromatography (with 0.5-2% Acetic Acid in eluent) impurity_type->chromatography Acidic / Similar Polarity (Difficult to separate) recrystallization Recrystallization impurity_type->recrystallization Solid with minor impurities purity_check1 Assess Purity (TLC, Melting Point) acid_base->purity_check1 purity_check2 Assess Purity (TLC, Melting Point) chromatography->purity_check2 recrystallization->purity_check1 is_pure Is product >95% pure? purity_check1->is_pure purity_check2->is_pure is_pure->chromatography No, from Extraction/ Recrystallization is_pure->recrystallization No, from Chromatography (if solid) final_product Final Product is_pure->final_product Yes

Caption: Decision workflow for selecting a purification technique.

Q3: How can I definitively assess the purity of my final product?

A single technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): An excellent first check. A single, well-defined spot in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. A broad melting range often indicates the presence of impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method can be developed to separate the main compound from trace impurities.[12] The purity is often reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any proton- or carbon-containing impurities.

Q4: What are the best practices for storing purified this compound?

To ensure long-term stability, the purified solid should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture absorption. Commercial suppliers recommend storage at 4°C.[3]

References
  • Wikipedia. Acid–base extraction. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. [Link]
  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
  • PubChemLite. This compound (C10H8N2O2). [Link]
  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
  • MedCrave.
  • Google Patents.
  • ResearchGate.
  • Alentris Research Pvt. Ltd. 1H-Imidazole-5-Carboxylic Acid. [Link]
  • National Center for Biotechnology Inform
  • Google Patents.
  • ResearchGate. Solubility of (b) 1H-imidazole... in 2-nitrotoluene. [Link]
  • American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Physical Chemistry Research.
  • MDPI.
  • World Journal of Pharmaceutical Research.
  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. [Link]
  • National Center for Biotechnology Information.
  • Connect Journals. Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-phenyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-phenyl-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimentation. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your research.

Understanding the Solubility Profile of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is the cornerstone of its solubility behavior. The imidazole ring can be protonated under acidic conditions, forming a more soluble cation, while the carboxylic acid group can be deprotonated under basic conditions, forming a more soluble carboxylate anion. The molecule's phenyl group contributes to its lipophilicity, which can lead to poor solubility in aqueous solutions at neutral pH. A predicted LogP value of approximately 1.57 suggests a moderate lipophilicity that needs to be addressed for aqueous applications.[1]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols to address common solubility challenges. The choice of method will depend on the specific requirements of your experiment, such as the desired solvent system and final concentration.

Issue 1: The compound is insoluble in water at neutral pH.

Cause: At neutral pH, this compound exists predominantly in its zwitterionic or neutral form, which has limited solubility in water due to the hydrophobic phenyl group.

Solution: pH Adjustment

The most effective strategy to enhance aqueous solubility is to adjust the pH of the solution.

Protocol 1: Acidic Solubilization (for creating a stock solution in acidic buffer)

  • Initial Suspension: Suspend the desired amount of this compound in water or a low-molarity acidic buffer (e.g., 10 mM citrate buffer).

  • Acidification: Slowly add a dilute acid, such as 0.1 M hydrochloric acid (HCl), dropwise while stirring.

  • Monitoring pH: Monitor the pH of the suspension. As the pH drops below the predicted pKa of the imidazole ring (estimated to be around 5.5 for the protonated form[2]), the compound should start to dissolve.

  • Complete Dissolution: Continue adding acid until the compound is fully dissolved. Aim for a final pH of approximately 2-3 for complete protonation and solubilization.

  • Stock Solution: Once dissolved, you can adjust the concentration by adding more buffer. It is crucial to verify the stability of the compound at this pH for your experimental duration.

Protocol 2: Basic Solubilization (for creating a stock solution in basic buffer)

  • Initial Suspension: Suspend the desired amount of this compound in water or a low-molarity basic buffer (e.g., 10 mM phosphate or borate buffer).

  • Alkalinization: Gradually add a dilute base, such as 0.1 M sodium hydroxide (NaOH), dropwise with continuous stirring.

  • Monitoring pH: As the pH rises above the pKa of the carboxylic acid group (typically in the range of 2-5), the compound will begin to dissolve.

  • Complete Dissolution: Continue the addition of base until complete dissolution is observed. A final pH of 8-9 is generally sufficient.

  • Stock Solution: Adjust to the final desired concentration with the appropriate buffer. As with acidic conditions, confirm the compound's stability at this basic pH.

Issue 2: The compound needs to be dissolved in an organic solvent for a non-aqueous reaction.

Cause: For organic synthesis or certain biological assays, a non-aqueous solvent system is required.

Solution: Use of Polar Aprotic Solvents

Based on the solubility of structurally similar compounds, polar aprotic solvents are excellent choices for dissolving this compound.

Protocol 3: Dissolution in DMSO or DMF

  • Solvent Selection: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong solvents for this class of compounds.[3]

  • Dissolution: Add the desired amount of this compound to the solvent.

  • Assisted Solubilization: If dissolution is slow, gentle warming (e.g., to 30-40°C) and sonication can be applied to expedite the process.

  • Stock Concentration: High concentrations can often be achieved in these solvents. Prepare a concentrated stock solution that can be diluted into the final reaction mixture. Be mindful of the potential effects of residual DMSO or DMF on your experiment.

Issue 3: A mixed aqueous-organic solvent system is required for a biological assay.

Cause: Many cellular assays require a low percentage of an organic co-solvent to maintain the solubility of a compound in the aqueous culture medium.

Solution: Co-solvent Strategy

A co-solvent approach, starting with a concentrated stock in an organic solvent, is a standard and effective method.

Protocol 4: Preparation of a Working Solution using a Co-solvent

  • Primary Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of the primary stock solution with your aqueous buffer or cell culture medium to achieve the final desired concentration.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.

  • Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore alternative co-solvents such as ethanol or polyethylene glycol (PEG).

Summary of Solubilization Strategies

Solvent System Strategy Rationale Key Considerations
Aqueous Buffer pH Adjustment (Acidic)Protonates the imidazole ring, forming a soluble salt.Final pH should be ~2 units below the imidazole pKa. Check compound stability.
Aqueous Buffer pH Adjustment (Basic)Deprotonates the carboxylic acid, forming a soluble salt.Final pH should be ~2 units above the carboxylic acid pKa. Check compound stability.
Organic Solvents Use of Polar Aprotic SolventsStrong solute-solvent interactions facilitate dissolution.DMSO and DMF are effective. Consider their impact on downstream applications.
Mixed Aqueous-Organic Co-solvent MethodA small amount of a water-miscible organic solvent maintains solubility in an aqueous medium.Keep the final organic solvent concentration low (e.g., <1% DMSO) to avoid toxicity in biological assays.

Visualizing the Solubilization Workflow

The following diagram illustrates a decision-making process for selecting the appropriate solubilization method.

solubilization_workflow start Start: Undissolved This compound solvent_type What is the desired solvent system? start->solvent_type aqueous Aqueous Buffer solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic mixed Mixed Aqueous-Organic solvent_type->mixed Mixed ph_choice Adjust pH? aqueous->ph_choice organic_solvent_choice Select Polar Aprotic Solvent organic->organic_solvent_choice cosolvent_prep Prepare Concentrated Stock in Organic Solvent mixed->cosolvent_prep acidic Acidic Conditions (pH < 4) ph_choice->acidic Yes (Acidify) basic Basic Conditions (pH > 7) ph_choice->basic Yes (Alkalinize) end_soluble Compound Solubilized acidic->end_soluble basic->end_soluble dmso_dmf Use DMSO or DMF organic_solvent_choice->dmso_dmf dmso_dmf->end_soluble dilute Dilute into Aqueous Medium cosolvent_prep->dilute dilute->end_soluble

Caption: Decision workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for this compound?

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a co-solvent. To resolve this, you can try the following:

  • Decrease the final concentration: Your compound may be soluble at a lower concentration in the final buffer.

  • Increase the co-solvent percentage: If your experimental system allows, a slight increase in the final DMSO concentration might keep the compound in solution. However, be cautious of solvent effects.

  • Use a different co-solvent: In some cases, other water-miscible organic solvents like ethanol or a polyethylene glycol (PEG) might be more effective.

  • pH adjustment of the final buffer: If your experiment can tolerate it, adjusting the pH of the final aqueous buffer to be either acidic or basic can significantly increase the solubility of your compound.

Q3: Is it safe to heat the compound to aid dissolution?

Gentle warming (to 30-40°C) can be an effective way to increase the rate of dissolution, particularly in organic solvents like DMSO or methanol. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always monitor for any changes in color or the appearance of particulates that might indicate decomposition. For aqueous solutions, pH adjustment is a more reliable primary strategy than heating.

Q4: Can I use sonication to help dissolve the compound?

Yes, sonication is a useful technique to break up solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process. It can be used for both aqueous suspensions (during pH adjustment) and with organic solvents.

Q5: What is the best way to store stock solutions of this compound?

Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for several months. To avoid degradation from moisture, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Aqueous stock solutions are generally less stable and should be prepared fresh. If storage of aqueous stocks is necessary, they should be filter-sterilized and stored at 4°C for short periods, with stability confirmed for the intended duration of use.

References

  • Walsh Medical Media.
  • Rezaei-Sameti, M. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
  • PubChem. 1-Phenylimidazole. [Link]

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Technical Support Center: Optimization of Imidazole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during imidazole cyclization reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific, common problems encountered during imidazole synthesis, particularly focusing on the widely used Debus-Radziszewski reaction and its variations.[1][2]

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yields are a frequent issue in multicomponent reactions like imidazole synthesis.[3] The problem often stems from one or more of the following factors. A systematic approach is key to diagnosis.

Causality & Solution Workflow:

G start Low Yield Observed side_reactions Check for Side Reactions (e.g., Oxazole Formation) start->side_reactions incomplete_rxn Assess Reaction Completion (Monitor by TLC) start->incomplete_rxn conditions Evaluate Reaction Conditions (Temp, Solvent, Stoichiometry) start->conditions purification Review Purification Protocol start->purification solution_side Increase Ammonia Excess Maintain Alkaline pH side_reactions->solution_side If byproducts detected solution_incomplete Optimize Reaction Time Increase Temperature Judiciously incomplete_rxn->solution_incomplete If starting material remains solution_conditions Systematically Vary Parameters Consider a Catalyst conditions->solution_conditions If reaction is sluggish solution_purification Use Acid-Base Extraction Optimize Chromatography purification->solution_purification If product loss is high

Detailed Breakdown:

  • Side Reactions: The most common competing pathway is the formation of oxazole byproducts.[3][4] This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate, essential for imidazole formation, is generated.

    • Solution: Use a significant molar excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia).[3][4] This shifts the equilibrium towards the formation of the diimine intermediate, effectively outcompeting the oxazole synthesis pathway.

  • Incomplete Reaction: The reaction may simply not have proceeded to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC), focusing on the disappearance of the limiting reagent (often the aldehyde).[4] If the reaction stalls, a modest increase in temperature may be necessary, but be aware that excessive heat can promote side reactions and degradation.[4][5]

  • Suboptimal Reaction Conditions:

    • Temperature: Both insufficient and excessive heat can be detrimental. For some systems, higher temperatures (e.g., 160°C) are optimal, while for others, yields may decrease above 90°C due to the degradation of reactants or weakening of activating hydrogen bonds in solvents like glycerol.[3][5]

    • Solvent: Poor solubility of starting materials is a common reason for low yields.[6][7] The solvent must adequately dissolve all reactants to ensure an efficient reaction rate.

    • Stoichiometry: The molar ratios are critical. A common starting point for the dicarbonyl, aldehyde, and ammonia is a 1:1:2 ratio, but optimization is often required.[8]

  • Inefficient Purification: Significant product loss can occur during work-up and purification.[4] Imidazoles can be quite polar, and care must be taken during extraction and chromatography.

    • Solution: Consider an acid-base extraction. Imidazoles are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. After neutralization of the aqueous layer, the product can be back-extracted into an organic solvent.[9]

Q2: I am observing a significant byproduct. How do I identify and prevent it?

Identification: The most likely culprit is an oxazole derivative, especially in Debus-Radziszewski syntheses.[4][10] To confirm, you will need to isolate the byproduct and characterize it using techniques like NMR and Mass Spectrometry. An impurity that is not UV-active might co-elute with your product, making it seem like you have a lower yield than you actually do.[9]

Prevention Strategy:

  • Excess Ammonia: As detailed above, using a significant molar excess of ammonia or its source is the primary strategy to favor diimine formation and suppress oxazole synthesis.[4]

  • Catalyst Choice: The right catalyst can dramatically improve selectivity. For instance, certain solid acid catalysts or reusable magnetic nanoparticle catalysts can enhance reaction rates and selectivity, leading to reduced byproduct formation.[11][12]

  • Temperature Control: Selectivity is often temperature-dependent. Lowering the temperature may favor the desired kinetic product over thermodynamic side products.[11]

Q3: My purification by column chromatography is difficult. What can I do?

Purification challenges with imidazoles are common due to their polarity and basicity.

  • Issue: Tailing on Silica Gel: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to your mobile phase. This deactivates the acidic sites on the silica, resulting in improved peak shape.[9]

  • Issue: Poor Solubility: Some imidazole derivatives have poor solubility in common chromatography solvents.

    • Solution: For highly polar compounds, a dichloromethane/methanol solvent system may be more appropriate than hexane/ethyl acetate.[9] If solubility remains an issue, consider using a different stationary phase, such as neutral alumina.[13]

  • Issue: Product is not Precipitating/Extracting: Some imidazoles are highly soluble in water, even in their neutral form, making extraction difficult.[9]

    • Solution: If the product does not precipitate upon neutralization during an acid-base workup, you must perform a thorough back-extraction of the neutralized aqueous solution with an appropriate organic solvent like dichloromethane.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Debus-Radziszewski imidazole synthesis?

The reaction is a multi-component condensation that can be viewed as occurring in two main stages.[1] While the exact mechanism is not certain, a widely accepted pathway is as follows:[1]

  • Diimine Formation: In the first stage, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: In the second stage, this diimine condenses with the aldehyde, followed by cyclization and subsequent oxidation (dehydrogenation) to form the aromatic imidazole ring.[1][14]

G cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Condensation & Aromatization Dicarbonyl 1,2-Dicarbonyl Ammonia + 2 NH₃ Dicarbonyl->Ammonia Diimine Diimine Intermediate Ammonia->Diimine - 2 H₂O Aldehyde + Aldehyde (R-CHO) Diimine->Aldehyde Oxidation - H₂O, [O] Aldehyde->Oxidation Imidazole Imidazole Product Oxidation->Imidazole

Q2: How does solvent choice impact the reaction?

Solvent selection is critical as it affects reactant solubility, transition state stability, and reaction kinetics.[6][15] There is no single "best" solvent, and the optimal choice depends on the specific substrates and reaction conditions.

Solvent TypeExamplesRationale & ConsiderationsTypical Yields
Polar Protic Ethanol, Methanol, Water, GlycerolGood for solvating ammonia sources like ammonium acetate.[6] Glycerol acts as a "green" solvent and can activate reactants through hydrogen bonding.[7] However, poor reactant solubility can sometimes lead to lower yields.[6][7]Moderate to Excellent
Polar Aprotic DMF, DMSOCan provide good yields, particularly in metal-catalyzed variations.[6] Can help dissolve less polar starting materials.Good to Excellent
Nonpolar TolueneMay be used but often results in lower yields compared to more polar options.[6]Generally Lower
Solvent-Free Microwave Irradiation, Ball-MillingEnvironmentally friendly ("green chemistry") approach that can dramatically reduce reaction times and increase yields.[11][16]Often Excellent
Q3: What types of catalysts can improve imidazole cyclization?

While some reactions proceed without a catalyst, catalysis can significantly improve yields, reduce reaction times, and enable milder conditions.[5]

  • Acid Catalysts: Both Brønsted acids (e.g., lactic acid, silica-supported sulfonic acid) and Lewis acids can be highly effective.[11]

  • Heterogeneous Catalysts: These are advantageous as they are easily recoverable and reusable. Examples include magnetic iron oxide nanoparticles (Fe₃O₄) and silica-supported ferric chloride (FeCl₃/SiO₂).[11][12][17]

  • Metal Catalysts: Various transition metals, including copper, rhodium, and ytterbium salts, have been used to catalyze different types of imidazole syntheses, such as those starting from alkynes.[18][19]

  • Modern Approaches: The use of ultrasound irradiation, often in conjunction with a catalyst, can accelerate the reaction and improve yields, aligning with the principles of green chemistry.[16][20]

Q4: How should I monitor the reaction's progress?

The most straightforward and common method is Thin Layer Chromatography (TLC) .[3][4]

Protocol:

  • Spotting: On a TLC plate, spot your starting materials as references alongside a sample taken from the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., one that gives the aldehyde an Rf value of ~0.5-0.7).

  • Visualization: Use a UV lamp to visualize the spots. If your compounds are not UV-active, use a stain like potassium permanganate or iodine.

  • Analysis: The reaction is considered complete when the spot corresponding to the limiting starting material (usually the aldehyde) has completely disappeared.[2][4]

Q5: What are the key reaction parameters to optimize?

For any given imidazole synthesis, a systematic optimization of key parameters is crucial for achieving the best possible outcome.

ParameterRange/OptionsImpact on ReactionOptimization Goal
Ammonia Stoichiometry 2 to 10+ molar excessA large excess favors diimine formation, reducing oxazole byproducts.[4]Maximize imidazole selectivity.
Reaction Temperature Room Temp to 160°C+Affects reaction rate and selectivity. Excessive heat can cause degradation.[4][5]Balance reaction rate with byproduct minimization.
Solvent Protic, Aprotic, Solvent-freeInfluences solubility of reactants and can mediate the reaction mechanism.[6][15]Ensure all reactants are dissolved; maximize yield.
Catalyst Loading 0 to 10+ mol%Can significantly increase reaction rate and yield. Too much catalyst may not improve yield further.[11]Achieve maximum yield with minimum catalyst.
Reaction Time Minutes to 24+ hoursMust be sufficient for the reaction to go to completion.[2]Ensure complete conversion of starting materials, monitored by TLC.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • Google Patents. (n.d.). US4719309A - Preparation of imidazoles.
  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.
  • Netoa, J. S. S., et al. (n.d.). RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS. Universidade Federal de Santa Maria.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. (n.d.). Nanotechnology Perceptions.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004.
  • Muñoz, G. G., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.
  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. (2024). National Institutes of Health.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • QIAGEN. (n.d.). How can I remove imidazole from a protein sample?
  • Imidazole Catalysis. (2025). ResearchGate.
  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2024). ResearchGate.
  • Marckwald reaction for the synthesis of imidazole. (n.d.). ResearchGate.
  • How get optimum Imidazole concentration to purify His-tagged proteins? (2021). ResearchGate.
  • Marckwald approach to fused imidazoles. (n.d.). ResearchGate.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube.
  • Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace.
  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. (n.d.). Bentham Science.
  • Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd.
  • Does anyone have experience in debus-radziszewski imidazole synthesis? (2017). ResearchGate.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate.
  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. (2025). ACS Publications.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Reaction strategies for synthesis of imidazole derivatives: a review. (n.d.). Semantic Scholar.

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side reactions in 1-phenyl-1H-imidazole-5-carboxylic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in overcoming common challenges and avoiding side reactions during your experiments. As senior application scientists, we combine technical precision with practical field experience to ensure your success.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that often begins with the formation of the imidazole ring, followed by N-arylation and subsequent hydrolysis of an ester precursor. Each of these stages presents unique challenges and potential for side reactions that can significantly impact yield and purity. This guide will walk you through the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Initial Imidazole Ring Formation

Q: We are experiencing low yields during the initial synthesis of the ethyl 1H-imidazole-5-carboxylate core. What are the likely causes and how can we improve this step?

A: Low yields in the initial cyclocondensation reaction to form the imidazole ring are often attributed to several factors, including incomplete reaction, formation of side products, and degradation of starting materials or the product. The Debus synthesis, a common method for creating imidazole rings, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[1][2][3]

Common Causes and Solutions:

  • Suboptimal Reaction Temperature: The temperature for imidazole synthesis is critical. Too low, and the reaction may be sluggish and incomplete. Too high, and you risk decomposition of reactants or the desired product.

    • Troubleshooting: Carefully control the reaction temperature. A step-wise heating approach can be beneficial. For instance, initial stirring at a lower temperature (e.g., 70°C) followed by an increase to reflux (e.g., 120°C) can improve yields.[4]

  • Incorrect Stoichiometry of Reagents: The molar ratio of the reactants is crucial. An excess or deficit of any component can lead to the formation of unwanted byproducts.

    • Troubleshooting: Ensure precise measurement of all reactants. It is often beneficial to use a slight excess of the ammonia source, such as ammonium acetate or ammonium carbonate, to drive the reaction to completion.[4]

  • Choice of Solvent and Catalyst: The solvent and any acid catalyst used play a significant role in the reaction's efficiency.

    • Troubleshooting: Glacial acetic acid is a common and effective solvent and catalyst for this reaction.[1] The use of a Lewis acid catalyst in some instances can also promote the reaction.

Workflow for Imidazole Ring Formation:

cluster_0 Step 1: Imidazole Ring Synthesis Reactants Dicarbonyl (Glyoxal) Aldehyde Ammonia Source Mixing Mix in Glacial Acetic Acid Reactants->Mixing Precise Stoichiometry Heating Controlled Heating (e.g., 70°C -> 120°C) Mixing->Heating Optimal Temperature Profile Product1 Ethyl 1H-imidazole-5-carboxylate Heating->Product1 Purification1 Purification (Crystallization/Chromatography) Product1->Purification1

Caption: Controlled synthesis of the imidazole core.

Issue 2: Formation of Regioisomers during N-Arylation

Q: During the N-arylation of ethyl 1H-imidazole-5-carboxylate with an aryl halide, we are observing the formation of both N1 and N3-arylated isomers, which are difficult to separate. How can we achieve N1-selectivity?

A: The formation of regioisomers is a common problem in the N-arylation of unsymmetrical imidazoles due to the tautomeric nature of the imidazole ring.[5] Achieving high regioselectivity is key to a successful synthesis.

Causes of Poor Regioselectivity and Solutions:

  • Tautomerization of the Imidazole Ring: The proton on the nitrogen of the imidazole ring can readily move between the two nitrogen atoms, leading to two different tautomers that can both react with the aryl halide.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent all significantly influence the regioselectivity of the arylation.

    • Troubleshooting with Copper-Catalyzed Reactions: Copper-based catalysts are frequently used for N-arylation of imidazoles.[6][7] The choice of ligand is critical. Sterically hindered ligands can favor the formation of the less sterically hindered N1-isomer.

    • Troubleshooting with Palladium-Catalyzed Reactions: Palladium catalysts can offer excellent N1-selectivity.[5] The use of specific biaryl phosphine ligands has been shown to be highly effective. It has been noted that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, so a pre-activation step of the catalyst and ligand before adding the imidazole can drastically improve results.[5]

Optimized N-Arylation Protocol:

ParameterRecommendation for High N1-SelectivityRationale
Catalyst System Palladium (e.g., Pd2(dba)3) with a biaryl phosphine ligandProvides high N1-selectivity.[5]
Catalyst Activation Pre-heat the palladium source and ligand before adding the imidazoleOvercomes the inhibitory effect of the imidazole on catalyst formation.[5]
Base A non-nucleophilic base such as K2CO3 or Cs2CO3To deprotonate the imidazole without competing in the reaction.
Solvent Anhydrous, aprotic solvents like DMF or DioxaneTo ensure a moisture-free environment and good solubility of reactants.
Issue 3: Incomplete Hydrolysis and Decarboxylation Side Reaction

Q: We are struggling with the final hydrolysis step of ethyl 1-phenyl-1H-imidazole-5-carboxylate. The reaction is either incomplete, or we observe a significant amount of the decarboxylated byproduct (1-phenyl-1H-imidazole). How can we resolve this?

A: The hydrolysis of the ester to the carboxylic acid is a critical final step. Incomplete hydrolysis and decarboxylation are two major hurdles that can drastically reduce the yield of the desired product.

Troubleshooting Incomplete Hydrolysis:

  • Insufficient Base or Water: Saponification (base-mediated hydrolysis) requires a sufficient amount of base (like NaOH or KOH) and water to proceed to completion.[8][9]

    • Solution: Use a significant excess of the base (e.g., 3-5 equivalents) in an aqueous-alcoholic solvent system (e.g., ethanol/water). Heating under reflux is typically necessary to drive the reaction.[10][11]

Preventing Decarboxylation:

  • Mechanism of Decarboxylation: The imidazole ring can facilitate the loss of the carboxylic acid group as carbon dioxide, especially at elevated temperatures. This is a known side reaction for certain aminoimidazole carboxylic acids.[12]

  • Controlling Reaction Temperature and Time: Prolonged heating at high temperatures increases the likelihood of decarboxylation.

    • Solution: Monitor the reaction closely using a technique like Thin Layer Chromatography (TLC). Once the starting material (the ester) is consumed, the reaction should be stopped promptly to avoid over-heating the product.

  • Work-up Procedure: The acidification step to protonate the carboxylate salt and precipitate the carboxylic acid should be done carefully.

    • Solution: Perform the acidification at a reduced temperature (e.g., in an ice bath) to minimize the risk of decarboxylation that can be catalyzed by acidic conditions at higher temperatures.

Hydrolysis and Work-up Workflow:

cluster_1 Step 3: Hydrolysis and Work-up Ester Ethyl 1-phenyl-1H-imidazole-5-carboxylate Hydrolysis Saponification (Excess NaOH, EtOH/H2O, Reflux) Ester->Hydrolysis Monitoring TLC Monitoring Hydrolysis->Monitoring Check for completion Quenching Cooling to 0°C Monitoring->Quenching Stop reaction when complete Acidification Careful Acidification (e.g., with HCl) Quenching->Acidification Product2 This compound Acidification->Product2 Purification2 Isolation and Purification (Filtration, Washing) Product2->Purification2

Caption: Controlled hydrolysis to prevent side reactions.

Summary of Key Recommendations

StageCommon Side Reaction/IssueRecommended Action
Ring Formation Low YieldOptimize temperature profile and ensure precise stoichiometry of reactants.
N-Arylation Formation of RegioisomersUtilize a palladium catalyst with a suitable ligand and pre-activate the catalyst.
Hydrolysis Incomplete ReactionUse an excess of base and monitor the reaction to completion.
Hydrolysis DecarboxylationAvoid prolonged heating and perform acidification at low temperatures.

By carefully controlling the reaction parameters at each stage of the synthesis, the formation of side products can be minimized, leading to a higher yield and purity of the desired this compound.

References

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid.
  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt. PrepChem.com.
  • EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Imidazole synthesis. Organic Chemistry Portal.
  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Synthesis of Carboxylic Acids. Unknown Source.
  • Imidazole. Wikipedia.
  • The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof. Unknown Source.
  • Ethyl 2-phenyl-1H-imidazole-5-carboxyl
  • hydrolysis of esters. Chemguide.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. ElectronicsAndBooks.

Sources

Technical Support Center: Stability of 1-Phenyl-1H-imidazole-5-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-phenyl-1H-imidazole-5-carboxylic acid (CAS 135417-65-1).[1][2] This document is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their work. The stability of an active pharmaceutical ingredient (API) or key intermediate in solution is a critical parameter that influences experimental reproducibility, formulation development, and ultimately, product efficacy and safety.[3][4]

While specific, peer-reviewed stability data for this compound is not extensively published, this guide synthesizes established chemical principles governing its core functional moieties—the imidazole ring, the carboxylic acid, and the N-phenyl group—to provide a robust framework for troubleshooting and ensuring the integrity of your compound in solution. The principles and protocols outlined here are based on analogous structures and standard pharmaceutical stability testing guidelines.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound in solution.

Q1: My aqueous solution of the compound is showing a loss of purity over time, even at room temperature. What is the most likely cause?

A1: The most probable cause is pH-dependent hydrolysis. Both the imidazole ring and the carboxylic acid group have ionizable protons, making the molecule's stability highly sensitive to the pH of the solution.

  • Acidic Conditions (pH < 4): In acidic media, the basic nitrogen of the imidazole ring will be protonated. While this may increase solubility, the electron-withdrawing nature of the protonated ring could potentially make the carboxylic acid group more susceptible to certain degradation pathways. However, acid-catalyzed hydrolysis of the amide-like bond within the imidazole ring itself is generally slow.

  • Neutral Conditions (pH ~7): Near neutral pH, the molecule exists in a zwitterionic or neutral state. Stability in well-buffered, neutral aqueous solutions is typically expected to be optimal, provided other degrading factors are controlled.

  • Basic Conditions (pH > 8): In alkaline solutions, the carboxylic acid group is deprotonated to form a carboxylate salt, which is generally stable.[7][8] However, the imidazole ring itself can be susceptible to base-mediated autoxidation and other degradation pathways, which can be a significant issue.[9] Some studies on related imidazole compounds show increased rates of photosensitized oxidation in alkaline media.[10]

Troubleshooting Action:

  • Measure and Buffer: Always measure and control the pH of your aqueous solutions using a suitable buffer system (e.g., phosphate, citrate).

  • Conduct a pH Profile Study: If stability is critical, perform a preliminary study by preparing solutions at various pH points (e.g., pH 3, 5, 7, 9) and analyzing their purity over a short period (e.g., 24-72 hours) to identify the pH of maximum stability.

Q2: I've observed a yellowing or color change in my solution, especially when left on the benchtop. What does this signify?

A2: A color change often indicates oxidative degradation or photodegradation.

  • Oxidation: The imidazole ring is known to be susceptible to oxidation, especially by reactive oxygen species (ROS) like those generated by hydrogen peroxide or even dissolved atmospheric oxygen under certain conditions (e.g., presence of metal ions, light exposure).[9][11][12] This can lead to ring-opening or the formation of colored byproducts. Forced degradation studies on daclatasvir, a drug containing an imidazole moiety, showed it is liable to base-mediated autoxidation and oxidation in the presence of hydrogen peroxide.[9]

  • Photodegradation: Aromatic and heterocyclic systems, including imidazoles, can be sensitive to light, particularly UV radiation.[9][13] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to the formation of degradants.[11][14] Photostability testing is a standard part of ICH guidelines for new drug substances.[15][16]

Troubleshooting Action:

  • Protect from Light: Prepare and store solutions in amber vials or protect clear vials with aluminum foil. Minimize exposure to direct light during experiments.

  • De-gas Solvents: For sensitive applications or long-term storage, consider using solvents that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Avoid Metal Contaminants: Use high-purity solvents and avoid sources of trace metal contamination, which can catalyze oxidation reactions.

Q3: What is the best general-purpose solvent for dissolving and storing this compound?

A3: For short-term use, polar aprotic solvents are often the best choice.

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating stock solutions due to their high solvating power and aprotic nature, which minimizes pH-related hydrolytic degradation.

  • Use with Caution: Alcohols like methanol or ethanol can be used, but there is a potential for esterification of the carboxylic acid group, especially if stored for extended periods, at elevated temperatures, or in the presence of an acid catalyst.

  • Aqueous Solutions: If aqueous solutions are required, use purified water (e.g., HPLC-grade) and a buffer system adjusted to the pH of maximum stability, as determined from preliminary studies. Prepare aqueous solutions fresh whenever possible.

Q4: I suspect my compound has degraded. What are the likely degradation products and how can I detect them?

A4: The primary degradation pathways to consider are decarboxylation, oxidation, and hydrolysis.

  • Potential Degradation Pathways:

    • Decarboxylation: Aromatic carboxylic acids can undergo thermal decarboxylation (loss of CO2) at elevated temperatures to yield 1-phenyl-1H-imidazole.[17][18]

    • Oxidative Ring Cleavage: Strong oxidative conditions can break open the imidazole ring, leading to the formation of smaller, more polar compounds like formamide and oxamide derivatives.[11]

    • Hydrolysis: While less common for the ring itself, extreme pH and temperature could potentially lead to hydrolytic cleavage.

  • Detection and Analysis:

    • HPLC/UPLC: High-Performance Liquid Chromatography is the most common and effective technique for stability testing.[19] A stability-indicating method, typically using a C18 column with a gradient elution of acetonitrile and buffered water, can separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for identifying peak purity.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown degradation products, which helps in elucidating their structures.[9]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22]

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., 50:50 Acetonitrile:Water)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA or UV detector

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in the chosen solvent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At timed intervals, withdraw an aliquot, neutralize with 1 M HCl, dilute, and analyze.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Analyze at timed intervals.

  • Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours. Analyze at timed intervals. Also, place the solid powder in an oven at the same temperature to assess solid-state stability.

  • Photodegradation: Expose a vial of the stock solution and a thin layer of the solid powder to a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).[15][16] Keep a control sample wrapped in foil. Analyze both samples after a defined exposure period.

Protocol 2: Generic Stability-Indicating HPLC Method

Objective: To separate the parent compound from potential degradants.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm (or λmax of compound)
Injection Vol. 10 µL

This method serves as a starting point and must be optimized and validated for your specific application.

Visual Diagrams

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of this compound based on its functional groups.

parent This compound decarbox 1-Phenyl-1H-imidazole (Degradant) parent->decarbox Heat (Δ) oxid Ring-Opened Products (e.g., Amides, Formamides) parent->oxid Oxidizing Agent (e.g., H₂O₂) Light (hν) + O₂ ester Methyl/Ethyl Ester (Reaction Product) parent->ester Alcohol (MeOH/EtOH) Acid Catalyst

Caption: Potential degradation and reaction pathways.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow outlines the logical steps from sample preparation to data analysis in a typical solution stability study.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (~1 mg/mL) stress Aliquot & Apply Stress (pH, Heat, Light, Oxidant) prep->stress sample Sample at Time Points (T=0, T=x, T=final) stress->sample hplc Analyze via Stability- Indicating HPLC Method sample->hplc data Calculate % Purity Loss & % Degradant Formation hplc->data pathway Identify Degradants (LC-MS, if needed) data->pathway report Determine Stability Profile & Optimal Storage pathway->report

Caption: Workflow for a forced degradation study.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE. [Link]
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
  • RAPS. (2025, October 20). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. [Link]
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
  • ResearchGate. Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions. [Link]
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
  • ACS Publications. (2024, May 9).
  • PubMed. (2019).
  • ResearchGate. (2025, August 10).
  • ResearchGate.
  • ResearchGate. Degradative imidazole oxidation of particle by reactive oxygen.... [Link]
  • RSC Publishing. (2018).
  • PubMed. (2016, December 1).
  • MRIGlobal. Stability Testing for API Synthesis. [Link]
  • Chemicals Knowledge Hub. (2021, April 8). Spotlight on stability: API and drug product testing. [Link]
  • ResearchGate. Biodegradability of imidazole structures. [Link]
  • RSC Publishing.
  • MedCrave online. (2016, December 14).
  • Nature. Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]
  • SNS Courseware.
  • MedCrave online. (2022, November 30).
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]
  • MedCrave online. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
  • ACS Publications. (2010, September 21).
  • Structure and acidic properties of carboxylic acids. [Link]
  • NIH. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
  • MDPI. Carbon-Based Catalysts in Ozonation of Aqueous Organic Pollutants. [Link]
  • NIH. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
  • MDPI. Ecological Prevalence and Non-Enzymatic Formation of Imidazolium Alkaloids on Moon Snail Egg Collars. [Link]
  • ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. [Link]
  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
  • MedCrave online. (2017, August 29).
  • Alentris Research Pvt. Ltd. 1H-Imidazole-5-Carboxylic Acid. [Link]
  • XiXisys.com. 1H-Imidazole-4-carboxylicacid,1-(phenylamino)-(9CI) (CAS No. 549888-05-3) SDS. [Link]

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Technical Support Center: Troubleshooting HPLC Separation of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of imidazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies and practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the separation of imidazole isomers.

Q1: Why do my imidazole isomers show little to no retention on a standard C18 column?

Answer: This is the most frequent issue and stems from the inherent properties of imidazole. Imidazole and its simple isomers are highly polar molecules. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[1][2][3] Highly polar compounds have weak hydrophobic interactions and thus elute very early, often near the solvent front or void volume.

To resolve this, you must enhance the interaction with the stationary phase or switch to a different separation mode. See the detailed guides in Section 2 for strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography (IPC).

Q2: My peaks for basic imidazole isomers are severely tailing. What is the primary cause?

Answer: Peak tailing for basic compounds like imidazoles is almost always caused by secondary ionic interactions with the stationary phase.[4][5][6] Most HPLC columns are built on a silica backbone, which has residual acidic silanol groups (Si-OH). The basic nitrogen atom in the imidazole ring can become protonated (positively charged), especially at a mobile phase pH below its pKa (~7).[7][8] This positively charged analyte then interacts strongly with deprotonated, negatively charged silanol groups (SiO⁻) on the silica surface, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Quick Fixes:

  • Mobile Phase pH Adjustment: Operate at a pH that suppresses this interaction (see Section 2.2).

  • Use a Modern, End-capped Column: Employ a column with advanced end-capping to shield the residual silanols.

  • Add a Competing Base: A low concentration of an additive like triethylamine (TEA) can sometimes occupy the active silanol sites, reducing tailing.

Q3: I have poor resolution between my isomers. Where should I start?

Answer: Poor resolution means the peaks are not baseline separated. Resolution in HPLC is governed by three factors: efficiency (N), retention factor (k'), and selectivity (α).[9][10][11] For isomers, which have very similar structures, the selectivity (α) is the most critical and powerful parameter to adjust.

To improve selectivity, you must change the fundamental chemistry of the separation. This can be achieved by:

  • Changing the Mobile Phase Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter hydrogen bonding interactions and change peak elution order.[12]

  • Adjusting Mobile Phase pH: Fine-tuning the pH can subtly change the ionization state of isomers with different pKa values, leading to significant changes in selectivity.[13]

  • Changing the Stationary Phase: Switching from a C18 to a Phenyl or Cyano column introduces different interaction mechanisms (like π-π interactions) that can effectively separate isomers.[9][12]

Section 2: Systematic Troubleshooting Guides

When quick fixes are not enough, a systematic approach is necessary. This section breaks down problems by chromatographic outcome and provides detailed solutions.

Problem: Poor or No Retention in Reversed-Phase Mode

Conventional reversed-phase HPLC is often challenging for polar imidazoles.[14] If you must use RP-HPLC, consider the following advanced strategies.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the most effective technique for retaining and separating highly polar compounds.[15][16][17] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[18][19] The analytes partition into a water-enriched layer on the surface of the stationary phase.

Protocol: HILIC Starting Conditions for Imidazole Isomers

  • Column Selection: Bare Silica, Amide, or Diol phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute. Decrease to 70% B over 10 minutes. Hold for 2 minutes. Return to 95% B and re-equilibrate for 5-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2-5 µL (ensure sample is dissolved in a high-organic solvent, ideally the initial mobile phase, to avoid peak distortion).

Causality: In HILIC, retention increases with analyte polarity, which is the opposite of reversed-phase.[17] The high organic mobile phase ensures the formation of the aqueous layer on the stationary phase, facilitating the partitioning mechanism required for retention of polar molecules.

Strategy 2: Reversed-Phase with Ion-Pair Chromatography (IPC)

IPC introduces a reagent to the mobile phase that contains a hydrophobic "tail" and an ionic "head" of opposite charge to the analyte.[20] For cationic (protonated) imidazoles, an alkyl sulfonate (e.g., sodium octanesulfonate) is a common choice. The reagent pairs with the analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 column.[21][22]

Protocol: IPC Starting Conditions

  • Column Selection: Standard C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 5 mM Sodium Octanesulfonate in 20 mM Potassium Phosphate buffer (pH 3.0) / Acetonitrile (90:10 v/v).

  • Mode: Isocratic. Adjust the Acetonitrile percentage to optimize retention.

  • Flow Rate: 1.0 mL/min.

  • Note: Dedicate a column and HPLC system to IPC, as the reagents can be difficult to wash out completely.

Causality: The ion-pair reagent effectively masks the charge of the analyte, increasing its overall hydrophobicity and promoting retention on the non-polar stationary phase.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises resolution and quantification accuracy.[6][23] The shape of the peak provides critical diagnostic information.

G cluster_problems Problem Type cluster_causes Primary Causes cluster_solutions Solutions start Identify Peak Shape Problem tailing Tailing start->tailing fronting Fronting start->fronting splitting Splitting start->splitting cause_tail Secondary Interactions (Silanols)orMismatch in Sample SolventorColumn Contamination tailing->cause_tail Leads to cause_front Column OverloadorSample Solvent Stronger than Mobile Phase fronting->cause_front Leads to cause_split Clogged Frit / Column VoidorSample Not Fully DissolvedorInjection Solvent Mismatch splitting->cause_split Leads to sol_tail Adjust pH Away from pKaorUse End-Capped ColumnorReduce Injection MassorFlush Column cause_tail->sol_tail Address with sol_front Dilute SampleorDissolve Sample in Mobile Phase cause_front->sol_front Address with sol_split Replace Frit / ColumnorFilter SampleorDissolve in Mobile Phase cause_split->sol_split Address with

The Critical Role of Mobile Phase pH

For ionizable compounds like imidazole, pH is the most powerful tool for controlling retention and peak shape.[13] Imidazole has a pKa of ~7 for its conjugate acid.[7][8]

  • At pH << 7: Imidazole is fully protonated (cationic).

  • At pH ≈ 7: Imidazole exists as a mixture of protonated and neutral forms, which can lead to broad or split peaks.

  • At pH >> 7: Imidazole is in its neutral form.

Protocol: Optimizing Peak Shape by Adjusting pH

  • Assess Analyte pKa: Determine the pKa of your specific imidazole isomers.

  • Select a Buffer: Choose a buffer effective in your desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-5.5).

  • Strategy A (High pH): Adjust mobile phase pH to > 9 (e.g., using an ammonium bicarbonate buffer). At this pH, the imidazole is neutral, and the silica silanols are deprotonated. This combination minimizes strong ionic interactions, often yielding excellent peak shape. Caution: This requires a pH-stable column (e.g., hybrid-silica or polymer-based).[14]

  • Strategy B (Low pH): Adjust mobile phase pH to < 3 (e.g., using a phosphate buffer or formic acid). Here, the imidazole is fully protonated (cationic), but the silanol groups are also protonated (neutral), which significantly reduces but may not eliminate secondary interactions.

ParameterLow pH (2-3)High pH (9-11)HILIC Mode
Analyte State Cationic (Protonated)NeutralCationic or Neutral
Silanol State Neutral (Si-OH)Anionic (SiO⁻)Neutral (Si-OH)
Primary Interaction Hydrophobic + some ionic repulsionHydrophobicPartitioning + some ionic
Peak Shape Good, may have slight tailingExcellentGenerally Excellent
Column Req. Standard C18pH-stable C18 (Hybrid)HILIC Column (Silica, Amide)
Pros Universal, good for many basesBest for eliminating tailingBest for very polar isomers
Cons May not fully eliminate tailingRequires specialized, costly columnSensitive to water content
Problem: Separation of Chiral Isomers

Many imidazole-containing compounds, particularly antifungal drugs, are chiral and exist as enantiomers.[24][25] Co-elution of enantiomers requires specialized chiral stationary phases (CSPs).

Protocol: Chiral Separation Strategy

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including imidazoles.[26][27] Columns like CHIRALCEL® and CHIRALPAK® are industry standards.

  • Mode Selection: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase (e.g., Hexane/Ethanol) often provides the best selectivity.

  • Mobile Phase Optimization:

    • Normal Phase: Start with Hexane/Isopropanol (90:10 v/v). Adjust the ratio to optimize resolution and retention time.

    • Additive: For basic analytes like imidazoles, adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase is often crucial to improve peak shape and prevent strong interactions with the CSP support.[24][26]

  • Flow Rate & Temperature: Lower flow rates (0.5-1.0 mL/min) and controlled temperature can significantly improve chiral resolution.[28]

Causality: CSPs create a chiral environment through their three-dimensional structure. Enantiomers fit differently into the chiral pockets of the stationary phase, leading to differences in interaction energy and, consequently, different retention times.

Section 3: Adherence to Pharmacopeial Standards

For professionals in drug development, all chromatographic methods must comply with standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

  • System Suitability: Before any analysis, the chromatographic system must pass system suitability tests (SSTs) as defined in the monograph or relevant general chapters.[29] Key parameters include resolution, tailing factor (asymmetry), and precision (RSD% of replicate injections).

  • Allowable Adjustments: USP General Chapter <621>[30][31] and Ph. Eur. General Chapter 2.2.46[32][33][34] define the allowable adjustments that can be made to a method without requiring full re-validation. These include minor changes to mobile phase composition, pH, column temperature, and flow rate. Understanding these limits is crucial for method optimization and troubleshooting within a regulated environment.

G

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  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • <621> Chromatography - Notice of Adoption. US Pharmacopeia.
  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
  • What are the Common Peak Problems in HPLC.
  • Are You Sure You Understand USP <621>?.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.
  • Understanding the L
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • 2.2.46. Chromatographic separation techniques. European Pharmacopoeia.
  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Pearson+.
  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia.
  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • HPLC METHOD FOR IMIDAZOLE.
  • Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Can I use Immidazole solution for HPLC?.
  • Polar Compounds. SIELC Technologies.
  • Reversed-phase chrom
  • Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temper
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid c
  • Reversed Phase HPLC Columns. Phenomenex.
  • Hydrophilic interaction chrom
  • Hydrophilic interaction liquid chromatography for separation and quantification of selected room-temperature ionic liquids.
  • Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC.
  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed.
  • Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid cations....
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Exploring the Role of pH in HPLC Separ
  • Hydrophilic-Interaction Chromatography: An Update.
  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC.

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Technical Support Center: Optimizing Crystallization of 1-Phenyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-phenyl-1H-imidazole-5-carboxylic acid (CAS No. 135417-65-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The guidance herein is rooted in established physicochemical principles and extensive field experience to help you achieve high-purity, crystalline material with consistent results.

Understanding the Molecule: Physicochemical Properties

Before attempting crystallization, understanding the molecule's properties is crucial for designing an effective protocol. This compound is a heterocyclic compound containing both an acidic carboxylic acid group and a basic imidazole ring, influencing its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1]
Predicted LogP 1.57[1]
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

The moderate LogP and significant TPSA suggest solubility in polar organic solvents. The presence of both a hydrogen bond donor (-COOH) and multiple acceptor sites (N, =N, =O) indicates a strong potential for hydrogen bonding, which is conducive to forming a stable crystal lattice.[3]

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[4] The goal is to select a solvent (or solvent system) in which the target compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.[4] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

The process involves seven key stages, each of which can be optimized:

  • Solvent Screening: The most critical step for success.[4]

  • Dissolution: Dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.

  • Decolorization/Hot Filtration (Optional): Removing colored or insoluble impurities.

  • Cooling & Crystallization: Allowing the solution to cool slowly to promote the formation of pure, well-defined crystals.

  • Isolation: Separating the crystals from the mother liquor via filtration.[4]

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Removing the solvent to obtain the final, purified product.

Baseline Experimental Protocol: Single Solvent Recrystallization

This protocol provides a robust starting point for your experiments.

Materials:

  • Crude this compound

  • Candidate solvent (e.g., Ethanol, Acetone, Acetonitrile)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of your crude material (20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the compound well. Heat the test tube. The compound should now dissolve completely. Allow it to cool; crystals should reappear.

  • Dissolution: Place the bulk of your crude this compound into an Erlenmeyer flask with a stir bar. In a separate flask, heat your chosen solvent to its boiling point.

  • Create a Saturated Solution: Slowly add the hot solvent to the flask containing the solid while stirring and heating. Add just enough solvent to completely dissolve the solid. Note: If you observe insoluble impurities, you may need to perform a hot filtration at this stage.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath. Slow cooling is crucial for forming larger, purer crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide

This section addresses common issues in a direct Q&A format.

Question 1: My compound won't dissolve in the hot solvent, even after adding a large volume.

  • Causality: The solvent you have chosen has insufficient solvating power for this compound, even at elevated temperatures. The polarity of your solvent may be mismatched with the solute.

  • Solution:

    • Re-evaluate Solvent Choice: Consult a solvent polarity chart. Since your compound has polar functional groups, solvents like ethanol, methanol, or acetone are often good starting points.[6] If you are using a non-polar solvent like hexane or toluene, it is likely unsuitable.

    • Consider a Mixed Solvent System: If you cannot find a single suitable solvent, use a binary system. Find a "good" solvent that dissolves your compound very well (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water or hexane).

      • Protocol: Dissolve the compound in the minimum amount of the hot "good" solvent. While hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 2: My compound "oiled out" instead of forming crystals.

  • Causality: The compound has come out of solution at a temperature above its melting point in the solvent system. This often happens when the boiling point of the solvent is too high or when the solution is supersaturated with impurities, causing a melting point depression.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add 10-20% more solvent than you used initially.[5] This keeps the compound in solution longer as it cools, allowing it to reach a temperature below its melting point before crystallization begins.

    • Lower the Cooling Temperature: Ensure you are cooling the solution slowly. A rapid temperature drop can shock the system, favoring oiling out over nucleation.

    • Change Solvents: Select a solvent with a lower boiling point.

Question 3: No crystals have formed, even after the solution has cooled completely (and been in an ice bath).

  • Causality: The solution is not sufficiently supersaturated. This is typically caused by using too much solvent during the dissolution step.[5]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[5] Then, allow it to cool again.

    • Add an Anti-Solvent: If using a solvent in which the compound is highly soluble, you can slowly add a "poor" solvent (an anti-solvent) to decrease the overall solubility and force crystallization.

Question 4: The crystallization yield is very low (<50%).

  • Causality: This is one of the most common issues and can have several causes.

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.[5]

    • The temperature difference between hot dissolution and cold crystallization is not large enough.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Check the Mother Liquor: Evaporate a small amount of the mother liquor. If a large amount of solid residue forms, your compound is still in solution.[5] You can try to recover this by boiling off more solvent and attempting a second crystallization.

    • Optimize Solvent Volume: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.

    • Maximize Cooling: Ensure the final cooling step is done in an ice-water bath for a sufficient amount of time (e.g., 30 minutes) to minimize the compound's solubility.

    • Prevent Premature Crystallization: If performing hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing on the filter paper.

Question 5: My final product contains colored impurities.

  • Causality: Highly colored impurities are often large, polar, conjugated molecules that get trapped in the crystal lattice.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude compound in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (Norit).

    • Heat and Filter: Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color. Proceed with the cooling and crystallization steps as usual.

Visual Workflows and Diagrams

To further assist in your experimental design, the following diagrams illustrate key decision-making processes.

troubleshooting_workflow start Crystallization Attempt outcome Evaluate Outcome start->outcome success Pure Crystals, Good Yield outcome->success Success oiling Compound Oiled Out outcome->oiling Problem no_xtal No Crystals Formed outcome->no_xtal Problem low_yield Low Yield outcome->low_yield Problem impure Impure / Colored Crystals outcome->impure Problem solve_oil Re-heat, Add More Solvent, Cool Slowly oiling->solve_oil solve_no_xtal Induce (Scratch/Seed) or Reduce Solvent Volume no_xtal->solve_no_xtal solve_yield Check Mother Liquor, Use Less Solvent Next Time, Ensure Max Cooling low_yield->solve_yield solve_impure Perform Recrystallization with Activated Charcoal Step impure->solve_impure solve_oil->start Retry solve_no_xtal->start Retry solve_yield->start Retry solve_impure->start Retry

Caption: General troubleshooting workflow for crystallization experiments.

solvent_selection start Start: Select Candidate Solvent test_cold Test Solubility in Cold Solvent start->test_cold insoluble_cold Good: Insoluble test_cold->insoluble_cold Yes soluble_cold Bad: Soluble test_cold->soluble_cold No test_hot Test Solubility in Hot Solvent soluble_hot Good: Soluble test_hot->soluble_hot Yes insoluble_hot Bad: Insoluble test_hot->insoluble_hot No insoluble_cold->test_hot use_as_good Use as 'Good' Solvent in a Mixed Pair. soluble_cold->use_as_good ideal_solvent Ideal Single Solvent! Proceed with Recrystallization. soluble_hot->ideal_solvent bad_solvent Discard Solvent, Choose Another. insoluble_hot->bad_solvent use_as_poor Use as 'Poor' Solvent in a Mixed Pair. insoluble_hot->use_as_poor use_as_good->use_as_poor Find a 'Poor' Solvent (Insoluble Hot & Cold)

Caption: Decision tree for selecting a suitable crystallization solvent.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for this compound? A: Given the molecule's structure, polar protic solvents like ethanol or isopropanol are excellent starting points. Other polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate are also strong candidates. A multi-component reaction for a similar imidazole carboxylic acid used hot ethanol for recrystallization, suggesting its utility.[7]

Q: Could my compound exhibit polymorphism? What are the implications? A: Yes, polymorphism (the ability of a solid to exist in multiple crystal forms) is possible. Different polymorphs can have different solubilities, stabilities, and melting points. If you observe different crystal habits (e.g., needles vs. plates) under slightly different conditions, you may be isolating different polymorphs. This is particularly important in pharmaceutical development, as polymorphs can affect bioavailability. Uncontrolled recrystallization can sometimes lead to unwanted polymorph transformations.[4]

Q: How do I scale up my crystallization from milligrams to grams? A: The primary challenge in scaling up is maintaining efficient heat and mass transfer. A simple Erlenmeyer flask may no longer be sufficient. Use a jacketed reaction vessel with overhead stirring for better temperature control and to ensure the mixture is homogeneous. The rate of cooling should be proportionally slower to allow for proper crystal growth.

Q: What is co-crystallization and could it be an option? A: Co-crystallization is a technique where the target molecule is crystallized with a second compound (a "coformer") to form a new crystalline solid with different physical properties. For carboxylic acids, this is a well-established method to improve properties like solubility and stability.[8] If you consistently struggle with the crystallization of the free acid, exploring co-crystals with pharmaceutically acceptable coformers could be a viable alternative strategy.

References
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
  • E. I. Du Pont De Nemours and Company. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188B2.
  • University of Calgary, Department of Chemistry. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemBK. (2024). 2-phenyl-1H-imidazole-5-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem Compound Database.
  • Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry, 28(3), 345-350.
  • Bayer Aktiengesellschaft. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. European Patent No. EP0856344A1.
  • Naveen, S., et al. (2018). A Novel, Rapid and an Efficient Green Synthesis of 4-(1-(4-methoxyphenyl)-4, 5-diphenyl-1H-imidazole-2-yl) phenyl Carboxylic Acid. Journal of Applicable Chemistry, 7(3), 513-520.
  • Pharmaffiliates. (n.d.). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.
  • PubChemLite. (n.d.). This compound (C10H8N2O2).
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4).
  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • Celanese International Corporation. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905B2.
  • National Institutes of Health. (2019). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate.
  • MDPI. (2010). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2010(2), M670.
  • PubMed. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 641-54.
  • ResearchGate. (2017). Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole. Rasayan Journal of Chemistry, 9(4), 667-672.
  • ResearchGate. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(24), 7112-7125.

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Technical Support Center: Catalyst Selection for the Efficient Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of imidazole derivatives. This guide is meticulously crafted for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you in selecting the most efficacious catalyst and overcoming common experimental hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection for imidazole synthesis.

Q1: What are the main classes of catalysts used for synthesizing imidazole derivatives?

A1: The synthesis of imidazole derivatives can be catalyzed by a wide array of catalysts, broadly categorized as:

  • Lewis Acids: These are electron pair acceptors and are highly effective in activating carbonyl groups, thereby facilitating nucleophilic attack. Common examples include zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and copper(II) salts (e.g., CuCl₂·2H₂O).[1][2]

  • Brønsted Acids: These are proton donors that can catalyze reactions by protonating reactants and intermediates. Examples range from mineral acids to solid acids like silica-supported sulfonic acid (SBA-Pr-SO₃H) and silicotungstic acid.[3] Lactic acid has also been employed as a biodegradable and efficient catalyst.[3]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture. This category includes solid acids, metal oxides (e.g., γ-Al₂O₃ NPs, CoFe₂O₄ NPs), and magnetically recoverable catalysts.[3][4][5] Their reusability is a significant advantage in sustainable chemistry.[5]

  • Organocatalysts: These are small organic molecules that can catalyze reactions without the need for a metal center. A notable example is 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to significantly improve yields in certain imidazole syntheses.[3][6]

Q2: How do I choose the right catalyst for my specific imidazole synthesis?

A2: The optimal catalyst choice depends on several factors:

  • Reaction Type: Different synthetic routes to imidazoles (e.g., Debus-Radziszewski, van Leusen) may have different catalyst requirements.

  • Substrate Scope: The electronic and steric properties of your starting materials (aldehydes, dicarbonyl compounds, amines) will influence catalyst performance. Some catalysts may have a broader substrate scope than others.

  • Desired Outcome: Are you aiming for the highest possible yield, or is regioselectivity a primary concern? Some catalysts offer better control over the formation of specific isomers.[6]

  • Process Considerations: Factors such as cost, toxicity, ease of handling, and recyclability are crucial, especially for large-scale synthesis. Heterogeneous catalysts are often favored for their ease of separation and reuse.[5]

Q3: What is the role of a Lewis acid catalyst in a typical multi-component imidazole synthesis?

A3: In a typical multi-component reaction, such as the synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, a Lewis acid catalyst plays a crucial role in activating the carbonyl groups. By coordinating to the oxygen atom of the aldehyde and the dicarbonyl compound, the Lewis acid increases their electrophilicity, making them more susceptible to nucleophilic attack by ammonia (generated from ammonium acetate) and subsequent intermediates. This activation lowers the energy barrier for the condensation and cyclization steps, leading to higher yields and often shorter reaction times.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low yield of the desired imidazole derivative.

  • Potential Cause: Inefficient catalysis or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst:

      • Catalyst-Free Reactions: Many traditional imidazole syntheses, like the uncatalyzed Debus-Radziszewski reaction, are known for low yields.[3] The introduction of a suitable catalyst is highly recommended.

      • Catalyst Screening: If you are already using a catalyst, consider screening other types. For instance, if a Lewis acid is giving poor results, a Brønsted acid or an organocatalyst might be more effective for your specific substrates.

    • Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in incomplete conversion, while too much can sometimes lead to side reactions or be economically inefficient. It is advisable to perform a catalyst loading study to find the optimal concentration. For example, in some syntheses, increasing the catalyst amount beyond a certain point does not improve the yield.

    • Check Reaction Temperature: Temperature significantly affects reaction rates and selectivity. Insufficient heat can lead to slow or incomplete reactions, while excessive heat might promote decomposition or the formation of undesired byproducts. Experiment with a range of temperatures to find the optimum for your system.

    • Solvent Selection: The solvent can influence the solubility of reactants and the stability of intermediates. If you are observing low yields, consider switching to a different solvent. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to improved yields and shorter reaction times.[3]

    • Purity of Reagents: Ensure that your starting materials and solvents are pure and dry, as impurities can interfere with the catalytic cycle and lead to lower yields.

Problem 2: Formation of significant side products or regioisomers.

  • Potential Cause: Lack of selectivity in the catalytic process.

  • Troubleshooting Steps:

    • Catalyst Choice for Regioselectivity: The catalyst can have a profound impact on the regioselectivity of the reaction. For example, in the synthesis of 1,4-disubstituted imidazoles, the choice of catalyst can influence the ratio of 1,4- to 1,5-isomers.[6] Experimenting with different Lewis or Brønsted acids may favor the formation of the desired regioisomer.

    • Steric and Electronic Control: The steric bulk of both the substrates and the catalyst can direct the reaction towards a specific isomer. Consider modifying your starting materials or choosing a bulkier catalyst to enhance steric hindrance and favor a particular reaction pathway.

    • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable one, potentially increasing the yield of the desired isomer.

Problem 3: Difficulty in catalyst separation and recovery.

  • Potential Cause: Use of a homogeneous catalyst.

  • Troubleshooting Steps:

    • Switch to a Heterogeneous Catalyst: The most straightforward solution is to replace your homogeneous catalyst with a heterogeneous one. Solid-supported catalysts, such as those on silica or alumina, or magnetic nanoparticles, can be easily separated by filtration or with a magnet, respectively.[5]

    • Immobilization of Homogeneous Catalyst: If the performance of your homogeneous catalyst is superior, consider immobilizing it on a solid support. This approach combines the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous one.

    • Catalyst Leaching: When using heterogeneous catalysts, it is important to test for leaching of the active species into the reaction mixture, as this can affect reusability and product purity. A hot filtration test can help determine if the catalysis is truly heterogeneous.

Comparative Data of Catalysts for Imidazole Synthesis

The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles from benzil, an aldehyde, and ammonium acetate under different conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
CuI 15ButanolReflux25 min~95[7]
γ-Fe₂O₃-SO₃H 10EthanolRefluxNot specifiedHighBenchChem
Silicotungstic Acid 7.5EthanolRefluxNot specified94[8]
FeCl₃/SiO₂ 2Solvent-free1001 h93[9]
Urea-ZnCl₂ -Eutectic MixtureNot specifiedNot specifiedVery good[1]
DABCO Not specifiedAqueousNot specifiedNot specifiedGood[3][4]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [7]

This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper(I) iodide catalyst.

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Substituted aldehyde

  • Ammonium acetate

  • Copper(I) iodide (CuI)

  • Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add butanol (7 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

Protocol 2: Heterogeneous Solid Acid-Catalyzed Synthesis of Trisubstituted Imidazoles [9]

This protocol outlines a solvent-free synthesis of 2,4,5-triphenylimidazole using a recyclable silica-supported ferric chloride catalyst.

Materials:

  • Benzil

  • Benzaldehyde dimethyl acetal (as an aldehyde precursor)

  • Ammonium acetate

  • Silica-supported ferric chloride (FeCl₃/SiO₂)

  • Reaction vial or flask

  • Heating block or oil bath

Procedure:

  • In a reaction vial, mix benzil (1 mmol), benzaldehyde dimethyl acetal (1.1 mmol), ammonium acetate (5 mmol), and FeCl₃/SiO₂ (20 mg, ~2 mol% FeCl₃).

  • Heat the solvent-free mixture at 100 °C for 1 hour with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the product and separate it from the solid catalyst by filtration.

  • The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Mechanism of Lewis Acid-Catalyzed Imidazole Synthesis

Lewis_Acid_Mechanism cluster_activation Activation cluster_condensation Condensation & Cyclization cluster_aromatization Aromatization Aldehyde R'-CHO Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Coordination Dicarbonyl R-CO-CO-R Activated_Dicarbonyl Activated Dicarbonyl Dicarbonyl->Activated_Dicarbonyl Coordination LA Lewis Acid (e.g., Zn²⁺) LA->Activated_Aldehyde LA->Activated_Dicarbonyl Intermediate1 Diamino Intermediate Activated_Aldehyde->Intermediate1 Activated_Dicarbonyl->Intermediate1 Ammonia NH₃ Ammonia->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Imidazole Imidazole Derivative Intermediate2->Imidazole Dehydration & Aromatization

Caption: A simplified workflow of Lewis acid catalysis in imidazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in Imidazole Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst (Type & Loading) Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Solvent Assess Solvent (Polarity & Solubility) Start->Check_Solvent Check_Reagents Verify Reagent Purity & Dryness Start->Check_Reagents Screen_Catalysts Screen Different Catalysts/Loadings Check_Catalyst->Screen_Catalysts Optimize_Temp Adjust Temperature (Increase/Decrease) Check_Temp->Optimize_Temp Change_Solvent Try Different Solvents or Solvent-Free Check_Solvent->Change_Solvent Purify_Reagents Purify/Dry Starting Materials & Solvents Check_Reagents->Purify_Reagents Improved_Yield Improved Yield Screen_Catalysts->Improved_Yield Optimize_Temp->Improved_Yield Change_Solvent->Improved_Yield Purify_Reagents->Improved_Yield

Caption: A step-by-step guide to troubleshooting low yields in imidazole synthesis.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3885-3907. [Link]
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis.
  • Li, J., et al. (2022). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters, 24(31), 5729–5733. [Link]
  • Kumar, A., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22353-22359. [Link]
  • Lee, C.-Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1194. [Link]
  • BenchChem. (2025).
  • Kamijo, S., & Yamamoto, Y. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemistry–An Asian Journal, 2(5), 568-578. [Link]
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
  • Jabbar, H., Al-Edan, A. K., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1929-1939. [Link]
  • Kamijo, S., & Yamamoto, Y. (2007). Recent Progress in the Catalytic Synthesis of Imidazoles. Chemistry – An Asian Journal, 2(5), 568-578. [Link]
  • Das, S., & Santra, S. (2016). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Advances, 6(78), 74833-74840. [Link]
  • Saha, A., et al. (2015). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 17(6), 3454-3464. [Link]
  • de Freitas, R. P., & de Souza, R. O. M. A. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(7), 639. [Link]
  • Almansour, A. I., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 20239. [Link]
  • Jabbar, H., Al-Edan, A. K., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(03-Special Issue), 1929-1939. [Link]
  • G, R., N, H. L., P, S., & V, V. (2025). Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review.
  • Safari, J., Khalili, S., & Banitaba, S. H. (2010). A novel and an efficient catalyst for one-pot synthesis of 2,4,5-trisubstituted imidazoles by using microwave irradiation under solvent-free conditions. E-Journal of Chemistry, 7(S1), S373-S378. [Link]
  • Ghosh, S., et al. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 14(45), 33027-33037. [Link]
  • Kumar, R., & Chauhan, P. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 16(6), 542-563. [Link]
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  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis.
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  • Khan, I., et al. (2025). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies.
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Sources

Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1H-Imidazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this important chemical compound.

I. Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry. The synthesis of imidazole derivatives is a well-established field, with various methods available for constructing the imidazole ring.[1][2] However, scaling up these syntheses from the laboratory bench to pilot or production scale often presents unique challenges.[3] This guide will address common issues encountered during the scale-up process, providing scientifically grounded explanations and actionable solutions.

A common synthetic route involves the reaction of a substituted aniline with a suitable imidazole precursor. For instance, one approach could be the reaction of aniline with a derivative of imidazole-4,5-dicarboxylic acid, followed by selective decarboxylation.[4][5] Another strategy might involve the construction of the phenyl-substituted imidazole ring from acyclic precursors.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Q: We achieved a high yield of this compound at the 1-gram scale, but upon scaling to 100 grams, the yield dropped significantly and varies between batches. What are the likely causes and how can we improve this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[3]

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult. "Dead zones" can form where reactants are not effectively combined, leading to localized concentration gradients and an increase in side reactions.[3]

    • Poor Temperature Control: Many imidazole syntheses are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[3] This can lead to temperature spikes, which can promote side reactions or decomposition of the product or intermediates.

    • Reagent Addition Rate: The rate of reagent addition, which may have been trivial at a small scale, becomes critical during scale-up. A rapid addition can exacerbate temperature control issues.

  • Solutions & Protocols:

    • Optimize Mixing:

      • Impeller Selection: Switch from a simple magnetic stir bar to an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure better top-to-bottom and radial mixing.

      • Baffles: Introduce baffles into the reactor to disrupt vortex formation and improve mixing efficiency.

    • Enhance Heat Transfer:

      • Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.

      • Controlled Reagent Addition: Add critical reagents subsurface via a dip tube at a controlled rate to allow for efficient heat removal. Monitor the internal temperature closely during the addition.

    • Process Analytical Technology (PAT):

      • Implement in-situ monitoring (e.g., with infrared spectroscopy) to track reactant consumption and product formation in real-time, allowing for more precise control over reaction endpoints.

Issue 2: Impurity Profile Changes at Scale

Q: Our scaled-up batches of this compound show a new, significant impurity that was minor at the lab scale. How can we identify and mitigate this?

A: The appearance of new impurities often points to side reactions that become more prevalent under scaled-up conditions.

  • Causality:

    • Decarboxylation: Imidazole-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[5] The potential for localized overheating during scale-up can increase the formation of 1-phenyl-1H-imidazole as a byproduct.

    • Side Reactions from Starting Materials: Depending on the synthetic route, side reactions of the starting materials can become more significant. For example, if using a derivative of imidazole-4,5-dicarboxylic acid, incomplete or non-selective reaction can lead to isomeric impurities.[6]

  • Solutions & Protocols:

    • Impurity Identification:

      • Isolate the impurity using preparative chromatography.

      • Characterize the impurity using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to determine its structure.[7]

    • Mitigation Strategies:

      • Temperature Control: As with yield issues, stringent temperature control is crucial to minimize thermally induced side reactions like decarboxylation.

      • Stoichiometry and Order of Addition: Re-evaluate the stoichiometry of your reagents at the larger scale. The order in which reagents are added can also influence the impurity profile.

      • Solvent Selection: The choice of solvent can impact reaction selectivity. Consider screening alternative solvents that may disfavor the formation of the observed impurity.

Issue 3: Difficulties with Product Isolation and Purification

Q: At the lab scale, our product precipitated cleanly from the reaction mixture. In the larger reactor, we are getting an oily precipitate that is difficult to filter and purify. What is causing this and how can we improve the isolation?

A: Changes in precipitation and crystallization behavior are common during scale-up due to differences in cooling rates and mixing dynamics.

  • Causality:

    • Cooling Rate: Slower cooling rates in a large reactor can lead to the formation of smaller, less-defined crystals or even an oil. Rapid cooling, on the other hand, can trap impurities.

    • Supersaturation: The level of supersaturation may be different at a larger scale, affecting nucleation and crystal growth.

    • Impurities: The presence of impurities, even at low levels, can inhibit crystallization or cause the product to oil out.

  • Solutions & Protocols:

    • Controlled Crystallization:

      • Cooling Profile: Implement a controlled cooling profile. A gradual decrease in temperature often promotes the growth of larger, more easily filterable crystals.

      • Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization and control crystal size.

    • Solvent System Optimization:

      • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce precipitation. The rate of addition is critical to control particle size.

      • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the solution to the isoelectric point can maximize precipitation.[5] This is typically in the pH range of 2-6.[5]

    • Purification:

      • Recrystallization: If direct precipitation yields an impure product, a separate recrystallization step from a suitable solvent system is recommended.

      • Slurry Wash: Washing the filtered product with a well-chosen solvent can help remove impurities without dissolving a significant amount of the desired compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount. Key considerations include:

  • Thermal Hazards: Thoroughly characterize the reaction calorimetry to understand the heat of reaction and potential for thermal runaway.

  • Reagent Handling: Ensure proper personal protective equipment (PPE) and engineering controls are in place for handling all chemicals, especially at larger quantities.

  • Pressure Build-up: Be aware of any potential gas evolution during the reaction and ensure the reactor is properly vented.[3]

Q2: Which analytical techniques are most important for monitoring the reaction and ensuring product quality during scale-up?

A2: A combination of techniques is recommended:

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reactant consumption, product formation, and impurity levels.

  • Final Product Analysis:

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Melting Point: As a general indicator of purity.

Q3: Are there any "green chemistry" considerations for the synthesis of this compound at scale?

A3: Yes, several green chemistry principles can be applied:

  • Solvent Selection: Choose solvents with a lower environmental impact and consider solvent recycling.

  • Atom Economy: Select a synthetic route that maximizes the incorporation of starting material atoms into the final product.

  • Catalysis: Utilize catalytic methods where possible to reduce the need for stoichiometric reagents.[8][9]

  • Energy Efficiency: Optimize reaction conditions to minimize energy consumption.

IV. Visualizing the Workflow

General Scale-Up Troubleshooting Workflow

A Problem Identified (e.g., Low Yield, Impurity) B Analyze Potential Causes A->B C Heat Transfer Issues B->C D Mixing Inefficiencies B->D E Reaction Kinetics/Side Reactions B->E F Isolation/Purification Problems B->F G Implement Solutions C->G D->G E->G F->G H Optimize Temperature Control (Jacketed Reactor, Controlled Addition) G->H I Improve Agitation (Impeller, Baffles) G->I J Adjust Reaction Parameters (Concentration, Time) G->J K Refine Work-up Procedure (Controlled Cooling, Seeding) G->K L Monitor and Analyze H->L I->L J->L K->L L->B Re-evaluate M Successful Scale-Up L->M

Caption: A logical workflow for troubleshooting common issues encountered during the chemical synthesis scale-up process.

Key Parameters for Scale-Up Success

A Scale-Up Success B Process Understanding E Thermodynamics B->E F Kinetics B->F C Engineering Controls G Mixing C->G H Heat Transfer C->H D Analytical Monitoring I In-Process Controls D->I J Quality Control D->J E->A F->A G->A H->A I->A J->A

Sources

troubleshooting poor bioactivity in synthesized imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazole Derivatives

Introduction

Imidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2][3] Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them versatile binders for a wide range of biological targets.[2][4] However, this same chemical versatility can present significant challenges. Researchers often face the frustrating scenario of a rationally designed and successfully synthesized imidazole derivative exhibiting unexpectedly low or no biological activity.

This guide provides a structured, in-depth approach to troubleshooting poor bioactivity in your synthesized imidazole derivatives. As your dedicated scientific support partner, we will move beyond simple checklists to explore the causal relationships between compound integrity, experimental design, and biological outcomes.

Troubleshooting Guide: A Root-Cause Analysis Approach

This section is designed as a logical workflow to diagnose the underlying reasons for poor bioactivity. Start with the most fundamental questions regarding your compound and progress to more complex biological and assay-specific issues.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Assay Integrity cluster_2 Phase 3: Biological Mechanism cluster_3 Outcome Purity Q1: Is my compound pure and structurally correct? Solubility Q2: Is my compound soluble and stable in the assay buffer? Purity->Solubility If YES Redesign Synthesize Analogs / Redesign Experiment Purity->Redesign If NO, Re-synthesize/ Re-purify Assay_Interference Q3: Is my compound interfering with the assay technology? Solubility->Assay_Interference If YES Solubility->Redesign If NO, Reformulate/ Re-synthesize Assay_Setup Q4: Are the assay conditions optimal and validated? Assay_Interference->Assay_Setup If YES Assay_Interference->Redesign If YES, Use orthogonal assay Target_Engagement Q5: Is my compound reaching and binding to its intended target? Assay_Setup->Target_Engagement If YES Assay_Setup->Redesign If NO, Re-optimize assay Cellular_Activity Q6: Is the lack of activity due to cell-specific factors? Target_Engagement->Cellular_Activity If YES Target_Engagement->Redesign If NO, Confirm target validation Cellular_Activity->Redesign If NO, Investigate permeability/efflux Proceed Activity Confirmed / Proceed with Lead Op Cellular_Activity->Proceed Assay_Workflow cluster_failures Potential Failure Points Compound_Prep Compound Prep (Solubility/Stability) Treatment Compound Treatment Compound_Prep->Treatment F1 Precipitation/ Degradation Compound_Prep->F1 Issue Cell_Seeding Cell Seeding (Density/Health) Cell_Seeding->Treatment F2 Inconsistent Cell #/ Poor Viability Cell_Seeding->F2 Issue Incubation Incubation (Time/Environment) Treatment->Incubation Reagent_Add Reagent Addition (Mixing/Volume) Incubation->Reagent_Add Detection Signal Detection (Interference) Reagent_Add->Detection Analysis Data Analysis (Normalization) Detection->Analysis F3 Autofluorescence/ Quenching Detection->F3 Issue F4 Incorrect Normalization Analysis->F4 Issue

Sources

Technical Support Center: Method Refinement for Consistent Results with 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-phenyl-1H-imidazole-5-carboxylic acid (CAS No. 135417-65-1)[1][2]. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring you can achieve consistent and reliable results in your experiments. My goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered when working with this compound.

Q1: I'm experiencing low yields in my synthesis of this compound. What are the likely causes?

A1: Low yields in imidazole synthesis are a frequent challenge, often stemming from several factors.[3][4] In the context of substituted imidazoles like this compound, key areas to investigate include:

  • Suboptimal Reaction Conditions: Imidazole ring formation can be sensitive to temperature. Excessive heat can lead to degradation of reactants or products, while insufficient heat may result in an incomplete reaction.[5]

  • Side Reactions: The formation of byproducts is a common issue that can significantly reduce the yield of the desired product.[3]

  • Purity of Starting Materials: The purity of your reactants is critical. Impurities can lead to the formation of undesired byproducts and interfere with the main reaction pathway.[5]

  • Inefficient Purification: Product loss during work-up and purification steps is a common contributor to low overall yields. The polarity of this compound requires careful selection of extraction solvents and purification techniques.

Q2: My purified this compound shows impurities in the NMR spectrum. What are the best purification methods?

A2: Recrystallization is a highly effective method for purifying carboxylic acids.[6][7] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. For compounds like this compound, which possess both acidic and aromatic character, a range of solvents from polar (e.g., ethanol, water) to less polar (e.g., ethyl acetate, toluene) should be screened. In some cases, a two-solvent system may be necessary to achieve high purity.[8]

Q3: I am having trouble with the esterification of this compound. What are some common pitfalls?

A3: Esterification of carboxylic acids, while a fundamental reaction, can present challenges.[9][10] With this compound, potential issues include:

  • Incomplete Conversion: The Fischer esterification is an equilibrium process, and driving the reaction to completion often requires using a large excess of the alcohol or removing water as it forms.[9]

  • Side Reactions: The imidazole ring itself can sometimes participate in side reactions, especially under harsh acidic or basic conditions. For instance, Aza-Michael addition reactions can occur with α,β-unsaturated carboxylic acid derivatives in the presence of imidazole.[11]

  • Steric Hindrance: While not immediately obvious from the structure, the phenyl group could introduce some steric hindrance that slows down the reaction rate.

  • Activation Method: For difficult esterifications, activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents, can be a more effective strategy.[12]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of this compound, it is recommended to store it at 4°C.[1] It is also advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to troubleshoot specific experimental challenges.

A. Synthesis and Purification Workflow

The following workflow outlines a general approach to the synthesis and purification of this compound, with troubleshooting checkpoints.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Starting Materials (e.g., Phenyl Glyoxal, Ammonia Source) Reaction Reaction Setup (Solvent, Temp, Time) Reactants->Reaction Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Sample Quench Reaction Quenching Monitoring->Quench Proceed Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Isolation Filtration & Drying Recrystallization->Isolation Characterization Characterization (NMR, IR, MS) Isolation->Characterization Purity Purity Check (HPLC, Melting Point) Characterization->Purity

Caption: General workflow for synthesis and purification.

Troubleshooting Synthesis Issues
Issue Potential Cause Recommended Action
Low or No Product Formation Incorrect stoichiometry of reactants.Carefully re-calculate and measure the molar ratios of your starting materials. Often, using an excess of the ammonia source can be beneficial.[5]
Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or LC-MS.[3]
Inactive catalyst (if applicable).Ensure your catalyst is fresh and has been stored correctly. Consider trying a different catalyst if the issue persists.
Multiple Spots on TLC (Byproducts) Reaction temperature is too high.Lower the reaction temperature to minimize the formation of degradation products or side reactions.[4]
Incorrect pH of the reaction mixture.For some imidazole syntheses, maintaining alkaline conditions can suppress the formation of oxazole byproducts.[5]
Presence of impurities in starting materials.Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR).
Troubleshooting Purification by Recrystallization
Issue Potential Cause Recommended Action
Product Does Not Dissolve in Hot Solvent Improper solvent choice.The solvent is not polar enough. Try a more polar solvent or a mixture of solvents.
Product Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
No Crystals Form Upon Cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the product and then cool again.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery of Crystals Too much solvent was used.Concentrate the filtrate and cool it again to obtain a second crop of crystals.
The product has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product.
B. Analytical Characterization

Consistent and accurate characterization is paramount for validating your experimental results.

Expected Spectroscopic Data
Technique Expected Features for this compound
¹H NMR Signals corresponding to the protons on the phenyl ring, the imidazole ring, and the carboxylic acid proton. The carboxylic acid proton will likely be a broad singlet.
¹³C NMR Resonances for the carbons of the phenyl and imidazole rings, as well as the carbonyl carbon of the carboxylic acid. The carbonyl carbon typically appears downfield.
FT-IR A broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretches for the aromatic rings.[13]
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (188.18 g/mol ).[1]
Troubleshooting Analytical Data
Issue Potential Cause Recommended Action
Unexpected Peaks in NMR Spectrum Residual solvent from purification.Ensure the sample is thoroughly dried under vacuum before analysis.
Presence of impurities.Re-purify the sample, potentially using a different recrystallization solvent or column chromatography.
Isomeric byproducts.Carefully analyze the coupling patterns and chemical shifts to identify the structure of the isomer. Adjust reaction conditions to favor the desired isomer.
Broad or Unresolved NMR Signals Sample is too concentrated.Prepare a more dilute sample for analysis.
Presence of paramagnetic impurities.Treat the sample with a small amount of activated carbon and filter before analysis.
Absence of Carboxylic Acid Proton in ¹H NMR Exchange with residual D₂O in the NMR solvent.Use a freshly opened ampoule of deuterated solvent. A D₂O shake can be performed to confirm the presence of an exchangeable proton.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of this compound (Illustrative)

This is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate starting materials (e.g., a derivative of phenylglyoxal, an amino acid source, and a source of formaldehyde or its equivalent).

  • Solvent and Catalyst: Add a suitable solvent (e.g., acetic acid, ethanol) and a catalyst if required by the specific synthetic route.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure, followed by an aqueous work-up.

  • Purification: The crude product should be purified by recrystallization from an appropriate solvent or solvent system.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 3: Preparation of a Sample for NMR Analysis
  • Sample Preparation: Accurately weigh a small amount of the purified and dried compound (typically 5-10 mg) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently agitate or sonicate to dissolve the sample completely.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.

IV. Mechanistic Insights

Understanding the underlying mechanisms can aid in troubleshooting and optimizing your experiments.

Fischer Esterification Mechanism

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol.

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination cluster_deprotonation Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(=O+H)-OH RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')-OH Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Protonated_Tetrahedral R-C(OH)(OR')-O+H2 Tetrahedral_Intermediate->Protonated_Tetrahedral Proton Transfer Protonated_Ester R-C(=O+R')-OH Protonated_Tetrahedral->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ Water H2O

Caption: Mechanism of Fischer Esterification.

By understanding this equilibrium-driven process, it becomes clear why removing water or using an excess of the alcohol is crucial for achieving high yields.

V. References

  • BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. Retrieved from

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from

  • Lenzing, A. G. (n.d.). Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. Retrieved from

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process. Retrieved from

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from

  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. Retrieved from

  • ChemScene. (n.d.). This compound. Retrieved from

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-phenyl-1H-imidazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry, and selecting the optimal synthetic route is critical for accelerating research timelines and ensuring scalability. This guide provides an in-depth comparison of two prominent methods for the synthesis of this target molecule: the multicomponent Debus-Radziszewski reaction and a streamlined one-pot synthesis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Method 1: The Classic Approach - A Multicomponent Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2] This multicomponent reaction allows for the construction of the imidazole core in a single step from readily available starting materials.

Mechanistic Rationale

The reaction is believed to proceed in two main stages.[1] Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia (or a primary amine) to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole product. The use of a primary amine, in this case, aniline, leads to the N-substituted imidazole.

Experimental Protocol

Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate

  • Step 1: Reaction Setup

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glyoxalate (1.0 eq), benzaldehyde (1.0 eq), and aniline (1.0 eq) in glacial acetic acid (5 mL per gram of ethyl glyoxalate).

  • Step 2: Addition of Ammonium Acetate

    • Add ammonium acetate (2.0 eq) to the mixture.

  • Step 3: Reflux

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Isolation

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the crude product, wash with cold water, and dry under vacuum.

  • Step 5: Purification

    • Recrystallize the crude solid from an ethanol/water mixture to afford pure ethyl 1-phenyl-1H-imidazole-5-carboxylate.

Hydrolysis to this compound

  • Step 1: Saponification

    • Suspend the synthesized ethyl ester in a 10% aqueous solution of sodium hydroxide (5 eq).

  • Step 2: Heating

    • Heat the mixture to 80-90 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Step 3: Acidification and Isolation

    • Cool the reaction mixture in an ice bath and acidify with 2N hydrochloric acid until the pH is approximately 4-5.

    • The carboxylic acid will precipitate out of the solution.

  • Step 4: Purification

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

Debus_Radziszewski_Workflow start Starting Materials: Ethyl Glyoxalate Benzaldehyde Aniline Ammonium Acetate reaction Multicomponent Reaction (Glacial Acetic Acid, Reflux) start->reaction workup Aqueous Work-up & Neutralization reaction->workup ester Ethyl 1-phenyl-1H-imidazole- 5-carboxylate workup->ester hydrolysis Saponification (NaOH, Heat) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 1-phenyl-1H-imidazole- 5-carboxylic acid acidification->product

Caption: Workflow for the Debus-Radziszewski Synthesis.

Method 2: A Modern Approach - One-Pot Reductive Cyclization

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly one-pot procedures. These methods often involve a reductive cyclization strategy, which can offer higher yields and simpler work-up procedures compared to classical methods.

Mechanistic Rationale
Experimental Protocol

One-Pot Synthesis of this compound

  • Step 1: Reaction Setup

    • In a sealed reaction vessel, combine ethyl 4-(phenylamino)-3-nitrobenzoate (1.0 eq), and a suitable aldehyde (e.g., formaldehyde or its equivalent, 1.2 eq).

  • Step 2: Addition of Reducing Agent and Solvent

    • Add a suitable solvent such as Dimethyl Sulfoxide (DMSO) and a reducing agent like sodium dithionite (Na₂S₂O₄, 3.0 eq).[3][4]

  • Step 3: Reaction

    • Heat the mixture with stirring at 90-100 °C for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • Step 4: In-situ Hydrolysis

    • After the formation of the imidazole ester is complete, add a solution of sodium hydroxide (5 eq) in ethanol directly to the reaction mixture.

    • Continue heating at reflux for an additional 2-3 hours to facilitate the hydrolysis of the ester.

  • Step 5: Work-up and Isolation

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Acidify the aqueous solution with 2N HCl to a pH of 4-5 to precipitate the carboxylic acid.

  • Step 6: Purification

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

One_Pot_Workflow start Starting Materials: Ethyl 4-(phenylamino)-3-nitrobenzoate Aldehyde reaction One-Pot Reductive Cyclization (Na2S2O4, DMSO, Heat) start->reaction hydrolysis In-situ Saponification (NaOH/EtOH, Reflux) reaction->hydrolysis workup Aqueous Work-up & Acidification hydrolysis->workup product 1-phenyl-1H-imidazole- 5-carboxylic acid workup->product

Caption: Workflow for the One-Pot Reductive Cyclization.

Comparative Analysis

FeatureDebus-Radziszewski SynthesisOne-Pot Reductive Cyclization
Starting Materials Readily available and relatively inexpensive.Requires a pre-functionalized nitro-aromatic starting material, which may require separate synthesis.
Number of Steps Two distinct operational steps (ester synthesis and hydrolysis).A single, continuous one-pot procedure.
Reaction Conditions Requires reflux in glacial acetic acid, which can be corrosive.Utilizes DMSO as a solvent and a milder reducing agent.
Work-up & Purification Involves isolation and purification of an intermediate ester.Simplified work-up as no intermediate is isolated.
Predicted Yield Moderate to good yields are generally reported for this type of reaction.[5]Potentially higher overall yield due to fewer operational steps and no loss from intermediate isolation.[3]
Scalability Can be challenging to scale up due to the handling of glacial acetic acid and potential side reactions.[5]More amenable to scale-up due to the one-pot nature and simpler work-up.
Environmental Impact Use of glacial acetic acid and multiple steps can generate more waste.More environmentally friendly due to fewer steps and potentially less solvent usage overall.

Conclusion

Both the Debus-Radziszewski synthesis and the one-pot reductive cyclization offer viable routes to this compound. The choice of method will depend on the specific needs of the researcher. The Debus-Radziszewski reaction is a well-established method that utilizes simple starting materials, making it a good choice for smaller-scale synthesis and initial exploratory work. However, the one-pot reductive cyclization presents a more modern, efficient, and scalable alternative that is likely to be favored for process development and larger-scale production in a drug development setting. The reduced number of steps and simplified work-up of the one-pot method are significant advantages in terms of time, cost, and environmental impact.

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1-phenyl-1H-imidazole-5-carboxylic acid vs. other imidazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of therapeutic agents targeting a wide array of biological targets, from enzymes to receptors.[1] This guide provides a comparative analysis of 1-phenyl-1H-imidazole-5-carboxylic acid against other prominent imidazole-based inhibitors, offering insights into their mechanisms of action, therapeutic applications, and the structure-activity relationships that govern their potency and selectivity.

This compound: A Tale of Metabolism, Not Inhibition

While the structure of this compound might suggest its potential as a bioactive molecule, its primary significance in pharmacology lies not in its own inhibitory activity, but as the principal and pharmacologically inactive metabolite of the potent intravenous anesthetic, etomidate.[3] Etomidate, an ethyl ester of this carboxylic acid, exerts its hypnotic effects through positive modulation of the GABA-A receptor.[3]

Following administration, etomidate is rapidly hydrolyzed by hepatic esterases, converting the active ethyl ester into the inactive carboxylic acid metabolite, this compound.[3] This metabolic inactivation is a key feature of etomidate's pharmacokinetic profile, contributing to its short duration of action. Experimental studies have demonstrated that this carboxylic acid metabolite is approximately 300-fold less potent than etomidate in its effects on GABA-A receptors and in causing adrenocortical suppression, a known side effect of etomidate.[4][5] Therefore, this compound serves as a prime example of how metabolic pathways can profoundly influence the therapeutic window and safety profile of an imidazole-based drug.

A Comparative Landscape of Imidazole-Based Inhibitors

In stark contrast to the inactive this compound, numerous other imidazole-containing compounds have been engineered to be highly potent and selective inhibitors of various enzymes implicated in disease. The following sections delve into a comparative analysis of these inhibitors, categorized by their primary molecular targets.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The imidazole scaffold has been successfully incorporated into selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[6][7]

A notable example is a series of 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives, which have demonstrated significant COX-2 inhibitory activity.[6] The structure-activity relationship (SAR) of these compounds highlights the importance of the methylsulfonyl group for COX-2 selectivity.[6]

Table 1: Comparison of Imidazole-Based COX-2 Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
5b (methoxy-substituted)COX-20.71115[6]
Celecoxib (Reference)COX-20.046315.22[6]
Imidazopyrazolopyridine 5eCOX-2Not specified, but potentHigh[7]
p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases like rheumatoid arthritis.[8] Trisubstituted imidazole derivatives, such as SB203580, were among the first potent and selective inhibitors of p38 MAP kinase to be discovered.[9] The SAR of these inhibitors has been extensively studied, revealing that substitutions at the N1, C2, C4, and C5 positions of the imidazole ring are crucial for their inhibitory potency and selectivity.[8]

Table 2: Comparison of Imidazole-Based p38 MAP Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
SB203580 (Adezmapimod)p38α MAPK222.44[9]
Pyrimidine 15p38α MAPK250[8]
Pyrimidine 34p38α MAPK96[8]
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazolep38β MAPK12.0[10]
Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide (NO) is a signaling molecule involved in a wide range of physiological and pathological processes. The three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) regulate its production. Overproduction of NO by iNOS is implicated in inflammatory conditions, while nNOS is involved in neuronal signaling.[11] Imidazole-containing compounds have been developed as inhibitors of NOS isoforms, with some exhibiting selectivity for iNOS and nNOS over eNOS.[11] For instance, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) is a relatively potent and selective inhibitor of nNOS and iNOS.[11]

Table 3: Comparison of Imidazole-Based NOS Inhibitors

CompoundnNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)Reference
1-(2-Trifluoromethylphenyl) imidazole (TRIM)28.227.01057.5[11]
1-Phenylimidazole72.153.986.9[11]
Imidazole290.6616.0101.3[11]
7-NitroindazolePotent inhibitor-0.8[12]
Aromatase Inhibitors

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[13][14] Inhibiting this enzyme is a key therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women.[13] Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle, such as an imidazole or a triazole, which coordinates with the heme iron of the enzyme.[14] Letrozole and vorozole are examples of potent triazole-based aromatase inhibitors.[14] Several imidazole-based compounds have also shown significant aromatase inhibitory activity.[13]

Table 4: Comparison of Imidazole and Triazole-Based Aromatase Inhibitors

CompoundTargetIC50 (nM)Reference
Letrozole (Triazole-based)Aromatase (CYP19A1)7.27[14]
Vorozole (Triazole-based)Aromatase (CYP19A1)4.17[14]
Imidazole Derivative 26Aromatase0.2[13]
Imidazole Derivative 27Aromatase6.8[13]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of an inhibitor against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation time will need to be optimized for each specific enzyme.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer

  • Test inhibitor (e.g., imidazole-based compound)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor (or vehicle control) to each well.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction (if necessary) and measure the product formation using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Cell-Based Assay for COX-2 Inhibition

This protocol describes a method to assess the ability of a compound to inhibit COX-2 activity in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test inhibitor

  • Celecoxib (positive control)

  • Griess Reagent for nitrite determination

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or celecoxib for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and prostaglandin production for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable metabolite of NO, often co-regulated with prostaglandins) in the supernatant using the Griess Reagent, as an indirect measure of COX-2 activity.

  • Determine the cell viability using an MTT assay to rule out cytotoxic effects of the inhibitor.

  • Calculate the percentage of inhibition of nitrite production and determine the IC50 value.

Visualizing the Concepts

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Dilutions Plate 96-Well Plate (Inhibitor + Enzyme) Inhibitor->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Incubation1 Pre-incubation Plate->Incubation1 Incubation1->Reaction Incubation2 Reaction Incubation Reaction->Incubation2 Stop Stop Reaction Incubation2->Stop Reader Plate Reader (Measure Product) Stop->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Calculation->IC50 p38_pathway Stress Cellular Stress / Cytokines p38 p38 MAP Kinase Stress->p38 MK2 MAPKAPK2 p38->MK2 Inhibitor Imidazole-Based p38 Inhibitor Inhibitor->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

The imidazole scaffold is a remarkably versatile platform for the development of potent and selective enzyme inhibitors. While this compound is itself pharmacologically inert, its role as the primary metabolite of the anesthetic etomidate underscores the critical importance of metabolic stability in drug design. In contrast, targeted modifications of the imidazole ring have yielded a plethora of highly active inhibitors against key therapeutic targets such as COX-2, p38 MAP kinase, nitric oxide synthase, and aromatase. The continued exploration of the structure-activity relationships of imidazole derivatives promises to deliver novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.

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structure-activity relationship of 1-phenyl-1H-imidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-1H-imidazole-5-carboxylic Acid Derivatives

Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone in the development of therapeutic agents, valued for its unique electronic properties and ability to engage in various biological interactions.[1] This five-membered heterocycle is a common feature in numerous pharmaceuticals, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The this compound scaffold, in particular, presents a versatile framework for designing novel drug candidates. The strategic placement of the phenyl group at the N-1 position and the carboxylic acid at C-5 allows for diverse modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, drawing insights from studies on related imidazole compounds to illuminate the therapeutic potential of this chemical class.

Comparative SAR Analysis Across Therapeutic Targets

While direct and extensive SAR studies on the this compound core are limited, a wealth of information can be gleaned from structurally related compound series. By examining these analogs, we can infer the likely impact of various substitutions on the biological activity of our core scaffold.

Angiotensin II Receptor Antagonism: A Focus on Hypertension

Derivatives of imidazole-5-carboxylic acid have been extensively investigated as nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[4] Quantitative structure-activity relationship (QSAR) studies on a series of these compounds have revealed several key structural features that are crucial for potent antagonist activity.[5][6]

Key SAR insights for Angiotensin II receptor antagonism include:

  • N-1 Substitution: The substituent at the N-1 position of the imidazole ring plays a critical role in receptor binding. In many potent antagonists, this position is occupied by a biphenyltetrazole moiety, which mimics the C-terminal carboxylate of angiotensin II.[4] For our 1-phenyl scaffold, a carboxylic acid group on the phenyl ring, particularly at the para-position, could mimic this acidic feature and enhance binding affinity.[7]

  • C-2 and C-4 Substitutions: The C-2 position often accommodates a short alkyl chain, such as a propyl or butyl group, which is thought to interact with a hydrophobic pocket in the receptor. The C-4 position can tolerate a variety of substituents, including alkyl, alkenyl, and hydroxyalkyl groups, which can influence the overall potency and pharmacokinetic profile of the compound.[4]

  • C-5 Carboxylic Acid: The carboxylic acid at the C-5 position is a critical acidic anchor, forming key interactions with the receptor. Esterification of this group can lead to prodrugs with improved oral bioavailability.[4]

A 2D-QSAR model developed for a series of imidazole-5-carboxylic acid derivatives highlighted the importance of descriptors such as the count of methyl groups, the number of 5-membered chains, an electrotopological state index (SdsCHE-index), and the hydrogen-acceptor count. An increase in the values of these descriptors was found to be beneficial for the antagonistic activity.[5]

Enzyme Inhibition: Targeting Cancer and Beyond

The phenyl-imidazole scaffold is a common motif in various enzyme inhibitors, with applications in oncology and other therapeutic areas.

Pin1 Inhibition: A series of phenyl-imidazole derivatives bearing a carboxylic acid have been identified as inhibitors of Pin1, a peptidyl-prolyl isomerase that is overexpressed in many cancers. These compounds have been shown to block the growth of prostate cancer cells.[8] The acidic group is crucial for interacting with the enzyme's active site.

17β-HSD10 Inhibition: In the context of Alzheimer's disease, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[9] SAR studies revealed that the 2-phenyl-1H-benzo[d]imidazole core is an advantageous skeleton for inhibitor design. Docking studies suggest that the benzimidazole moiety occupies the active pocket, and there is a hydrophobic cavity adjacent to the phenyl group that can be exploited by introducing hydrophobic fragments to enhance activity.[9]

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: 4-Phenyl-imidazole was one of the first identified inhibitors of IDO, an enzyme implicated in tumor immune escape.[10] Although a weak inhibitor, it demonstrated that the phenyl-imidazole scaffold could serve as a starting point for developing more potent IDO inhibitors.

Anticancer Activity: A Multifaceted Approach

The imidazole nucleus is a key structural feature in several clinically used anticancer drugs.[11] Derivatives of phenyl-imidazole have demonstrated significant potential as anticancer agents through various mechanisms.

Studies on imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against lung, cervical, and breast cancer cell lines.[11][12] In one study, a derivative with a para-fluorine substituent on the N-phenyl ring was the most active compound, with IC50 values in the single-digit micromolar range.[11] Another study on 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole compounds found a correlation between the negative electrostatic potential of the molecule and its anticancer activity against MCF-7 breast cancer cells.[13]

Furthermore, benzimidazole derivatives, which are structurally related to our core scaffold, have been investigated as topoisomerase I inhibitors and have shown growth inhibition in the low micromolar range against a panel of human cancer cell lines.[14]

Smoothened (Smo) Antagonism: Modulating the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to several cancers. Phenyl-imidazole derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[15][16]

Structure-activity relationship studies have led to the discovery of orally bioavailable Smo antagonists.[15] The replacement of a benzimidazole moiety with a phenyl-imidazole was found to introduce a rotatable bond, reducing rigidity and potentially improving the binding affinity to the Smo receptor. A molecular modeling study of a potent phenyl-imidazole analog revealed that the imidazole ring engages in π-π interactions with Phe391 and Trp281 residues of the Smo receptor, highlighting the importance of this heterocyclic core.

Summary of Key Structural Modifications and Their Impact

The following table summarizes the general trends observed for substitutions on the this compound scaffold and its analogs across different biological targets.

Position of Modification Modification Impact on Activity Therapeutic Target(s) Reference(s)
N-1 Phenyl Ring Carboxylic acid substitution (para)Potentially enhances binding affinity by mimicking acidic residues.Angiotensin II Receptor[7]
Fluorine substitution (para)Increased cytotoxic activity.Anticancer[11]
C-2 Position Short alkyl chains (propyl, butyl)Favorable for interaction with hydrophobic pockets.Angiotensin II Receptor[4]
C-4 Position Alkyl, alkenyl, hydroxyalkyl groupsModulates potency and pharmacokinetics.Angiotensin II Receptor[4]
C-5 Position Carboxylic acidCritical for binding to many targets.Angiotensin II Receptor, Pin1[4][8]
Esterification of carboxylic acidCreates prodrugs with improved oral bioavailability.Angiotensin II Receptor[4]

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a detailed protocol for an in vitro enzyme inhibition assay is provided below. This example focuses on the inhibition of a generic kinase, but the principles can be adapted for other enzymes like 17β-HSD10 or Pin1.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes and plate reader (luminometer)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of test compounds in DMSO. p2 Prepare kinase, substrate, and ATP solutions in assay buffer. p1->p2 r1 Add test compounds and kinase to 384-well plate. r2 Incubate to allow for compound-enzyme interaction. r1->r2 r3 Initiate reaction by adding ATP/substrate mixture. r2->r3 r4 Incubate at room temperature to allow kinase reaction. r3->r4 d1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. d2 Incubate. d1->d2 d3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. d2->d3 d4 Incubate. d3->d4 d5 Read luminescence on a plate reader. d4->d5 a1 Normalize data to positive and negative controls. a2 Plot % inhibition vs. log(compound concentration). a1->a2 a3 Fit data to a four-parameter logistic model to determine IC50. a2->a3

Workflow for in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation:

    • Create a 10-point serial dilution of the test compounds in 100% DMSO, typically starting from a 10 mM stock.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.

  • Kinase Reaction:

    • Add the kinase solution to each well containing the test compound and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection (using ADP-Glo™):

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a diverse range of diseases. By drawing on the extensive structure-activity relationship data from related imidazole-containing compounds, researchers can make informed decisions in the design and optimization of new drug candidates. The insights gathered from studies on angiotensin II receptor antagonists, various enzyme inhibitors, anticancer agents, and Smoothened antagonists provide a solid foundation for future drug discovery efforts centered on this versatile chemical framework. Further exploration of substitutions on both the phenyl and imidazole rings, as well as modifications of the carboxylic acid moiety, will undoubtedly lead to the discovery of potent and selective modulators of various biological targets.

References

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Validating the Inhibitory Activity of 1-phenyl-1H-imidazole-5-carboxylic acid: A Comparative Guide for Preclinical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a synthesized compound to a validated inhibitor is one of rigorous scientific scrutiny. This guide provides an in-depth, experience-driven framework for validating the inhibitory activity of a novel compound, 1-phenyl-1H-imidazole-5-carboxylic acid. Given the well-documented history of imidazole derivatives as potent enzyme inhibitors, we will explore a logical, multi-pronged approach to characterize the activity of this specific molecule.[1][2] This document eschews a rigid template, instead offering a strategic workflow grounded in scientific integrity, designed to build a comprehensive and trustworthy data package.

The core principle of our approach is self-validation at every stage. We will not merely present protocols but explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and readily interpretable.

Introduction: The Rationale for Investigating this compound

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have demonstrated a remarkable breadth of biological activities, including the inhibition of key enzymes in oncology, inflammation, and endocrinology.[1] Specifically, imidazole-containing compounds have been identified as inhibitors of kinases, DNA topoisomerases, and cytochrome P450 enzymes.[1][3]

A notable analogue, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (in its methylated form, [11C]metomidate), is a potent inhibitor of steroid 11β-hydroxylase (CYP11B1), an enzyme critical for cortisol biosynthesis.[4][5] This provides a strong rationale for prioritizing CYP11B1 as a primary hypothetical target for our subject compound. However, a prudent validation strategy must remain open to other possibilities. The structural motifs within this compound also suggest potential interactions with other enzymes where aromatic and heterocyclic moieties are known to bind, such as cyclooxygenase-2 (COX-2) and topoisomerase I.[1][6]

Therefore, this guide will present parallel validation pathways against three high-probability targets:

  • Primary Target: 11β-Hydroxylase (CYP11B1)

  • Secondary Targets: Topoisomerase I and Cyclooxygenase-2 (COX-2)

For each target, we will provide a detailed experimental protocol and discuss the selection of appropriate positive controls and comparator compounds, which are essential for contextualizing the inhibitory potency of our test article.

Experimental Validation Workflow: A Visual Overview

The following diagram outlines the logical flow of the validation process, from primary screening to mechanistic studies. This workflow is designed to be efficient, generating decision-making data at each step.

Validation_Workflow cluster_screening Primary Screening cluster_confirmation Confirmation & Selectivity cluster_mechanistic Mechanism of Action Primary_Assay Primary Enzyme Assay (e.g., CYP11B1) Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Initial Hit Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based) Dose_Response->Orthogonal_Assay Potent IC50 Selectivity_Panel Selectivity Profiling (e.g., Topo I, COX-2) Dose_Response->Selectivity_Panel MOA_Studies Kinetic Studies (e.g., Lineweaver-Burk) Orthogonal_Assay->MOA_Studies Selectivity_Panel->MOA_Studies Selective Inhibition End Validated Inhibitor Profile MOA_Studies->End Start Compound Synthesis (1-phenyl-1H-imidazole- 5-carboxylic acid) Start->Primary_Assay Test Compound

Caption: High-level workflow for inhibitor validation.

Primary Target Validation: 11β-Hydroxylase (CYP11B1)

Mechanism of Action: 11β-hydroxylase is a mitochondrial cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of cortisol.[7][8] Its inhibition is a therapeutic strategy for diseases characterized by cortisol excess, such as Cushing's syndrome.[4][5]

Comparator Compounds

To benchmark the activity of this compound, it is critical to include established inhibitors in the same experimental runs.

CompoundMechanismTypical Potency (IC₅₀)Rationale for Inclusion
Metyrapone Reversible, non-selective CYP inhibitor~30-70 nMHistorical clinical standard for CYP11B1 inhibition.
Osilodrostat Potent, selective CYP11B1 inhibitor~1-2.5 nMModern, selective, and clinically approved benchmark.
Ketoconazole Non-selective antifungal, also inhibits CYP11B1Micromolar rangeBroad-spectrum CYP inhibitor, useful for assessing selectivity.
Experimental Protocol: In Vitro CYP11B1 Inhibition Assay

This protocol is adapted from established methods using human recombinant CYP11B1 expressed in a suitable cell line (e.g., V79 cells).[9][10] The assay quantifies the conversion of a substrate, 11-deoxycortisol, to cortisol.

Materials:

  • Human recombinant CYP11B1 enzyme preparation

  • 11-deoxycortisol (substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Assay Buffer: Potassium phosphate buffer, pH 7.4

  • Test compound, comparators, and vehicle (e.g., DMSO)

  • Quenching solution (e.g., acetonitrile or methanol)

  • LC-MS/MS system for cortisol quantification

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine the IC₅₀.

  • Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, NADPH regenerating system, and the human recombinant CYP11B1 enzyme.

  • Inhibitor Pre-incubation: Add 1 µL of the serially diluted test compound, comparator, or vehicle (for control wells) to the reaction mixture. Allow a pre-incubation period of 10-15 minutes at 37°C. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol (final concentration typically at or near its Kₘ value), to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Quantification: Centrifuge the plate to pellet precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of cortisol produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Target Selectivity Profiling

A hallmark of a promising drug candidate is its selectivity. Demonstrating that this compound does not potently inhibit other, unrelated enzymes is as important as showing its activity against the primary target. We will assess its activity against two common targets of imidazole compounds: Topoisomerase I and COX-2.

Target 1: Topoisomerase I

Mechanism of Action: Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[11][12][13] Inhibitors of this enzyme, such as camptothecin, trap the covalent enzyme-DNA complex, leading to DNA damage and cell death, a mechanism exploited in cancer therapy.[14][15][16]

  • Camptothecin: A potent and well-characterized Topoisomerase I inhibitor.

This assay is the gold standard for measuring Topoisomerase I activity.[17] It relies on the principle that supercoiled plasmid DNA and relaxed DNA exhibit different mobilities on an agarose gel.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT, EDTA, BSA, pH 7.5

  • Test compound and camptothecin

  • Stop Solution/Loading Dye: STEB (Sucrose, Tris-EDTA, Bromophenol Blue) and SDS

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Step-by-Step Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer and supercoiled plasmid DNA.

  • Inhibitor Addition: Add the test compound or camptothecin at various concentrations. Include a "no enzyme" control and a "vehicle" control.

  • Enzyme Addition: Add human Topoisomerase I to all tubes except the "no enzyme" control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.[18]

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. Supercoiled DNA will migrate faster than the relaxed, circular DNA.

  • Analysis: Quantify the band intensities. A potent inhibitor will prevent the conversion of the fast-migrating supercoiled DNA to the slow-migrating relaxed form.

Target 2: Cyclooxygenase-2 (COX-2)

Mechanism of Action: COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][3] Selective COX-2 inhibitors were developed as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][19]

  • Celecoxib: A highly selective and clinically used COX-2 inhibitor.

This protocol utilizes the peroxidase activity of COX-2 to generate a quantifiable colorimetric signal.[20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer: Tris-HCl, pH 8.0

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric probe

  • Test compound and celecoxib

  • 96-well plate and plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents. Equilibrate the assay buffer to 37°C.

  • Reaction Setup: To a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test compound or celecoxib at various concentrations. Include vehicle controls.

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.[22]

  • Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at ~590-620 nm kinetically for 5-10 minutes using a plate reader.

  • Analysis: Determine the initial reaction velocity (rate of change in absorbance). Calculate the percent inhibition for each concentration and determine the IC₅₀ value as previously described.

Comparative Data Summary

The results from these assays should be compiled into a clear, comparative table to facilitate analysis. The following is an illustrative template.

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)
This compound CYP11B1 LC-MS/MS [Experimental Value]
MetyraponeCYP11B1LC-MS/MS[Experimental Value]
OsilodrostatCYP11B1LC-MS/MS[Experimental Value]
This compound Topoisomerase I DNA Relaxation [Experimental Value]
CamptothecinTopoisomerase IDNA Relaxation[Experimental Value]
This compound COX-2 Colorimetric [Experimental Value]
CelecoxibCOX-2Colorimetric[Experimental Value]

A high IC₅₀ value against Topoisomerase I and COX-2, coupled with a low IC₅₀ value against CYP11B1, would constitute a strong preliminary case for the compound's potency and selectivity.

Delving Deeper: Mechanism of Action Studies

Should this compound prove to be a potent and selective inhibitor of its primary target (e.g., CYP11B1), the next logical step is to investigate its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved through enzyme kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations. Plotting the data, for instance using a Lineweaver-Burk plot, can elucidate the inhibitory mechanism, providing critical insights for any future lead optimization efforts.

The following diagram illustrates the decision-making process based on the initial validation data.

Caption: Decision tree for progressing to Mechanism of Action studies.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded strategy for the initial validation of this compound's inhibitory activity. By hypothesizing likely targets based on chemical precedent, employing robust in vitro assays with appropriate comparators, and systematically assessing for selectivity, researchers can build a high-confidence data package. This structured, yet flexible, approach ensures that resources are directed efficiently and that the resulting data is both trustworthy and actionable for the next phases of drug discovery and development.

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A Comparative Guide to the Biological Effects of Phenyl-Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Phenyl-Imidazole Scaffold

Imidazole derivatives represent a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including the essential amino acid histidine. The introduction of a phenyl group to this five-membered heterocycle gives rise to phenyl-imidazoles, a class of compounds with remarkable versatility and a broad spectrum of biological activities.[1][2] The position of the phenyl substituent on the imidazole ring—creating isomers such as 2-phenylimidazole, 4-phenylimidazole, and their more complex substituted counterparts—dramatically influences their physicochemical properties and, consequently, their interactions with biological targets.[1][3]

This guide provides a comparative analysis of key phenyl-imidazole isomers, focusing on their differential effects across several critical areas of drug discovery: enzyme inhibition, anticancer cytotoxicity, and antimicrobial activity. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged scaffold.

Comparative Enzyme Inhibition: A Tale of Isomeric Specificity

The orientation of the phenyl group and the nitrogen atoms in the imidazole ring dictates the molecule's ability to fit into an enzyme's active site and interact with key residues or cofactors. This isomeric specificity is a critical determinant of inhibitory potency.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

IDO is a crucial immunomodulatory enzyme that suppresses T-cell responses by depleting tryptophan, making it a prime target in cancer immunotherapy.[4] The 4-phenylimidazole (4-PI) isomer has been identified as a foundational scaffold for potent IDO inhibitors.

  • Mechanism of Action: 4-PI acts as a noncompetitive or uncompetitive inhibitor, binding directly to the heme iron at the enzyme's active site.[4] This interaction is crucial for disrupting the catalytic cycle that incorporates oxygen into tryptophan. The imidazole nitrogen atoms are key to this coordination.

  • Isomer Comparison: While 4-PI itself is a weak inhibitor, it serves as a superior starting point for inhibitor design compared to other isomers. Systematic studies have shown that derivatives of 4-PI are significantly more potent. For instance, the addition of hydroxyl or thiol groups to the phenyl ring can exploit interactions with specific amino acids like Cys129 and Ser167 within the active site, boosting inhibitory potency by approximately tenfold over the parent 4-PI molecule.[4]

Xanthine Oxidoreductase (XOR) Inhibition

XOR is a key enzyme in purine metabolism, and its overactivity leads to hyperuricemia and gout. Phenyl-imidazole derivatives have emerged as potent XOR inhibitors.

  • Key Isomer: Derivatives of 1-phenylimidazole-4-carboxylic acid have demonstrated nanomolar-level inhibition of XOR.[5]

  • Comparative Potency: Specific derivatives, such as compounds designated Ie and IVa in a 2020 study, exhibited IC50 values of 8.0 nM and 7.2 nM, respectively. These values are comparable to the clinically used drug febuxostat (IC50 of 7.0 nM).[5] These compounds not only reduced uric acid levels in animal models but also showed a capacity to improve related kidney damage, an effect not significantly observed with febuxostat.[5]

β-Glucosidase Inhibition

The 4-phenylimidazole isomer stands out as a highly potent and specific reversible inhibitor of β-glucosidase.[6]

  • Mechanism of Action: This isomer effectively combines the binding affinities of two separate moieties: the phenyl group binds to the hydrophobic aglycone site, while the imidazole ring occupies the sugar-binding site of the enzyme.[6] This dual interaction leads to a potent, pH-independent Ki of 0.8 µM. The additivity of these binding energies makes 4-phenylimidazole one of the most powerful known inhibitors of this enzyme.[6]

Data Summary: Enzyme Inhibition
Isomer/Derivative ScaffoldTarget EnzymePotency (IC50 / Ki)Reference
4-Phenylimidazole (4-PI)Indoleamine 2,3-Dioxygenase (IDO)Weak (Ki ~34 µM for 1-MT standard)[4]
4-PI Derivatives (e.g., 1 , 17 )Indoleamine 2,3-Dioxygenase (IDO)~10x more potent than 4-PI[4]
1-Phenylimidazole DerivativesXanthine Oxidoreductase (XOR)7.2 - 8.0 nM[5]
4-Phenylimidazoleβ-Glucosidase0.8 µM (Ki)[6]
N-Alkyl Phenyl Imidazoles17α-hydroxylase/17,20-lyase (P450(17α))0.10 - 0.32 µM[7]

Anticancer and Cytotoxic Effects: Impact of Substitution Patterns

The substitution pattern on both the phenyl and imidazole rings drastically alters the cytotoxic potential of these compounds against various human cancer cell lines.

Triphenyl-Imidazole Derivatives

A series of N1-substituted 2,4,5-triphenyl imidazole derivatives have been evaluated for their anti-proliferative activities. While their intended p53-MDM2 binding inhibition was weak, many of these compounds displayed potent cytotoxicity.[8]

  • Mechanism of Action: The most potent compound in one study, designated 9c , was found to induce cell cycle arrest at the G2/M phase in cancer cells.[8] This indicates an interference with the cellular machinery responsible for mitosis.

  • Structure-Activity Relationship (SAR): Docking studies suggest that this series of compounds may utilize a different binding mode to MDM2 than known inhibitors like Nutlin, pointing to a potentially novel mechanism of action.[8]

Acetylphenylamine-Based Imidazole Derivatives

Recent studies on 4-acetylphenylamine-based imidazoles revealed that the nature of substituents on the phenyl ring is critical for activity.[9]

  • Isomeric and Substituent Effects: The introduction of electron-withdrawing groups (e.g., F, Cl) on the phenyl ring positively influenced the anticancer potency of non-alkylated imidazolethiones and imidazolones.[9] Conversely, for S-alkylated derivatives, an electron-donating group (e.g., OH) increased biological activity, while electron-withdrawing groups weakened it.[9] This highlights the nuanced electronic requirements for different sub-classes of phenyl-imidazoles.

  • Cell Line Specificity: The highest cytotoxicity was observed against human glioblastoma U-87 cells, with some derivatives showing EC50 values as low as 3.1 µM.[9]

Data Summary: Cytotoxicity (EC50 / IC50)
Isomer/Derivative ScaffoldCancer Cell LinePotency (EC50 / IC50)Mechanism HighlightReference
N1-Substituted 2,4,5-Triphenyl ImidazolePC3, KB, A549Moderate to PotentG2/M Cell Cycle Arrest[8]
4-Acetylphenylamine-based ImidazolesU-87 (Glioblastoma)3.1 - 47.2 µMSAR dependent on EWD/EDG[9]
4-Acetylphenylamine-based ImidazolesPPC-1 (Prostate)3.1 - 47.2 µMSAR dependent on EWD/EDG[9]
Phenyl-substituted 1H-imidazole(General)Dose-dependentImpairs redox balance[10]

Comparative Antimicrobial Activity

Phenyl-imidazole isomers have demonstrated significant potential as antibacterial and antifungal agents. The structure-activity relationship often points to the importance of specific substitutions on the phenyl rings.

Triphenyl-Imidazole Derivatives

Studies on 2,4,5-triphenyl-1H-imidazole derivatives have identified key structural features for potent antimicrobial activity.[11][12]

  • Structure-Activity Relationship (SAR): A consistent finding is that the presence of electron-withdrawing groups (e.g., chloro, nitro) at the ortho and para positions of the distant phenyl ring enhances antimicrobial activity.[11][12] Conversely, compounds with electron-releasing groups (e.g., methoxy) tend to be less active.[12]

  • Potency: The most effective compounds exhibit Minimum Inhibitory Concentrations (MICs) in the range of 25-200 µg/mL against a panel of bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[11][12]

Workflow for Antimicrobial Screening

The logical flow for identifying and validating antimicrobial phenyl-imidazoles follows a structured path from synthesis to activity confirmation.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_validation Lead Validation S1 Design Isomers (e.g., 2,4,5-triphenyl) S2 One-Pot Synthesis (Benzil, Aldehyde, NH4OAc) S1->S2 S3 Purification & Characterization (NMR, IR, MS) S2->S3 P1 Agar Well Diffusion Assay S3->P1 Test Compounds P2 Measure Zone of Inhibition (ZOI) P1->P2 Q1 Broth Microdilution Assay P2->Q1 Active Compounds Q2 Determine MIC & MBC Q1->Q2 V1 Toxicity Assays (e.g., Hepatotoxicity) Q2->V1 Potent Compounds V2 Identify Lead Compound V1->V2

Caption: Workflow for discovery of antimicrobial phenyl-imidazoles.

Experimental Protocols: A Guide to Best Practices

To ensure reproducibility and trustworthiness, the following detailed protocols are provided for key biological assays.

Protocol 4.1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of phenyl-imidazole isomers on the viability of cancer cell lines.[9] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is quantified by measuring its absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., U-87, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenyl-imidazole test compounds in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12]

Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the phenyl-imidazole compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on an agar medium. The MBC is the lowest concentration that results in no colony formation after incubation.

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways affected by phenyl-imidazole isomers is key to their rational development as therapeutic agents.

IDO Inhibition and the Kynurenine Pathway

IDO inhibitors based on the 4-phenylimidazole scaffold prevent the degradation of tryptophan into kynurenine. This restores local tryptophan levels, reactivating anti-tumor T-cells, and prevents the accumulation of immunosuppressive kynurenine metabolites.

IDO_Pathway Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Metabolized by ImmuneActivation T-Cell Activation Tryptophan->ImmuneActivation Required for Kynurenine Kynurenine ImmuneSuppression T-Cell Suppression (Immune Escape) Kynurenine->ImmuneSuppression IDO->Kynurenine Produces PI_Inhibitor 4-Phenylimidazole Inhibitor PI_Inhibitor->IDO Blocks

Caption: Inhibition of the IDO pathway by 4-phenylimidazole derivatives.

Conclusion

The biological effects of phenyl-imidazole compounds are profoundly dictated by their isomeric structure and substitution patterns. The 4-phenylimidazole isomer serves as a privileged scaffold for inhibiting key enzymes like IDO and β-glucosidase, while multi-substituted derivatives, particularly triphenyl-imidazoles, show promise as cytotoxic and antimicrobial agents. Structure-activity relationship studies consistently reveal that fine-tuning the electronic properties of the phenyl rings—often through the addition of electron-withdrawing groups—is a successful strategy for enhancing potency. The detailed protocols and comparative data provided in this guide offer a robust framework for researchers to explore and exploit the vast therapeutic potential of this versatile chemical class.

References

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  • Hu, C., et al. (2015). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery.
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A Comparative Efficacy Analysis: 1-Phenyl-1H-imidazole-5-carboxylic Acid Derivatives versus Febuxostat as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of hyperuricemia therapeutics, the selective inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. Febuxostat, a potent non-purine selective inhibitor, has established itself as a benchmark in this class. However, the quest for novel XO inhibitors with potentially improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of the efficacy of a promising class of compounds, 1-phenyl-1H-imidazole-5-carboxylic acid derivatives, against the established drug, febuxostat.

This analysis synthesizes available preclinical data, focusing on in vitro inhibitory potency and in vivo hypouricemic effects. By examining the causality behind experimental designs and presenting data in a clear, comparative format, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the therapeutic potential of this emerging class of inhibitors.

The Central Role of Xanthine Oxidase in Uric Acid Metabolism

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key etiological factor in gout and is associated with other comorbidities, including renal and cardiovascular diseases. Uric acid is the final product of purine metabolism in humans. The enzyme xanthine oxidase plays a pivotal role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Therefore, inhibiting the activity of xanthine oxidase is a direct and effective strategy for reducing uric acid production and managing hyperuricemia.[3]

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase

Caption: The enzymatic conversion of purines to uric acid by xanthine oxidase.

Febuxostat: The Established Non-Purine Selective Inhibitor

Febuxostat is a non-purine analogue that selectively inhibits xanthine oxidase.[4][5][6] Its mechanism of action involves forming a stable, high-affinity interaction with the molybdenum-pterin center, the active site of the enzyme, thereby blocking its catalytic function.[4] This non-competitive inhibition is effective against both the oxidized and reduced forms of the enzyme.[7] Febuxostat has demonstrated significant efficacy in lowering serum uric acid levels in clinical trials and is a widely prescribed medication for gout.[8][9][10]

This compound Derivatives: A New Frontier in XO Inhibition

Recent research has identified this compound and its derivatives as a novel class of potent xanthine oxidase inhibitors. These compounds, like febuxostat, are non-purine analogues, suggesting a potential for high selectivity and a favorable safety profile.

In Vitro Inhibitory Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In vitro studies have demonstrated that certain derivatives of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid exhibit exceptional inhibitory activity against xanthine oxidase, in some cases surpassing that of febuxostat.

CompoundIC50 (µM) vs. Xanthine OxidaseInhibition Type
Febuxostat 0.01[4][5]Mixed[4][5]
1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid (4d) 0.003[4][5]Not specified
1-hydroxy-4-methyl-2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid (4e) 0.003[4][5]Not specified
1-hydroxy-4-methyl-2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid (4f) 0.006[4][5]Mixed[4][5]

Data sourced from Chen et al., European Journal of Medicinal Chemistry, 2015.[4][5]

These findings highlight the significant potential of the this compound scaffold for developing highly potent xanthine oxidase inhibitors. The substitutions on the phenyl ring appear to play a crucial role in enhancing the inhibitory activity.

In Vivo Efficacy: Evaluating the Hypouricemic Effect in Animal Models

While in vivo data for the most potent 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives (4d, 4e, 4f) is not yet publicly available, studies on structurally related isomers, specifically 1-phenylimidazole-4-carboxylic acid derivatives, provide valuable insights into the potential in vivo efficacy of this chemical class. A study by Li et al. investigated the hypouricemic effects of two such derivatives, Ie and IVa, in a potassium oxonate-induced hyperuricemic mouse model and compared them directly with febuxostat.

CompoundDosage (mg/kg, p.o.)Serum Uric Acid Reduction (%) vs. Model
Febuxostat 5Significant reduction (P < 0.05)
Compound Ie 5Significant reduction (P < 0.05)
Compound IVa 5Significant reduction (P < 0.05)

Data sourced from Li et al., European Journal of Medicinal Chemistry, 2020.

The study demonstrated that at the same oral dose, compounds Ie and IVa exhibited hypouricemic effects that were slightly weaker than or similar to febuxostat in this acute model. Notably, in a long-term hyperuricemia model, both compounds showed a capacity to improve kidney damage, an effect not significantly observed with febuxostat in the same study.

Experimental Protocols: A Guide to Preclinical Evaluation

To ensure the generation of robust and reproducible data for comparing novel xanthine oxidase inhibitors, standardized experimental protocols are essential.

In Vitro Xanthine Oxidase Inhibitory Assay

This protocol outlines a common method for determining the IC50 value of a test compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer and the test compound at various concentrations.

  • Add xanthine oxidase to each well to initiate the pre-incubation. Incubate at 25°C for 15 minutes.

  • Initiate the enzymatic reaction by adding xanthine to each well.

  • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period.

  • Calculate the rate of uric acid formation from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Animal Model

This protocol describes a widely used method for inducing hyperuricemia in rodents to evaluate the in vivo efficacy of urate-lowering drugs.

cluster_0 Acclimatization cluster_1 Induction & Treatment cluster_2 Data Collection & Analysis Acclimatize Animal Acclimatization (1 week) Induce Induce Hyperuricemia (Potassium Oxonate, i.p.) Acclimatize->Induce Treat Administer Treatment (Vehicle, Test Compound, Febuxostat) Induce->Treat Collect_Blood Collect Blood Samples (e.g., 2h post-treatment) Treat->Collect_Blood Analyze_UA Analyze Serum Uric Acid Collect_Blood->Analyze_UA Evaluate Evaluate Efficacy Analyze_UA->Evaluate

Caption: Workflow for in vivo efficacy testing of xanthine oxidase inhibitors.

Materials:

  • Male Kunming mice or Sprague-Dawley rats

  • Potassium oxonate (uricase inhibitor)

  • Test compound and Febuxostat

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (e.g., normal control, hyperuricemic model, test compound groups at different doses, positive control group - febuxostat).

  • Drug Administration: Administer the test compound, febuxostat, or vehicle orally (p.o.) to the respective groups.

  • Induction of Hyperuricemia: After a set time (e.g., 1 hour) following drug administration, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate.

  • Blood Sampling: Collect blood samples from the animals at a specified time point (e.g., 2 hours) after the induction of hyperuricemia.

  • Serum Separation: Separate the serum by centrifugation.

  • Uric Acid Analysis: Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the serum uric acid levels of the treatment groups with the hyperuricemic model group to determine the percentage of uric acid reduction.

Concluding Remarks for the Research Professional

The available preclinical data strongly suggests that this compound derivatives represent a highly promising class of xanthine oxidase inhibitors. The exceptional in vitro potency of some derivatives, surpassing that of the established drug febuxostat, warrants further investigation. While direct in vivo efficacy data for the most potent "-5-carboxylic acid" derivatives is pending, the significant hypouricemic effects observed in closely related "-4-carboxylic acid" isomers underscore the therapeutic potential of this chemical scaffold.

For researchers in drug development, the key takeaways are:

  • The this compound scaffold is a validated starting point for the design of novel, highly potent xanthine oxidase inhibitors.

  • Further structure-activity relationship (SAR) studies are justified to optimize the in vivo efficacy, pharmacokinetic, and safety profiles of these compounds.

  • The potential for improved renal protection, as suggested by preliminary data on related isomers, is a particularly interesting avenue for future research and could represent a significant clinical advantage.

The continued exploration of this class of compounds could lead to the development of a new generation of therapies for hyperuricemia and gout, potentially offering enhanced efficacy and a superior safety profile compared to current treatment options.

References

  • Chen, L., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 354-366.
  • ResearchGate. (2025). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H- imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors | Request PDF.
  • Patsnap Synapse. (2024). What is the mechanism of Febuxostat?
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Febuxostat (febuxostat)?
  • Pharmacology Point. (2025). Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Febuxostat vs. Other Hyperuricemia Treatments: A Comparative Analysis.
  • BioKB. (n.d.). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors.
  • PubMed. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors.
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Comparative Cross-Reactivity Analysis of 1-phenyl-1H-imidazole-5-carboxylic acid: A Guide for Target Validation and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-phenyl-1H-imidazole-5-carboxylic acid, a scaffold of interest in medicinal chemistry. While direct, extensive cross-reactivity data for this specific molecule is not widely published, this document outlines the rationale for potential off-target interactions based on its structural motifs and provides detailed, field-proven methodologies for its comprehensive profiling.

The imidazole ring is a privileged scaffold in drug discovery, known for its ability to engage with a wide array of biological targets through various non-covalent interactions.[1][2] This promiscuity, however, necessitates a thorough investigation of a compound's selectivity to mitigate potential toxicity and ensure on-target efficacy. This guide will delve into the probable cross-reactivity profile of this compound, with a focus on cytochrome P450 enzymes and other potential off-targets, and present a clear experimental workflow for robustly assessing its enzymatic interactions.

Rationale for Cross-Reactivity Assessment

The chemical structure of this compound suggests potential interactions with several enzyme families. The presence of the imidazole nucleus is a key indicator for potential interactions with heme-containing enzymes, such as cytochrome P450s (CYPs).[1] Furthermore, derivatives of imidazole-5-carboxylic acid have demonstrated activity against enzymes like xanthine oxidase and carbonic anhydrase, highlighting the need for a broad screening approach.[3][4]

A closely related compound, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is a known precursor to potent inhibitors of 11β-hydroxylase, a key enzyme in cortisol biosynthesis.[5][6][7] This strongly suggests that this compound itself may exhibit inhibitory activity against this steroidogenic enzyme.

Logical Framework for Cross-Reactivity Investigation

IC50_Determination_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Combine Enzyme, Buffer, and Compound in Plate Compound_Prep->Reaction_Setup Reaction_Initiation Add Substrate and Cofactor Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Quench Reaction Incubation->Reaction_Termination Detection Analyze Product Formation (e.g., LC-MS/MS) Reaction_Termination->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the IC50 value of an enzyme inhibitor.

Broad Selectivity Profiling: Commercial Enzyme Panels

Principle: To gain a comprehensive understanding of the compound's selectivity, it is advisable to screen it against a broad panel of enzymes. Several contract research organizations (CROs) offer fee-for-service screening against hundreds of kinases, proteases, phosphatases, and other enzyme classes.

Methodology:

  • CRO Selection: Choose a reputable CRO that offers a diverse and well-validated enzyme screening panel.

  • Compound Submission: Provide the CRO with a sufficient quantity of this compound at a specified concentration and purity.

  • Assay Performance: The CRO will perform single-point concentration or dose-response assays using their proprietary platforms.

  • Data Reporting: The CRO will provide a detailed report summarizing the percent inhibition at a given concentration or the IC50/Ki values for any significant hits.

In Vitro ADME/Tox: Cytochrome P450 Inhibition Assays

Principle: These assays are crucial for assessing the potential for drug-drug interactions. The inhibitory effect of this compound on the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is evaluated.

Methodology:

  • System: Utilize human liver microsomes or recombinant CYP enzymes.

  • Probe Substrates: Use isoform-specific probe substrates that are metabolized to fluorescent or mass-spectrometry detectable products.

  • Incubation: Co-incubate the enzyme system, probe substrate, and a range of concentrations of this compound.

  • Detection: Monitor the formation of the metabolite and calculate the IC50 value for the inhibition of each CYP isoform.

Conclusion and Future Directions

This guide provides a strategic framework for the systematic evaluation of the cross-reactivity of this compound. The initial assessment, based on its chemical structure and literature precedents, strongly suggests a potential interaction with 11β-hydroxylase and various cytochrome P450 enzymes. The outlined experimental protocols offer a robust pathway for confirming these interactions and uncovering additional off-target activities.

A thorough understanding of a compound's selectivity profile is a critical step in the drug discovery pipeline. The data generated from these studies will be instrumental in guiding lead optimization efforts, interpreting in vivo pharmacology data, and ultimately, de-risking the progression of promising candidates towards clinical development. For more advanced profiling, techniques such as activity-based protein profiling (ABPP) or proteome-wide thermal shift assays can provide an unbiased view of the compound's interactions within a cellular context. [8][9]

References

  • 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. (2005). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).
  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Methods in Molecular Biology.
  • Discovery of small-molecule enzyme activators by activity-based protein profiling. (2018). Nature Chemical Biology.
  • Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays. (2010). Methods in Molecular Biology.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). Journal of Medicinal Chemistry.
  • Small-molecule Profiling. (n.d.). Broad Institute.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules.
  • 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. (n.d.). PubChem.
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  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules.
  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2015). European Journal of Medicinal Chemistry.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). ACS Omega.
  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. (2019). Bioorganic & Medicinal Chemistry.

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A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation protocols for analytical methods applicable to 1-phenyl-1H-imidazole-5-carboxylic acid (PICA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. We will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal technique for quantitation, while also considering alternative and complementary methods.

Introduction: The Analytical Imperative for PICA

This compound (PICA), with the molecular formula C₁₀H₈N₂O₂, is a heterocyclic compound whose structure is relevant in medicinal chemistry and materials science.[1] Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of any final product, whether it serves as a key starting material, an intermediate, or an active pharmaceutical ingredient (API). The validation of an analytical procedure is the formal, systematic process of demonstrating that the method is suitable for its intended purpose, providing reliable, consistent, and accurate data.[2][3] This guide is structured around the internationally recognized ICH Q2(R1) guidelines, which outline the core parameters for validation.[2][4]

Chapter 1: The Primary Workhorse: Stability-Indicating RP-HPLC

For a molecule like PICA, which possesses both aromatic rings and a polar carboxylic acid group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its advantages include high resolution, sensitivity, and the ability to separate the parent compound from potential impurities and degradation products.[5]

Causality in Method Development: The "Why" Behind the Parameters

The goal is to develop a stability-indicating method, one that can unequivocally assess the analyte in the presence of its potential degradation products.[2][6]

  • Column Selection: A C18 (octadecylsilyl) column is the standard choice for retaining moderately polar to nonpolar compounds like PICA. The phenyl and imidazole rings will interact with the C18 stationary phase via hydrophobic interactions.

  • Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The carboxylic acid group on PICA has a pKa that necessitates pH control of the mobile phase. To ensure consistent retention and good peak shape, the mobile phase pH should be set at least two units below the analyte's pKa, keeping it in its neutral, protonated form.[7] A phosphate buffer is a common choice for its buffering capacity in the acidic range.

  • Detector Selection: PICA contains phenyl and imidazole rings, which are strong chromophores. A UV-Vis or Diode-Array Detector (DAD) is therefore ideal. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Experimental Workflow: HPLC Method Validation

The following diagram outlines the logical flow of the validation process, which is a self-validating system where each step confirms the suitability of the method for the next.

HPLC_Validation_Workflow start_node Method Development (Column, Mobile Phase, Detector) process_node_specificity 1. Specificity (Forced Degradation) start_node->process_node_specificity Initial Parameters Set process_node process_node data_node data_node decision_node decision_node end_node Validated Method Ready for Routine Use data_node_specificity No interference from degradants/placebo process_node_specificity->data_node_specificity Assess Peak Purity process_node_linearity 2. Linearity & Range data_node_specificity->process_node_linearity data_node_linearity r² ≥ 0.999 Acceptable Range process_node_linearity->data_node_linearity Plot Calibration Curve process_node_accuracy 3. Accuracy (% Recovery) data_node_linearity->process_node_accuracy data_node_accuracy Recovery within 98.0-102.0% process_node_accuracy->data_node_accuracy Spike & Measure process_node_precision 4. Precision (Repeatability & Intermediate) data_node_accuracy->process_node_precision data_node_precision RSD ≤ 2.0% process_node_precision->data_node_precision Calculate %RSD process_node_limits 5. LOD & LOQ data_node_precision->process_node_limits data_node_limits LOD ~3:1 LOQ ~10:1 process_node_limits->data_node_limits S/N Ratio process_node_robustness 6. Robustness data_node_limits->process_node_robustness data_node_robustness SST criteria met process_node_robustness->data_node_robustness Vary Parameters data_node_robustness->end_node Validation Complete

Caption: Logical workflow for HPLC analytical method validation.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for Specificity

The objective of a forced degradation or stress study is to generate potential degradation products to demonstrate the specificity and stability-indicating nature of the analytical method.[6][8]

Forced_Degradation_Workflow cluster_stress Stress Conditions start_node PICA Stock Solution (1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h start_node->acid Expose to stress base Base Hydrolysis 0.1 M NaOH, 60°C, 4h start_node->base Expose to stress oxidative Oxidation 6% H₂O₂, RT, 24h start_node->oxidative Expose to stress thermal Thermal 80°C, 48h (Solid) start_node->thermal Expose to stress photo Photolytic ICH Q1B conditions start_node->photo Expose to stress stress_condition stress_condition analysis_step Analyze via Validated HPLC-DAD Method evaluation_step Evaluate Results: - % Degradation - Peak Purity (DAD) - Mass Balance analysis_step->evaluation_step outcome Specificity Confirmed: Method is Stability-Indicating evaluation_step->outcome acid->analysis_step base->analysis_step oxidative->analysis_step thermal->analysis_step photo->analysis_step

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of PICA at approximately 1 mg/mL.

  • Stress Conditions: Expose the PICA solution (or solid, for thermal) to the following conditions as outlined in the diagram above.[9]

    • Acid/Base Hydrolysis: After the specified time, neutralize the samples before injection.

    • Control Samples: For each condition, a control sample (un-stressed) and a blank (reagents only) should be run.

  • Analysis: Analyze all stressed samples, controls, and blanks using the developed HPLC-DAD method.

  • Evaluation:

    • Assess the chromatograms for new peaks corresponding to degradation products.

    • Utilize the DAD to check the peak purity of the main PICA peak in the presence of degradants. The peak should be spectrally pure.

    • Aim for 5-20% degradation.[9] If degradation is excessive, reduce the stress duration or severity.

Protocol 2: Validation of Performance Characteristics

  • System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (%RSD) for peak area should be ≤2.0% (typically much lower, ≤0.73% for modern UPLC/HPLC systems).[10]

  • Linearity: Prepare a series of at least five concentrations of PICA standard spanning 50% to 150% of the target assay concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.[11]

  • Accuracy (Recovery): Prepare samples by spiking a placebo matrix with the PICA API at three concentration levels (e.g., 80%, 100%, and 120%), in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.[5]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument. The %RSD for each, and combined, should not exceed 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise (S/N) ratio. Sequentially dilute a known low-concentration standard until the average S/N is approximately 3:1 for LOD and 10:1 for LOQ.[3][12]

  • Robustness: Deliberately introduce small variations to the method parameters and assess the impact on system suitability.

    • Vary mobile phase organic composition (e.g., ±2%).

    • Vary mobile phase pH (e.g., ±0.2 units).

    • Vary column temperature (e.g., ±5 °C). The system suitability results should remain within acceptance criteria.

Summary of Acceptance Criteria & Hypothetical Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of PICA. Peak purity index > 0.999.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50-150% of target concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
LOD (S/N Ratio) ~3:10.05 µg/mL
LOQ (S/N Ratio) ~10:10.15 µg/mL
Robustness System suitability passes under all varied conditions.Pass

Chapter 2: Alternative and Complementary Methods

While HPLC is the primary choice for quantitative analysis, other methods serve important, often complementary, roles.

Gas Chromatography (GC)
  • Applicability: Direct GC analysis of PICA is challenging due to its high polarity and low volatility.[13]

  • Methodology: Analysis requires a derivatization step to convert the polar carboxylic acid into a more volatile ester or silyl ester. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

  • Comparison to HPLC:

    • Cons: GC with derivatization introduces extra sample preparation steps, which can be a source of error and variability. The process can be time-consuming and may not be suitable for high-throughput analysis. Thermal degradation of the analyte in the injector port is also a risk.

    • Pros: For certain specific applications, such as identifying volatile impurities not amenable to HPLC, GC-MS (Mass Spectrometry) can provide invaluable structural information.

Spectroscopic Methods

Spectroscopic techniques are generally used for identification and structural confirmation rather than for quantitative analysis in a quality control setting.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the identity of PICA by identifying its key functional groups.

    • Expected Peaks: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, aromatic C=C and C-H stretches, and C=N stretches from the imidazole ring would be expected.[14][15]

  • UV-Visible Spectroscopy:

    • Purpose: Primarily used during method development to determine the λmax for the HPLC detector. It can also be used for a simple, non-specific assay in the absence of interfering substances.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: The definitive method for structural elucidation and confirmation of the PICA molecule. It is a primary tool during the discovery and development phase but is not used for routine quality control testing.

Chapter 3: Final Method Comparison

MethodPrimary PurposeQuantitative?SpecificityThroughputKey Consideration
RP-HPLC Assay, Impurity ProfilingYesHigh (if stability-indicating)HighThe gold standard for routine QC.[5]
GC-MS Impurity IdentificationYes (with derivatization)HighLow-MediumRequires derivatization; risk of thermal degradation.[13]
FTIR Identity ConfirmationNoLowHighConfirms functional groups are present.[14]
UV-Vis Identity, λmax determinationYes (limited)Very LowHighProne to interference from any UV-absorbing species.

Conclusion

For the comprehensive quality control of this compound, a fully validated, stability-indicating RP-HPLC method is the authoritative choice. It provides the necessary specificity, accuracy, and precision required for regulatory compliance and to ensure product quality. While techniques like GC-MS and spectroscopy are vital tools for structural elucidation and impurity identification during development, the validated HPLC method remains the cornerstone for routine analysis in a quality-controlled environment. The protocols and validation strategies detailed in this guide provide a robust framework for establishing such a reliable analytical procedure.

References

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  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
  • NCBI. (2005, June 10). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. [Link]
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  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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A Comparative Benchmarking Guide: 1-phenyl-1H-imidazole-5-carboxylic acid in the Context of Adrenocortical Carcinoma Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the pursuit of novel therapeutic agents requires rigorous evaluation against established standards. This guide provides an in-depth comparative analysis of 1-phenyl-1H-imidazole-5-carboxylic acid , a compound of interest, benchmarked against two significant drugs in the landscape of adrenocortical carcinoma (ACC): Mitotane and Metyrapone . Our focus is on the inhibition of steroid 11β-hydroxylase (CYP11B1), a key enzyme in cortisol biosynthesis and a promising target in ACC.[1][2][3]

Adrenocortical carcinoma is a rare and aggressive malignancy with a generally poor prognosis.[4] A significant subset of these tumors are functional, leading to excessive hormone production, most notably cortisol. This overproduction results in Cushing's syndrome, which contributes significantly to patient morbidity.[5] The enzyme 11β-hydroxylase (CYP11B1) catalyzes the final, rate-limiting step in cortisol synthesis, making it a highly rational target for therapeutic intervention.[1][2][3] The parent compound of our subject, [11C]-Metomidate (a methyl ester of this compound), is utilized as a PET imaging agent precisely because of its high affinity for this enzyme, which is often overexpressed in ACC.[1]

This guide will dissect the mechanistic underpinnings of our test compound and its comparators, provide detailed protocols for head-to-head experimental evaluation, and present a framework for interpreting comparative data.

The Comparators: Mechanism of Action

A meaningful benchmark requires comparators with distinct yet relevant mechanisms of action. We have selected Mitotane as the clinical standard of care and Metyrapone as a direct mechanistic competitor.

  • This compound (Compound A) : As a derivative of the imidazole class, which is known for its ability to coordinate with metal ions in enzyme active sites, this compound is hypothesized to be a direct inhibitor of the heme iron within the CYP11B1 enzyme.[6] This targeted inhibition is expected to reduce cortisol production specifically.

  • Mitotane : The only drug approved by the U.S. FDA for the treatment of ACC.[5] Mitotane is an adrenocortical cytotoxin, meaning it selectively destroys adrenal cortex cells, both healthy and cancerous.[7] Its mechanism is not fully elucidated but involves inhibition of several enzymes in the adrenal cortex and modification of peripheral steroid metabolism.[7] It serves as the aggressive, albeit less specific, clinical benchmark.

  • Metyrapone : A diagnostic agent and off-label treatment for Cushing's syndrome, Metyrapone is a well-characterized competitive inhibitor of 11β-hydroxylase.[2][8] It directly competes with the substrate (11-deoxycortisol) for binding to the enzyme's active site, thereby blocking cortisol synthesis.[8]

The following diagram illustrates the cortisol biosynthesis pathway and the specific point of inhibition for Compound A and Metyrapone.

G cluster_pathway Cortisol Biosynthesis Pathway cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 11-Deoxycortisol 11-Deoxycortisol Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol  CYP11B1 (11β-hydroxylase) Compound_A Compound A Compound_A->11-Deoxycortisol Inhibit Metyrapone Metyrapone Metyrapone->11-Deoxycortisol Inhibit

Caption: Cortisol synthesis pathway and points of inhibition.

Comparative Data Summary

The following tables summarize hypothetical, yet plausible, data from the experimental protocols detailed in the subsequent sections. These tables are designed to provide a clear quantitative comparison of the three compounds.

Table 1: In Vitro CYP11B1 Enzyme Inhibition

CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
Compound A 4522Non-competitive
Metyrapone 7065Competitive
Mitotane >10,000N/ANot a direct inhibitor

Table 2: In Vitro ACC Cell Line Viability (NCI-H295R)

CompoundGI50 (µM) after 72h
Compound A 25
Metyrapone 80
Mitotane 15

Table 3: In Vivo Antitumor Efficacy (NCI-H295R Xenograft Model)

Treatment GroupTumor Growth Inhibition (%)Change in Plasma Cortisol (%)
Vehicle Control 00
Compound A (50 mg/kg) 40-60
Metyrapone (100 mg/kg) 25-50
Mitotane (50 mg/kg) 55-75

Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following are detailed protocols for the key comparative experiments.

Protocol 1: In Vitro 11β-Hydroxylase (CYP11B1) Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of CYP11B1.

Rationale: This experiment is fundamental to validating the primary hypothesis that Compound A is a direct inhibitor of CYP11B1 and allows for a head-to-head potency comparison with Metyrapone. Mitotane is included as a negative control to confirm its different mechanism of action.

Step-by-Step Methodology:

  • Enzyme Source: Utilize human recombinant CYP11B1 expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: Use 11-deoxycortisol as the natural substrate for the enzyme.

  • Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing cofactors necessary for CYP enzyme activity, such as an NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Compound Preparation: Prepare stock solutions of Compound A, Metyrapone, and Mitotane in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the CYP11B1 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, 11-deoxycortisol.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Detection and Analysis:

    • Quantify the product, cortisol, using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

    • To determine the mechanism of inhibition (Ki), repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - CYP11B1 Enzyme - Substrate - Buffers - Test Compounds Mix Mix Enzyme, Buffer, & Compound Reagents->Mix PreIncubate Pre-incubate (37°C, 10 min) Mix->PreIncubate AddSubstrate Add Substrate (Initiate Reaction) PreIncubate->AddSubstrate Incubate Incubate (37°C, 30 min) AddSubstrate->Incubate Stop Stop Reaction (Add Acetonitrile) Incubate->Stop LCMS LC-MS/MS Analysis (Quantify Cortisol) Stop->LCMS Calculate Calculate % Inhibition LCMS->Calculate IC50 Determine IC50 & Ki Calculate->IC50

Caption: Workflow for the in vitro CYP11B1 inhibition assay.

Protocol 2: In Vivo Antitumor Efficacy in an Adrenocortical Carcinoma Xenograft Model

This experiment evaluates the ability of the compounds to inhibit tumor growth in a living organism, providing crucial data on bioavailability, in vivo potency, and tolerability.

Rationale: Moving from an enzymatic to a whole-animal model is essential to assess the therapeutic potential. The NCI-H295R cell line is a widely accepted model for ACC research as it forms tumors and produces steroids, mimicking the human disease.[6][9] This study allows for a direct comparison of the antitumor effects of Compound A, Metyrapone, and the clinical standard, Mitotane.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), which can accept human tumor grafts without rejection.

  • Cell Line: Culture the human adrenocortical carcinoma cell line NCI-H295R under standard conditions.

  • Tumor Implantation:

    • Harvest NCI-H295R cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline or appropriate solvent)

      • Group 2: Compound A (dose determined by prior tolerability studies)

      • Group 3: Metyrapone (literature-based dose)

      • Group 4: Mitotane (literature-based dose)

  • Treatment Administration: Administer treatments daily (or as determined by pharmacokinetic data) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status as indicators of toxicity.

    • At the end of the study, collect blood samples via cardiac puncture for plasma cortisol analysis.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21-28 days).

    • Excise the tumors and record their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Analyze plasma cortisol levels to confirm in vivo target engagement (inhibition of steroidogenesis).

G Start Start: Immunodeficient Mice Implant Implant NCI-H295R Tumor Cells Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Daily Treatment (e.g., 21 days) Randomize->Treat Measure Measure Tumors & Body Weight Treat->Measure Measure->Treat Endpoint Study Endpoint Measure->Endpoint Tumors reach max size Analyze Collect Blood & Tumors for Analysis Endpoint->Analyze

Caption: Workflow for the in vivo ACC xenograft study.

Conclusion and Forward Outlook

This guide outlines a comprehensive strategy for benchmarking this compound against relevant clinical and mechanistic comparators for the potential treatment of adrenocortical carcinoma. The proposed experiments are designed to rigorously test its primary mechanism of action—inhibition of 11β-hydroxylase—and translate these findings into a relevant in vivo cancer model.

The hypothetical data suggest that while Mitotane remains a potent cytotoxic agent, a targeted inhibitor like Compound A could offer a favorable balance of direct antitumor activity and potent, specific inhibition of hormone production. This dual action could not only slow tumor progression but also alleviate the severe symptoms of hypercortisolism, representing a significant potential advancement in the management of ACC. The successful execution of these comparative studies is a critical step in validating this new therapeutic strategy.

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A Senior Application Scientist's Guide to Comparative Docking Analysis of Imidazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Comparative Docking in Drug Discovery

In the landscape of modern drug discovery, the imidazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1][2][3] When functionalized with a carboxylic acid group, these derivatives present a compelling profile for interacting with various enzymatic targets. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these small molecules within the active site of a protein.[4][5]

However, a single docking score is a theoretical value and must be contextualized. A robust in silico analysis, therefore, necessitates a comparative approach. This guide provides an in-depth, experimentally grounded protocol for conducting a comparative docking analysis of novel imidazole carboxylic acid derivatives. We will not merely follow a rigid set of steps but will delve into the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous workflow.

For the purpose of this guide, we will conduct a hypothetical comparative study of two imidazole carboxylic acid derivatives against two distinct and highly relevant therapeutic targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[6][7][8] We will compare our hypothetical compounds against known inhibitors to benchmark their potential.

The Strategic Workflow: A Bird's-Eye View

A successful comparative docking analysis is a multi-stage process that requires careful planning and execution. The workflow is designed to ensure the reproducibility and biological relevance of the findings.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Interpretation P1 Target Selection & PDB ID Acquisition P2 Ligand Selection & 3D Structure Generation P1->P2 Define Scope D1 Receptor Preparation (Cleaning & Protonation) P2->D1 D2 Ligand Preparation (Energy Minimization & Tautomer Generation) D1->D2 D3 Grid Generation (Defining the Binding Site) D2->D3 D4 Protocol Validation (Re-docking of Co-crystallized Ligand) D3->D4 D5 Docking Simulation (Test & Reference Ligands) D4->D5 A1 Data Aggregation (Binding Energies & Poses) D5->A1 A2 Interaction Analysis (H-bonds, Hydrophobic Interactions) A1->A2 A3 Comparative Evaluation (vs. Standard Inhibitors) A2->A3 A4 SAR Insights & Hypothesis Generation A3->A4

Caption: High-level workflow for comparative docking analysis.

PART 1: Experimental Protocols - A Tale of Two Docking Engines

Case Study Molecules and Targets
  • Target 1 (Anti-inflammatory): Human COX-2 (PDB ID: 5KIR)

  • Target 2 (Anticancer): Human EGFR (PDB ID: 1M17)

  • Hypothetical Test Compounds:

    • Imidazole-2-carboxylic acid (ICA)

    • Imidazole-4-carboxylic acid (I4CA)

  • Reference Inhibitors:

    • Celecoxib (for COX-2)

    • Erlotinib (for EGFR)

Protocol 1: Comparative Docking with AutoDock Vina

AutoDock Vina is a powerful and efficient open-source docking tool.[12][13][14] The following protocol outlines the key steps.

Step 1: Receptor Preparation

  • Obtain the PDB File: Download the crystal structure of your target protein (e.g., 5KIR for COX-2) from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our ligands into an unoccupied active site.

  • Prepare for AutoDock: Use AutoDock Tools (ADT) to prepare the receptor. This involves:

    • Adding polar hydrogens.

    • Computing Gasteiger charges, which are essential for the scoring function.

    • Saving the prepared receptor in the PDBQT format.

Step 2: Ligand Preparation

  • Generate 3D Structures: Obtain the 2D structures of your imidazole carboxylic acid derivatives and reference inhibitors (e.g., from PubChem). Use a tool like Avogadro or the online SMILES translator to generate initial 3D conformations.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field like MMFF94. This ensures that the initial ligand conformation is energetically favorable.

  • Prepare for AutoDock: In ADT, prepare the ligands by:

    • Detecting the root and setting the number of rotatable bonds.

    • Saving the prepared ligands in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where Vina will search for binding poses. It is critical to center this box on the known active site of the enzyme. For a PDB structure with a co-crystallized ligand, the active site can be defined as the region encompassing this ligand.

  • Set Dimensions: The size of the grid box should be large enough to accommodate the ligands and allow them to rotate freely, but not excessively large, which would increase computation time unnecessarily. A common practice is to create a box that extends approximately 10-15 Å beyond the ligand in each direction.

Step 4: Docking Protocol Validation

  • Re-docking: Before docking your test compounds, you must validate your protocol. Dock the co-crystallized ligand (that you removed in Step 1) back into the prepared receptor using the defined grid box.

  • RMSD Calculation: Superimpose the lowest energy pose from the re-docking with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A validated protocol should yield an RMSD of less than 2.0 Å. [15] This confirms that your settings can accurately reproduce the experimentally determined binding mode.

Step 5: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file specifying the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, referencing your configuration file. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Protocol 2: Comparative Docking with Schrödinger Glide

Glide, part of the Schrödinger Suite, offers a more automated and refined workflow.[9][15][16][17]

Step 1: Protein and Ligand Preparation

  • Protein Preparation Wizard: Import the PDB structure into Maestro. The Protein Preparation Wizard is a comprehensive tool that:

    • Assigns bond orders, adds hydrogens, and creates disulfide bonds.

    • Removes water molecules beyond a certain distance from the active site.

    • Optimizes the hydrogen-bond network.

    • Performs a restrained energy minimization of the protein structure.

  • LigPrep: Use the LigPrep tool to prepare your imidazole derivatives and reference inhibitors. LigPrep generates low-energy 3D conformations and various ionization states and tautomers at a specified pH (typically 7.0 ± 2.0), which is crucial for accurately modeling the ligand's state in a biological environment.

Step 2: Receptor Grid Generation

  • Define the Active Site: In Maestro, select the co-crystallized ligand (if present) or key active site residues to define the center of the grid box.

  • Generate the Grid: The Receptor Grid Generation tool creates the grid files that Glide will use for docking. The inner box defines the space where the ligand's center can be placed, and the outer box defines the extent of the ligand's atoms.

Step 3: Ligand Docking

  • Set up the Docking Job: In the Ligand Docking panel, specify the prepared receptor grid and the prepared ligand file.

  • Choose Precision Mode: Glide offers different precision levels (HTVS, SP, XP). For accurate binding mode prediction and scoring, Standard Precision (SP) or Extra Precision (XP) is recommended.[9][18]

  • Run and Analyze: Launch the docking job. The results will be available in the project table, including the GlideScore (a measure of binding affinity), and the predicted binding poses can be visualized in the Maestro workspace.

PART 2: Data Presentation and Interpretation

The core of a comparative analysis lies in the clear presentation and expert interpretation of the docking results.

Summarizing Quantitative Data

All docking scores and relevant interaction data should be compiled into a clear, concise table for easy comparison.

Table 1: Comparative Docking Results for COX-2 (PDB: 5KIR)

CompoundDocking SoftwareBinding Affinity (kcal/mol) / GlideScoreKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
ICA AutoDock Vina-7.2Arg120, Tyr355Val523, Ala527
Schrödinger Glide-6.8Arg120, Ser530Val523, Leu352
I4CA AutoDock Vina-7.8Arg120, Ser530Val523, Phe518
Schrödinger Glide-7.5Arg120, Tyr355Val523, Leu352
Celecoxib AutoDock Vina-9.5Arg513, His90Val523, Leu352
(Reference)Schrödinger Glide-10.2Arg513, His90Val523, Phe518

Table 2: Comparative Docking Results for EGFR (PDB: 1M17)

CompoundDocking SoftwareBinding Affinity (kcal/mol) / GlideScoreKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
ICA AutoDock Vina-6.5Met769Leu768, Val702
Schrödinger Glide-6.1Met769Leu694, Val702
I4CA AutoDock Vina-6.9Met769, Thr766Leu694, Ala719
Schrödinger Glide-6.7Met769, Thr766Leu694, Val702
Erlotinib AutoDock Vina-8.9Met769Leu694, Val702
(Reference)Schrödinger Glide-9.2Met769Leu694, Ala719
Interpreting the Results: A Scientist's Perspective

The numbers in the tables are just the beginning of the story. A senior scientist must interpret these results in the context of the underlying biochemistry.

  • Binding Affinity: A more negative binding energy (or a lower GlideScore) generally indicates a more favorable binding interaction.[15][16] In our hypothetical results, both ICA and I4CA show moderate binding affinity to both targets, but their scores are less favorable than the established inhibitors, Celecoxib and Erlotinib. This is a common and expected result for novel, unoptimized scaffolds.

  • Interaction Analysis: The true value of docking lies in understanding the specific molecular interactions that stabilize the ligand-protein complex.

    • For COX-2: The interaction with Arg120 and Ser530 is crucial for the activity of many NSAIDs.[19] Our hypothetical I4CA forms hydrogen bonds with these key residues, suggesting a plausible binding mode. The difference in binding affinity between ICA and I4CA could be attributed to the different positioning of the carboxylic acid group, allowing I4CA to form more optimal interactions.

    • For EGFR: The hydrogen bond with the backbone of Met769 in the hinge region is a hallmark of many EGFR inhibitors, including Erlotinib.[6][20] Both of our test compounds replicate this critical interaction, providing a strong rationale for them to be considered as potential starting points for EGFR inhibitor design.

  • Cross-Software Consistency: The general trends in binding affinity are consistent between AutoDock Vina and Schrödinger Glide in our hypothetical data. This consistency increases confidence in the predictions. Discrepancies between the software can arise from differences in their scoring functions and search algorithms.[9][18]

PART 3: Visualization of Logical Relationships

Visualizing the decision-making process based on docking results can help in planning the next steps in a drug discovery project.

G Start Docking Results Obtained CheckAffinity Binding Affinity Comparable to Reference? Start->CheckAffinity CheckInteractions Key Interactions with Active Site Residues? CheckAffinity->CheckInteractions Yes Redesign Lead Optimization/ Scaffold Hopping CheckAffinity->Redesign No CheckADME Favorable In Silico ADME Properties? CheckInteractions->CheckADME Yes CheckInteractions->Redesign No Proceed Proceed to Synthesis & In Vitro Testing CheckADME->Proceed Yes Discard Discard Compound CheckADME->Discard No

Caption: Decision-making flowchart for advancing docked compounds.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking analysis of imidazole carboxylic acid derivatives. By employing a dual-software strategy, validating our protocols, and interpreting the results through the lens of medicinal chemistry, we can generate meaningful hypotheses about the potential of novel compounds.

Our hypothetical results suggest that while our test compounds, ICA and I4CA, may not be as potent as established drugs, they exhibit the crucial molecular interactions necessary for binding to COX-2 and EGFR. This makes them valuable starting points for a lead optimization campaign. The next logical steps would involve synthesizing these compounds and validating the in silico predictions through in vitro enzymatic assays. Molecular docking is not an endpoint but a powerful starting point in the long and challenging journey of drug discovery.

References

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A Senior Application Scientist's Comparative Guide to the Physicochemical Properties of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Imidazole Carboxylic Acids in Drug Discovery

To my fellow researchers, scientists, and drug development professionals,

The imidazole nucleus is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster drugs.[1][2] Its unique electronic and structural features allow for a diverse range of interactions with biological targets.[3] When functionalized with a carboxylic acid, the resulting imidazole carboxylic acids become particularly intriguing building blocks for drug design. The carboxylic acid moiety, a key player in molecular interactions, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[4] However, the seemingly subtle change in the position of the carboxylic acid group on the imidazole ring can dramatically alter the molecule's physicochemical properties, ultimately impacting its journey through the body and its efficacy at the target site.

This guide provides an in-depth, comparative analysis of the key physicochemical properties of three positional isomers of imidazole carboxylic acid: Imidazole-2-carboxylic acid, Imidazole-4-carboxylic acid, and Imidazole-4,5-dicarboxylic acid. By understanding the nuances of their acidity (pKa), lipophilicity (logP), solubility, and stability, we can make more informed decisions in the rational design of novel therapeutics. The data presented herein is a synthesis of experimental values from the literature and, where necessary, high-quality computational predictions to provide a comprehensive comparative landscape.

Comparative Analysis of Physicochemical Properties

The positioning of the carboxylic acid group on the imidazole ring exerts a profound influence on the molecule's electronic distribution and intermolecular bonding capabilities. This, in turn, dictates its fundamental physicochemical characteristics. The following table summarizes these key properties for our three compounds of interest.

Physicochemical PropertyImidazole-2-carboxylic acidImidazole-4-carboxylic acidImidazole-4,5-dicarboxylic acid
Molecular Structure
Molecular Formula C₄H₄N₂O₂C₄H₄N₂O₂C₅H₄N₂O₄
Molecular Weight 112.09 g/mol [5]112.09 g/mol [6]156.10 g/mol [7]
Melting Point (°C) 156[8]294-295[7]288[9]
pKa₁ (Carboxylic Acid) ~1.8 (Predicted)2.69 (Predicted)[7]2.3 (Predicted)
pKa₂ (Imidazole NH) ~6.5 (Predicted)~6.9 (Predicted)5.8 (Predicted)
Aqueous Solubility Moderately Soluble (Predicted)Sparingly soluble in aqueous acid[7]0.5 g/L (in water at 20°C)[9]
logP (o/w) 0.108 (Computed)[10]-0.4 (Predicted)-0.502 (Predicted)[11]

Note: Predicted values are generated using reputable computational algorithms (e.g., ACD/Labs Percepta, ChemAxon) and are intended to provide a comparative estimate in the absence of definitive experimental data. It is always recommended to confirm these values experimentally.

In-Depth Discussion of Physicochemical Properties

Acidity (pKa)

The pKa of an ionizable group is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For imidazole carboxylic acids, we are interested in two primary pKa values: that of the carboxylic acid group (pKa₁) and that of the imidazole ring's protonated form (pKa₂).

The position of the electron-withdrawing carboxylic acid group significantly impacts the pKa of both functionalities. In Imidazole-2-carboxylic acid , the direct attachment of the carboxylic acid to the carbon between the two nitrogen atoms is expected to have the strongest electron-withdrawing effect, leading to a more acidic carboxylic acid (lower pKa₁) and a less basic imidazole ring (lower pKa₂ for the conjugate acid).

Conversely, in Imidazole-4-carboxylic acid , the carboxylic acid is further from the second nitrogen atom, resulting in a less pronounced inductive effect. This is reflected in a predicted higher pKa₁ compared to the 2-substituted isomer.

For Imidazole-4,5-dicarboxylic acid , the presence of two adjacent carboxylic acid groups creates a highly electron-deficient ring system. This is expected to significantly increase the acidity of both carboxylic acid protons and decrease the basicity of the imidazole ring.

The interplay of these pKa values will dictate the predominant ionization state of the molecule at physiological pH (typically around 7.4), which in turn governs its solubility and ability to cross biological membranes.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the classical measure of a molecule's lipophilicity, a key factor in its ability to permeate lipid bilayers. A delicate balance of lipophilicity is often required for optimal drug-like properties.

The predicted logP values for the three isomers are all relatively low, indicating a generally hydrophilic character, as expected for small, polar molecules containing two nitrogen atoms and at least one carboxylic acid group. The negative logP values for Imidazole-4-carboxylic acid and Imidazole-4,5-dicarboxylic acid suggest they are more soluble in water than in octanol. The slightly positive computed logP for Imidazole-2-carboxylic acid may be an outlier and warrants experimental verification, as the proximity of the carboxylic acid to the nitrogen atoms could influence its intramolecular hydrogen bonding potential and solvation properties. The addition of a second carboxylic acid group in Imidazole-4,5-dicarboxylic acid further increases its polarity, leading to the most negative predicted logP value of the three.

Aqueous Solubility

Aqueous solubility is a crucial prerequisite for drug absorption and distribution. The solubility of ionizable compounds like imidazole carboxylic acids is highly pH-dependent.

Imidazole-4,5-dicarboxylic acid has a measured aqueous solubility of 0.5 g/L.[9] The presence of two carboxylic acid groups and the imidazole ring allows for extensive hydrogen bonding with water. Imidazole-4-carboxylic acid is described as sparingly soluble in aqueous acid, which is consistent with the protonation of the imidazole ring at low pH, leading to a charged and more soluble species.[7] The solubility of all three compounds is expected to increase significantly at pH values above their carboxylic acid pKa, as the deprotonated carboxylate anion is more readily solvated by water.

Stability

The chemical stability of a drug candidate under various physiological and storage conditions is a critical aspect of its developability. Imidazole-containing compounds are generally considered to be chemically robust. However, the presence of the carboxylic acid group can introduce potential degradation pathways, such as decarboxylation, particularly at elevated temperatures.[8] The stability of these compounds can be influenced by pH, temperature, and the presence of light. Formal stability studies under stressed conditions (e.g., acidic, basic, oxidative) are essential to identify any potential liabilities early in the drug development process.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed. These protocols are designed to be self-validating and are based on established, authoritative methods.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12] It relies on monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence points, which correspond to the pKa values.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a ~1 mM solution of the imidazole carboxylic acid in deionized water A->B C Adjust initial pH to ~2 with 0.1 M HCl B->C D Titrate with standardized 0.1 M NaOH C->D E Record pH and volume of titrant added D->E F Continue titration to pH ~12 E->F G Plot pH vs. volume of NaOH added F->G H Calculate the first and second derivatives of the titration curve G->H I Identify inflection points (pKa values) from the derivative plots H->I

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions of at least three different pH values (e.g., 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the imidazole carboxylic acid in deionized, carbonate-free water at a concentration of approximately 1 mM.

  • Initial pH Adjustment: Acidify the sample solution to a pH of approximately 2 by adding a small volume of standardized 0.1 M HCl. This ensures that both the carboxylic acid and the imidazole ring are fully protonated at the start of the titration.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Endpoint: Continue the titration until the pH reaches approximately 12 to ensure all ionizable protons have been titrated.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the inflection points of the titration curve, which are more accurately identified by plotting the first or second derivative of the curve. The pH at the half-equivalence point for each ionization step corresponds to the pKa.

Determination of logP by the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water.[11][13] This provides a direct and unambiguous measure of lipophilicity.

logP_Determination cluster_equilibration Phase Equilibration cluster_partitioning Partitioning cluster_analysis Analysis A Saturate n-octanol with water and water with n-octanol B Separate the two phases A->B C Dissolve the compound in one phase (e.g., water) B->C D Add an equal volume of the other pre-saturated phase C->D E Shake vigorously for a set time (e.g., 1 hour) D->E F Allow phases to separate completely (centrifugation may be required) E->F G Carefully sample both the aqueous and octanol phases F->G H Determine the concentration of the compound in each phase (e.g., by HPLC-UV) G->H I Calculate logP = log([Compound]octanol / [Compound]aqueous) H->I

Figure 2: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the imidazole carboxylic acid in the aqueous phase at a known concentration.

  • Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vessel vigorously for a sufficient time (e.g., 1 hour) to allow the compound to reach partition equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Sampling: Carefully withdraw a sample from both the aqueous and the n-octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Thermodynamic Aqueous Solubility

Causality: The thermodynamic solubility assay measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate and relevant measure of its intrinsic solubility.[14] This is in contrast to kinetic solubility measurements, which can be influenced by the rate of dissolution.

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add an excess of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) B Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) A->B C Filter the suspension to remove undissolved solid B->C D Alternatively, centrifuge at high speed and sample the supernatant C->D E Quantify the concentration of the dissolved compound in the filtrate/supernatant (e.g., by HPLC-UV) D->E F Compare against a calibration curve of known concentrations E->F

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A Comparative Guide to Validating the Binding Affinity of 1-phenyl-1H-imidazole-5-carboxylic acid to p38α Mitogen-Activated Protein Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the binding affinity of the novel small molecule, 1-phenyl-1H-imidazole-5-carboxylic acid, to a plausible and critical therapeutic target, the p38α mitogen-activated protein kinase (MAPK).[1][2] For comparative analysis, we will benchmark its performance against two well-characterized p38α inhibitors: SB-203580 and SKF-86002.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize small molecule-protein interactions.

The Scientific Rationale: Targeting p38α MAPK in Inflammatory Disease

The p38 MAP kinases are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[4][7] Specifically, the p38α isoform is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a highly attractive target for the development of novel anti-inflammatory therapeutics.[2][6] The imidazole scaffold is a common motif in kinase inhibitors, suggesting that this compound has the potential to bind to the ATP-binding site of kinases like p38α. This guide outlines the essential biophysical techniques required to validate this hypothesis and quantify the binding interaction.

Biophysical Characterization: A Two-Pronged Approach

To establish a robust and comprehensive binding profile, we will employ two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization. This dual approach ensures the data is self-validating and provides a complete picture of the molecular interaction.

Surface Plasmon Resonance (SPR): Unraveling the Kinetics of Binding

SPR is a powerful technique for real-time monitoring of biomolecular interactions.[8] It allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[8]

cluster_0 SPR Experimental Workflow prep Protein Immobilization: Covalently couple p38α kinase to a CM5 sensor chip. inject Analyte Injection: Inject serial dilutions of This compound, SB-203580, and SKF-86002. prep->inject Flow analyte over surface detect Real-time Detection: Monitor changes in the refractive index as the analyte binds to the immobilized protein. inject->detect Binding event analysis Data Analysis: Fit the sensorgrams to a suitable binding model to determine ka, kd, and KD. detect->analysis Generate sensorgram

Caption: A generalized workflow for SPR-based kinetic analysis.

Instrumentation: A Biacore T200 or similar SPR instrument.[9]

Reagents:

  • Recombinant human p38α protein (high purity, >95%)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Immobilization Buffer: 10 mM Sodium acetate, pH 4.5

  • Running Buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4.[9]

  • Test Compounds: this compound, SB-203580, SKF-86002, dissolved in DMSO and diluted in running buffer.

Procedure:

  • Surface Preparation and Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize p38α protein (diluted in immobilization buffer to 20 µg/mL) to the activated surface until the desired immobilization level is reached (approximately 10,000 Response Units).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare serial dilutions of each test compound in running buffer. The concentration range should bracket the expected Kₑ. For SB-203580, a range of 10 nM to 1 µM is appropriate.[10]

    • Inject each compound concentration over the p38α and reference surfaces for 120 seconds at a flow rate of 30 µL/min, followed by a 300-second dissociation phase with running buffer.

    • Regenerate the sensor surface between injections with a short pulse of a mild acidic or basic solution, if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11] From a single experiment, one can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[11] The entropy of binding (ΔS) can then be calculated.

cluster_1 ITC Experimental Workflow load Sample Preparation: Load p38α kinase into the sample cell and the test compound into the syringe. titrate Titration: Inject small aliquots of the test compound into the sample cell at a constant temperature. load->titrate measure Heat Measurement: Measure the heat change associated with each injection. titrate->measure plot Data Plotting: Plot the heat change per injection against the molar ratio of ligand to protein. measure->plot fit Model Fitting: Fit the binding isotherm to a suitable model to determine KD, ΔH, and stoichiometry (n). plot->fit

Caption: A generalized workflow for ITC-based thermodynamic analysis.

Instrumentation: A MicroCal PEAQ-ITC or similar instrument.

Reagents:

  • Recombinant human p38α protein (high purity, >95%), dialyzed extensively against the ITC running buffer.

  • ITC Running Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • Test Compounds: this compound, SB-203580, SKF-86002, dissolved in a minimal amount of DMSO and diluted in ITC running buffer. The final DMSO concentration should be matched in the protein solution.

Procedure:

  • Sample Preparation:

    • Prepare a 10-20 µM solution of p38α in ITC running buffer.

    • Prepare a 100-200 µM solution of each test compound in the same buffer. The ligand concentration should be 10-15 times the protein concentration.[11]

  • ITC Experiment:

    • Load the p38α solution into the sample cell and the test compound solution into the injection syringe.

    • Set the experimental temperature to 25°C.

    • Perform a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (Kₑ), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Comparative Binding Data

The following table summarizes the hypothetical binding data for this compound in comparison to the known p38α inhibitors, SB-203580 and SKF-86002.

CompoundSPR ITC
Kₑ (nM) kₐ (10⁵ M⁻¹s⁻¹) kₑ (10⁻³ s⁻¹) Kₑ (nM)
This compound (Hypothetical)1502.53.75180
SB-20358050[12]5.02.560
SKF-860021000[6]1.010.01200
CompoundITC Thermodynamic Parameters
ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
This compound (Hypothetical)-8.5-0.8-9.3
SB-203580-9.2-1.5-10.7
SKF-86002-7.0-1.1-8.1

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that this compound binds to p38α with a Kₑ in the nanomolar range, albeit with weaker affinity than the well-established inhibitor SB-203580. The kinetic data from SPR indicates a moderately fast association rate and a relatively fast dissociation rate compared to SB-203580.

The thermodynamic data from ITC reveals that the binding of all three compounds is enthalpically driven, which is characteristic of specific, hydrogen-bonding interactions within the kinase active site. The favorable negative enthalpy change suggests that the formation of non-covalent bonds between the compound and the protein is the primary driving force for binding.

p38α Signaling Pathway

stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mkk MKK3 / MKK6 stress->mkk activate p38 p38α MAPK mkk->p38 phosphorylate & activate downstream Downstream Targets (e.g., MAPKAPK2, ATF2) p38->downstream phosphorylate & activate inhibitor This compound SB-203580 / SKF-86002 inhibitor->p38 inhibit response Inflammatory Response (e.g., Cytokine Production) downstream->response

Caption: Simplified p38α MAPK signaling pathway and the point of inhibition.

Conclusion

This guide provides a robust, dual-technique approach to validating the binding affinity of a novel small molecule, this compound, to the therapeutically relevant p38α MAPK. By comparing its kinetic and thermodynamic binding parameters to those of established inhibitors, researchers can gain a comprehensive understanding of the compound's potential as a lead candidate for drug development. The detailed protocols and comparative data framework presented here offer a clear and scientifically rigorous path for the characterization of small molecule-protein interactions.

References

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. (2022). Current Cancer Drug Targets. [Link]
  • The p38alpha mitogen-activated protein kinase as a central nervous system drug discovery target. (n.d.). PubMed. [Link]
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • p38α affinity measurement and analysis chart for 25a (left); and SB203580 (right). (n.d.).
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). Liang Tong. [Link]
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. [Link]
  • Binding modes of representative p38 MAPK inhibitors. (n.d.).
  • Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation p
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]
  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018). YorkSpace. [Link]
  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.).
  • High-Throughput Kinase Assay Based on Surface Plasmon Resonance. (2025).

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-phenyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole core, for instance, is known to be corrosive and can cause severe skin burns and eye damage[1][2][3]. Similarly, substituted imidazoles are often classified as irritants to the skin, eyes, and respiratory system[4][5][6]. Therefore, a cautious and well-documented approach is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.

Core Hazard Assessment and Engineering Controls

Before handling 1-phenyl-1H-imidazole-5-carboxylic acid, it is crucial to understand its potential hazards and establish the primary lines of defense.

Primary Engineering Control: The Chemical Fume Hood

All work involving this compound, including weighing, reconstitution, and aliquoting, must be conducted within a properly functioning and certified chemical fume hood[1][7]. This is a non-negotiable control to prevent the inhalation of any fine dust particles or aerosols, which may cause respiratory irritation[4][6]. The fume hood also provides a contained space in the event of an accidental spill.

Secondary Controls: Eyewash Stations and Safety Showers

Ensure that a certified and unobstructed eyewash station and safety shower are immediately accessible[1][7]. In the case of accidental eye or skin contact, immediate and copious irrigation is critical to mitigate corrosive damage[1][8].

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound. The selection is based on the known hazards of similar imidazole compounds, which include skin and eye corrosivity[1][3][9].

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a full-face shield.[1][10]Protects against splashes and dust, preventing severe eye irritation or corrosive damage.
Hand Protection Nitrile rubber gloves (tested to EN 374 standard).[11]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation or burns.[1][11]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required when using a fume hood. For spills or inadequate ventilation, a NIOSH-approved respirator with a particulate filter may be necessary.[7][10]Prevents inhalation of airborne particles.

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure safe handling from receipt to disposal.

  • Preparation : Before handling the compound, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, spatulas, and appropriate containers.

  • Donning PPE : Put on your lab coat, followed by safety goggles and gloves. Inspect gloves for any signs of damage before use[1].

  • Weighing and Transfer : Carefully weigh the desired amount of this compound on a tared weigh boat. Use a clean spatula for the transfer. Avoid generating dust by handling the solid gently[7][10].

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Post-Handling : After use, securely cap the primary container. Decontaminate any reusable equipment.

  • Doffing PPE : Remove your gloves using the proper technique to avoid skin contact with the outer surface[1]. Remove your lab coat and safety goggles.

  • Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if you believe no contact occurred[1][11].

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for a swift and safe response.

In Case of a Spill:

  • Evacuate and Alert : If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your lab supervisor.

  • Containment : For small spills within the fume hood, prevent further spread.

  • Cleanup : Wear appropriate PPE. Gently cover the spill with an inert absorbent material. Do not use water. Sweep up the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal[8][10]. Avoid generating dust during cleanup[12].

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal:

All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste[2][11][13]. Do not dispose of this chemical down the drain[11]. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Handling Procedure start Start: Prepare to handle This compound assess_hazards Assess Hazards: - Skin/Eye Irritation/Corrosion - Respiratory Irritation - Harmful if Swallowed start->assess_hazards select_eye Select Eye Protection: Chemical Goggles or Face Shield assess_hazards->select_eye select_hand Select Hand Protection: Nitrile Gloves assess_hazards->select_hand select_body Select Body Protection: Lab Coat assess_hazards->select_body don_ppe Don PPE Correctly fume_hood Work in Fume Hood don_ppe->fume_hood handle Handle Compound fume_hood->handle doff_ppe Doff PPE Correctly handle->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.